6-Nitroindolin-2-one
Description
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Properties
IUPAC Name |
6-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-2,4H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCVARGVMCGNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591771 | |
| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474799-41-2 | |
| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Nitroindolin-2-one chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Nitroindolin-2-one
Abstract
This compound, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure combines the privileged oxindole scaffold, a core feature in numerous biologically active compounds, with a synthetically versatile nitro group.[1][2] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of this compound. We offer field-proven insights into its handling and derivatization, aimed at researchers, scientists, and drug development professionals seeking to leverage this intermediate for the creation of novel functional molecules.
Physicochemical Properties
The inherent properties of this compound dictate its behavior in solvent systems and reaction media. The presence of both a polar lactam and a nitro group, contrasted with the aromatic ring, results in moderate solubility in polar organic solvents.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆N₂O₃ | Calculated |
| Molecular Weight | 178.15 g/mol | Calculated |
| Appearance | Expected to be a yellow to brown solid | Inferred from related nitro-aromatic compounds |
| Melting Point | Not consistently reported; requires experimental verification | - |
| Solubility | Soluble in DMSO, DMF, moderately soluble in Acetone, Ethyl Acetate | General property of related oxindoles |
| IUPAC Name | 6-Nitro-1,3-dihydro-2H-indol-2-one | IUPAC Nomenclature |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the electrophilic nitration of the parent scaffold, indolin-2-one (oxindole). The reaction requires careful control of conditions to achieve regioselectivity and prevent the formation of unwanted byproducts.
Synthetic Workflow: Electrophilic Nitration
The workflow involves the controlled addition of a nitrating agent to a solution of oxindole in a strong acid, which serves as both solvent and catalyst.
Caption: Workflow for the synthesis of this compound via electrophilic nitration.
Experimental Protocol: Nitration of Indolin-2-one
This protocol is a representative procedure adapted from standard methodologies for the nitration of aromatic compounds.
Materials:
-
Indolin-2-one (Oxindole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Deionized Water
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and submerged in an ice-salt bath, carefully add indolin-2-one (1.0 eq) in portions to concentrated sulfuric acid (5-10 volumes). Stir until a complete solution is formed, maintaining the internal temperature between 0 °C and -10 °C.
-
Causality: Using sulfuric acid as the solvent protonates the carbonyl group of the lactam, making the aromatic ring more susceptible to deactivation. However, the amide nitrogen's lone pair still directs electrophilic substitution. The low temperature is critical to control the reaction rate and minimize the formation of dinitrated or oxidized byproducts.
-
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the stirred oxindole solution from Step 1. The rate of addition must be controlled to keep the internal temperature below 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.
-
Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will cause the product to precipitate.
-
Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
Structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data, inferred from analysis of the parent oxindole and related nitro-aromatic compounds, are summarized below.[3][4][5]
| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |
| ¹H NMR | Aromatic H (H-7) | ~8.0-8.2 ppm (d) | Proton ortho to the electron-withdrawing NO₂ group, significantly downfield. |
| Aromatic H (H-5) | ~7.9-8.1 ppm (dd) | Proton ortho to the lactam carbonyl and meta to the NO₂ group. | |
| Aromatic H (H-4) | ~7.0-7.2 ppm (d) | Proton ortho to the amide nitrogen. | |
| Methylene H (H-3) | ~3.6-3.8 ppm (s) | Singlet for the CH₂ group adjacent to the carbonyl. | |
| Amide H (N-H) | ~10.5-11.0 ppm (br s) | Broad singlet, exchangeable with D₂O. Downfield due to amide resonance. | |
| ¹³C NMR | Carbonyl C (C-2) | ~175-180 ppm | Characteristic chemical shift for a lactam carbonyl. |
| Aromatic C (C-6) | ~142-145 ppm | Carbon directly attached to the NO₂ group. | |
| Other Aromatic C | ~110-150 ppm | Complex pattern influenced by the substituents. | |
| Methylene C (C-3) | ~35-40 ppm | Aliphatic carbon of the five-membered ring. | |
| IR Spectroscopy | N-H Stretch | 3200-3300 cm⁻¹ (broad) | Amide N-H stretching vibration. |
| C=O Stretch | 1700-1720 cm⁻¹ (strong) | Lactam carbonyl stretch. | |
| NO₂ Asymmetric Stretch | 1510-1540 cm⁻¹ (strong) | Characteristic absorption for the nitro group. | |
| NO₂ Symmetric Stretch | 1340-1360 cm⁻¹ (strong) | Characteristic absorption for the nitro group. |
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the reactivity of its two key functional domains: the nitro group and the C-3 methylene position of the oxindole ring.
Reduction of the Nitro Group
The most significant transformation is the reduction of the nitro group to an amine, yielding 6-Aminoindolin-2-one. This reaction is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous reactions (e.g., acylation, diazotization, reductive amination).
Workflow: Catalytic Hydrogenation
Caption: General workflow for the reduction of this compound to 6-Aminoindolin-2-one.
Reactions at the C-3 Position
The C-3 methylene protons of the oxindole ring are acidic and can be deprotonated with a suitable base. The resulting enolate is a potent nucleophile, enabling the introduction of various substituents at this position. This is a cornerstone of oxindole chemistry, used to synthesize precursors for drugs like Sunitinib and others targeting protein kinases.[6] The Knoevenagel condensation with aldehydes or ketones is a common example, leading to 3-substituted-ylidene-indolin-2-ones.
Applications in Drug Discovery
The this compound scaffold is of significant interest to drug development professionals for several reasons:
-
Privileged Scaffold: The oxindole core is present in many FDA-approved drugs and natural products, indicating good bioavailability and metabolic stability.[7]
-
Synthetic Handle: The nitro group is a versatile precursor to an amine, which can be used as an attachment point for linkers, side chains, or other pharmacophores to build libraries of compounds for screening.[8]
-
Bioisostere: The nitro group itself can act as a hydrogen bond acceptor and participate in key binding interactions within enzyme active sites.[2]
-
Precursor to Kinase Inhibitors: The synthesis of many tyrosine kinase inhibitors involves the condensation of an oxindole with an aldehyde at the C-3 position. This compound provides a route to introduce functionality at the 6-position of these important therapeutic agents.[6]
Conclusion
This compound is a high-value chemical intermediate whose properties are defined by the interplay between its oxindole core and the electron-withdrawing nitro group. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use. The synthetic pathways enabled by this molecule, particularly the conversion to 6-aminooxindole and functionalization at the C-3 position, provide a robust platform for the discovery and development of novel therapeutics and advanced materials.
References
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Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. (2016). Organic Letters, 18(24), 6264-6267. [Link]
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Słoczyńska, K., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]
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Singh, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. [Link]
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Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Taibah University Medical Sciences, 17(6), 857-881. [Link]
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Li, Y., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 106, 117752. [Link]
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An In-Depth Technical Guide to the Synthesis of 6-Nitroindolin-2-one
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 6-nitroindolin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of methodologies, including reductive cyclization of 2,4-dinitrophenylacetic acid derivatives, synthesis from 4-nitroaniline via intramolecular Friedel-Crafts cyclization, and preparation from 6-nitroisatin. Each pathway is presented with in-depth experimental protocols, mechanistic insights, and comparative analysis to facilitate practical application and methodological optimization in a laboratory setting.
Introduction: The Significance of this compound
This compound, also known as 6-nitrooxindole, is a valuable building block in organic synthesis. The presence of the nitro group at the 6-position of the indolinone core offers a versatile handle for further chemical transformations, such as reduction to the corresponding amine, which can then be elaborated into a wide array of functional groups. This strategic functionalization makes this compound a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The robust and efficient synthesis of this compound is therefore of paramount importance for advancing drug discovery programs.
This guide will explore three primary synthetic strategies, each with its own set of advantages and challenges. The selection of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the substrate.
Pathway I: Reductive Cyclization of a 2,4-Dinitrophenylacetic Acid Precursor
This pathway is a robust and convergent approach that constructs the indolinone ring system in the final step. The key is the synthesis of a suitable 2,4-dinitrophenylacetic acid derivative, which is then subjected to reductive cyclization.
Mechanistic Rationale
The core of this strategy lies in the simultaneous reduction of the nitro group at the 2-position to an amine and the intramolecular cyclization of the resulting amino group onto the carboxylic acid functionality. The nitro group at the 4-position remains intact under carefully controlled reduction conditions, yielding the desired this compound. Common reducing agents for this transformation include catalytic hydrogenation or the use of metals in acidic media, such as iron in acetic acid.[1][2]
Experimental Protocol
Step 1: Synthesis of 4-Nitro-2-nitrophenylacetic Acid
A plausible route to the required precursor, 4-nitro-2-nitrophenylacetic acid, can be adapted from established procedures for the synthesis of substituted phenylacetic acids.[3][4] This would typically involve the nitration of a suitable phenylacetic acid derivative.
Materials:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add p-nitrophenylacetic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, 4-nitro-2-nitrophenylacetic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
Step 2: Reductive Cyclization to this compound
The reductive cyclization is a critical step where the choice of reducing agent and reaction conditions determines the success of the synthesis. Iron in acetic acid is a classic and effective method for the reduction of a nitro group in the presence of other reducible functionalities.[1][2]
Materials:
-
4-Nitro-2-nitrophenylacetic acid
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
Procedure:
-
To a solution of 4-nitro-2-nitrophenylacetic acid in a mixture of ethanol and acetic acid, add iron powder in portions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Pathway Visualization
Caption: Reductive cyclization pathway to this compound.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| Nitration | p-Nitrophenylacetic acid | HNO₃ / H₂SO₄ | 4-Nitro-2-nitrophenylacetic acid | Moderate |
| Reductive Cyclization | 4-Nitro-2-nitrophenylacetic acid | Fe / AcOH | This compound | Good |
Pathway II: Synthesis from 4-Nitroaniline via Intramolecular Friedel-Crafts Cyclization
This pathway involves the construction of the indolinone ring from a readily available starting material, 4-nitroaniline. The key steps are N-acylation followed by an intramolecular Friedel-Crafts cyclization.
Mechanistic Rationale
The synthesis begins with the acylation of the amino group of 4-nitroaniline with chloroacetyl chloride to form N-(chloroacetyl)-4-nitroaniline.[7] This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization, where the aromatic ring attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of the five-membered lactam ring. This cyclization is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]
Experimental Protocol
Step 1: Synthesis of N-(Chloroacetyl)-4-nitroaniline
Materials:
-
4-Nitroaniline
-
Chloroacetyl chloride
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, reflux a mixture of 4-nitroaniline and an excess of chloroacetyl chloride for 1 hour.[7]
-
After cooling, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution with water multiple times to remove any unreacted chloroacetyl chloride and hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(chloroacetyl)-4-nitroaniline, which can be purified by recrystallization.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
Materials:
-
N-(Chloroacetyl)-4-nitroaniline
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl)
Procedure:
-
In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath and slowly add a solution of N-(chloroacetyl)-4-nitroaniline in anhydrous dichloromethane.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water, followed by dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Pathway Visualization
Caption: Synthesis of this compound from 4-nitroaniline.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| N-Acylation | 4-Nitroaniline | Chloroacetyl chloride | N-(Chloroacetyl)-4-nitroaniline | High |
| Intramolecular Friedel-Crafts Cyclization | N-(Chloroacetyl)-4-nitroaniline | AlCl₃ | This compound | Moderate |
Pathway III: Synthesis from 6-Nitroisatin
This pathway utilizes the closely related 6-nitroisatin as a direct precursor to this compound through a selective reduction of the 3-keto group.
Mechanistic Rationale
The synthesis of 6-nitroisatin can be achieved through the nitration of isatin or by constructing the isatin ring from a pre-nitrated starting material.[10][11] The critical step is the selective reduction of the ketone at the C3 position to a methylene group, without affecting the amide carbonyl at C2 or the nitro group at C6. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this transformation.[12][13][14][15][16] However, the harsh basic conditions may not be compatible with the nitro group. Milder, more selective methods might be required.
Experimental Protocol
Step 1: Synthesis of 6-Nitroisatin
A known method for the synthesis of 6-nitroisatin involves the nitration of indole-3-aldehyde.[10]
Materials:
-
Indole-3-aldehyde
-
Concentrated Nitric Acid
-
Acetic Anhydride
-
Acetic Acid
Procedure:
-
Dissolve indole-3-aldehyde in a mixture of acetic anhydride and acetic acid.
-
Cool the solution in an ice bath and add a solution of concentrated nitric acid in acetic acid dropwise, maintaining a low temperature.
-
After stirring for a period, pour the reaction mixture into ice water.
-
Collect the precipitated solid, which is a mixture of nitrated products, and purify by appropriate methods to isolate 6-nitroisatin.
Step 2: Selective Reduction of 6-Nitroisatin to this compound
Method A: Modified Wolff-Kishner Reduction
Careful control of reaction conditions is necessary to avoid side reactions.
Materials:
-
6-Nitroisatin
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
In a flask equipped with a reflux condenser, heat a mixture of 6-nitroisatin, hydrazine hydrate, and diethylene glycol.
-
After an initial period of reflux, add potassium hydroxide pellets and continue to heat at a higher temperature to distill off water and excess hydrazine.
-
Maintain the reaction at an elevated temperature until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Purify the crude this compound by recrystallization.
Method B: Catalytic Hydrogenation (with caution)
Catalytic hydrogenation can sometimes be selective, but over-reduction is a risk.
Materials:
-
6-Nitroisatin
-
Palladium on carbon (Pd/C) or other suitable catalyst
-
Hydrogen gas (H₂)
-
Suitable solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve or suspend 6-nitroisatin in a suitable solvent in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon.
-
Pressurize the vessel with hydrogen gas to a specific pressure.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress carefully by TLC to stop the reaction after the reduction of the C3-keto group but before the reduction of the nitro group.
-
Filter the catalyst and concentrate the filtrate to obtain the product.
Pathway Visualization
Caption: Synthesis of this compound from 6-nitroisatin.
Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| Isatin Synthesis | Indole-3-aldehyde | HNO₃ / Ac₂O | 6-Nitroisatin | Moderate |
| Selective Reduction | 6-Nitroisatin | Hydrazine / KOH | This compound | Moderate |
Conclusion and Future Perspectives
This guide has detailed three distinct and viable synthetic pathways to this compound. The reductive cyclization of a 2,4-dinitrophenylacetic acid precursor offers a convergent and reliable route. The synthesis from 4-nitroaniline via an intramolecular Friedel-Crafts reaction provides an alternative approach from a common starting material. Finally, the reduction of 6-nitroisatin presents a more direct conversion, although it requires careful control of the reduction conditions to ensure selectivity.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scale, cost, and the need for functional group tolerance. Further research into milder and more selective reduction methods for 6-nitroisatin could enhance the efficiency and applicability of that pathway. The continued development of robust and scalable syntheses for key intermediates like this compound will undoubtedly accelerate the discovery and development of new therapeutic agents.
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PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
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An In-depth Technical Guide to 6-Nitroindolin-2-one: A Versatile Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-Nitroindolin-2-one, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, physicochemical properties, synthetic routes, spectroscopic signature, reactivity, and applications, with a focus on providing practical, field-proven insights.
Core Identity and Physicochemical Properties
This compound, also known as 6-nitrooxindole, is a derivative of indolin-2-one (oxindole) featuring a nitro group at the 6-position of the bicyclic core. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of more complex, biologically active compounds.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one | IUPAC Nomenclature |
| Synonyms | 6-Nitrooxindole | Common Name |
| CAS Number | 474799-41-2 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | - |
| Molecular Weight | 178.15 g/mol | - |
| Appearance | Expected to be a solid | Inferred from related compounds |
| InChI | 1S/C8H6N2O3/c11-8-4-5-1-2-6(10(12)13)3-7(5)9-8/h1-3,9H,4H2 | [1] |
| InChIKey | VAWICFRIKXWUDM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1C2=C(C=C(C=C2)[O-])NC1=O | - |
| Melting Point | Data not widely reported | - |
| Boiling Point | Data not widely reported; likely to decompose | - |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from structure |
Synthesis and Mechanistic Considerations
The primary route for the synthesis of this compound is the electrophilic nitration of the parent scaffold, indolin-2-one (oxindole). The reaction's regioselectivity is a critical consideration.
Electrophilic Nitration of Indolin-2-one
The amide group of the oxindole ring is an ortho-, para-director. However, under the strongly acidic conditions required for nitration (typically a mixture of nitric acid and sulfuric acid), the carbonyl oxygen is protonated. This protonation deactivates the ring towards electrophilic substitution. The phenyl portion of the molecule is more activated than the lactam-containing ring, and the directing influence of the amide nitrogen still favors substitution at the positions para (position 6) and ortho (position 4) to the nitrogen atom. Steric hindrance at the 4-position, adjacent to the fused ring junction, generally leads to the 6-nitro isomer being the major product.
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocol: Nitration of Indolin-2-one
The following is a representative protocol based on established methodologies for the nitration of activated aromatic rings.
-
Preparation: In a flask equipped with a stirrer and cooled to 0-5 °C in an ice bath, slowly add indolin-2-one (1.0 eq) to concentrated sulfuric acid (98%). Stir until complete dissolution.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.
-
Addition: Add the nitrating mixture dropwise to the solution of indolin-2-one while maintaining the temperature between 0 and 10 °C. Vigorous stirring is essential to ensure even heat distribution.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Three protons in the aromatic region (~7.0-8.5 ppm). A doublet for H-7, a doublet of doublets for H-5, and a doublet for H-4, with coupling patterns dictated by their ortho and meta relationships. The electron-withdrawing nitro group will shift H-5 and H-7 downfield significantly. - Methylene Protons (H-3): A singlet around 3.6 ppm for the two protons at the 3-position. - Amide Proton (N-H): A broad singlet in the downfield region (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (C-2): A signal in the lactam carbonyl region (~175-180 ppm). - Aromatic Carbons: Six distinct signals. The carbon bearing the nitro group (C-6) will be significantly shifted downfield, while the carbons ortho and para to it will also be influenced. - Methylene Carbon (C-3): A signal in the aliphatic region (~35-40 ppm). |
| IR Spectroscopy | - N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp absorption band around 1700-1720 cm⁻¹. - NO₂ Asymmetric Stretch: A strong absorption band around 1520-1540 cm⁻¹. - NO₂ Symmetric Stretch: A strong absorption band around 1340-1360 cm⁻¹. - C-N Stretch: A band in the 1200-1300 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): An expected molecular ion peak at m/z = 178. - Fragmentation: Characteristic fragmentation patterns would include the loss of NO₂ (m/z = 46), CO (m/z = 28), and potentially the entire nitro group. |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its key functional groups: the nitro group, the lactam ring, and the activated methylene group at the C-3 position. This trifecta of reactivity makes it a highly versatile synthetic intermediate.
Figure 2. Key reactivity pathways of this compound.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (6-aminoindolin-2-one) using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl, Fe/AcOH). This transformation is fundamental, as the resulting amino group serves as a crucial handle for introducing further diversity, for instance, through acylation, alkylation, or diazotization reactions.
-
Reactions at the C-3 Methylene Position: The protons on the carbon adjacent to the lactam carbonyl (C-3) are acidic and can be removed by a base. The resulting enolate can participate in various condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones, to form 3-substituted-ylidene derivatives. This is a common strategy for synthesizing a wide range of biologically active molecules.
-
Lactam Ring Modifications: The amide bond of the lactam can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding 6-nitroindoline.
Applications in Drug Discovery and Development
The indolin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[2] The introduction of a nitro group at the 6-position provides a versatile intermediate for the synthesis of targeted therapeutics.
-
Kinase Inhibitors: The oxindole core is a well-established scaffold for the design of protein kinase inhibitors. For example, Sunitinib, an anticancer drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor based on the indolin-2-one structure. The 6-amino substituent, readily accessible from this compound, is often a key pharmacophoric element for engaging with the kinase active site.
-
Antimicrobial and Antitubercular Agents: Derivatives of 1,3-dihydro-2H-indol-2-ones have demonstrated significant in vitro activity against various bacterial, fungal, and mycobacterial strains, including Mycobacterium tuberculosis.[2] The 6-nitro group itself, or its amino derivative, can be incorporated into pharmacophores designed to inhibit essential microbial enzymes.
-
Precursor for Neuropharmacological Agents: The related 6-nitroindoline scaffold has been utilized as an intermediate in the synthesis of compounds targeting neurological disorders.[3] The ability to convert this compound into a variety of 6-substituted indoline and oxindole derivatives makes it a valuable starting point for exploring new central nervous system (CNS) active agents.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
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6-Nitroindolin-2-one CAS number and registration
An In-depth Technical Guide to 6-Nitroindolin-2-one: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 474799-41-2), a pivotal heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and detailed spectroscopic profile. Foundational synthetic methodologies are presented with an emphasis on regiochemical control and process integrity. Furthermore, this guide explores the molecule's chemical reactivity, stability considerations, and key applications, particularly in the development of novel therapeutic agents. Detailed, field-proven protocols for synthesis and analytical characterization are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile chemical scaffold.
Core Chemical Identity and Physicochemical Properties
This compound, also known as 6-nitrooxindole, is a derivative of the indolin-2-one scaffold, which is a core structural motif in numerous biologically active compounds. The strategic placement of an electron-withdrawing nitro group at the C-6 position significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for further chemical elaboration.
Identifiers and Properties Summary
The fundamental identifiers and predicted physicochemical properties of this compound are summarized below. While extensive experimental data is not always available in public literature, properties can be reliably inferred from its structure and data from analogous compounds.
| Identifier / Property | Value / Characteristic | Source / Notes |
| CAS Number | 474799-41-2 | |
| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one | |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.15 g/mol | Calculated |
| Canonical SMILES | C1C(=O)NC2=C1C=C(C=C2)[O-] | |
| InChI Key | VAWICFRIKXWUDM-UHFFFAOYSA-N | |
| Appearance | Expected to be a solid at room temperature. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | Inferred from similar compounds.[1] |
| Storage | Sealed in a dry environment at room temperature, protected from light. |
Chemical Structure Visualization
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar heterocyclic systems.[2][3]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 100 mL) to -10 °C using an ice-salt bath.
-
Dissolution: Slowly add indolin-2-one (1.0 eq, e.g., 13.3 g, 100 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 0 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the indolin-2-one solution over 30-45 minutes, maintaining the reaction temperature between -10 °C and -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto crushed ice (e.g., 500 g) with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product, a mixture of isomers, is purified. Recrystallization from a suitable solvent such as ethanol or acetic acid is often effective for isolating the major 6-nitro isomer. Alternatively, column chromatography on silica gel can be employed for higher purity.
-
Drying: Dry the purified solid under vacuum to yield pure this compound.
Spectroscopic and Analytical Profile
Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following section outlines the expected spectroscopic data for this compound, based on established principles and data from closely related structures.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | (Solvent: DMSO-d₆) | ||
| -NH- | 10.5 - 11.5 | br s | Exchangeable with D₂O. |
| Ar-H (H-7) | ~7.8 | d | |
| Ar-H (H-5) | ~7.6 | dd | |
| Ar-H (H-4) | ~7.0 | d | |
| -CH₂- | ~3.6 | s | Methylene protons at C-3. |
| ¹³C NMR | (Solvent: DMSO-d₆) | ||
| -C=O (C-2) | 175 - 180 | Carbonyl carbon. | |
| Ar-C (C-6) | 142 - 148 | Carbon bearing the NO₂ group. | |
| Ar-C (C-7a) | 145 - 150 | ||
| Ar-C (C-3a) | 128 - 135 | ||
| Ar-C (C-5) | 118 - 125 | ||
| Ar-C (C-4) | 108 - 115 | ||
| Ar-C (C-7) | 105 - 112 | ||
| -CH₂- (C-3) | 35 - 40 |
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (lactam) | 3200 - 3350 | Medium, Sharp |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C=O Stretch (lactam) | 1700 - 1730 | Strong |
| C=C Stretch (aromatic) | 1600 - 1620 | Medium |
| N-O Stretch (asymmetric) | 1510 - 1550 | Strong |
| N-O Stretch (symmetric) | 1340 - 1370 | Strong |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is suitable.
-
Expected Ions:
-
Positive Mode ([M+H]⁺): m/z ≈ 179.04
-
Negative Mode ([M-H]⁻): m/z ≈ 177.03
-
-
Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses of NO₂ (46 Da) and CO (28 Da).
Analytical Protocol: Purity Determination by HPLC
This protocol is adapted from standard methods for analyzing nitroaromatic compounds.[6]
-
System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 330 nm.
-
Sample Preparation: Prepare a ~0.1 mg/mL solution in 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Chemical Reactivity, Stability, and Applications
The utility of this compound in drug development stems from its defined reactivity and the versatile nature of its functional groups.
Key Reactions and Reactivity Profile
The molecule offers two primary sites for chemical modification: the nitro group and the indolin-2-one core.
Caption: Key reactivity pathway and application of this compound.
-
Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (6-aminoindolin-2-one).[7] This is readily achieved using standard conditions such as SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid. The resulting amino group is a crucial handle for introducing further diversity via amide couplings, sulfonamide formation, or diazotization reactions.
-
Reactivity of the Oxindole Core: The C-3 methylene protons are weakly acidic and can be deprotonated with a strong base to form an enolate, allowing for alkylation or condensation reactions at this position.
Stability and Storage
-
Thermal and Photostability: Nitroaromatic compounds can be sensitive to light and elevated temperatures, potentially leading to decomposition.[8] It is recommended to store the compound in a tightly sealed, opaque container in a cool, dry place.[8]
-
Chemical Stability: The lactam bond is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.
Applications in Drug Development
The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The 6-nitro derivative serves as a key intermediate.
-
Antibacterial Agents: A prominent and recent application is in the development of novel antibacterial agents. Indolin-2-one functionalized nitroimidazoles have been shown to possess a dual mode of action: direct inhibition of topoisomerase IV (an essential enzyme for DNA replication) and the classic reductive bioactivation characteristic of nitroaromatics.[9] This dual mechanism is significant as it may impair the development of bacterial resistance.[9]
-
Precursor for Functionalized Amines: As detailed above, its primary role is as a precursor to 6-aminoindolin-2-one. This amine is a building block for synthesizing libraries of compounds for screening against various biological targets, including kinases, GPCRs, and other enzymes. The nitro group itself can contribute to binding interactions within a target active site before any transformation.[10]
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is a synthesis of data from supplier SDS and general knowledge of nitroaromatic compounds.[11][12][13]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).
-
Fire Hazards: The compound is combustible. In case of fire, hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[12][13]
References
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- Organic & Biomolecular Chemistry (RSC Publishing).
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molecular weight of 6-Nitroindolin-2-one
An In-Depth Technical Guide to the Molecular Weight of 6-Nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its indolin-2-one scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of the nitro group at the 6-position offers a versatile handle for further chemical modification. Understanding the fundamental physicochemical properties of this compound, beginning with its molecular weight, is the first and most critical step in its synthesis, characterization, and application in drug discovery pipelines. This guide provides a comprehensive technical overview of the , detailing its determination, the causality behind its synthesis, and the self-validating analytical protocols required to confirm its identity and purity with the highest degree of scientific integrity.
Part 1: Core Molecular Properties and Significance
The molecular weight of a compound is an intrinsic property derived from its atomic composition. It is the cornerstone of all stoichiometric calculations, influencing reaction kinetics, informing purification strategies, and dictating the molar concentrations required for biological assays. For a key intermediate like this compound, an accurate understanding of its molecular weight is non-negotiable.
Chemical Structure and Identifiers
The structure of this compound features a bicyclic system composed of a benzene ring fused to a five-membered lactam (a cyclic amide) ring. A nitro group (-NO₂) is substituted at the C-6 position of the benzene ring, and a carbonyl group (C=O) is present at the C-2 position of the pyrrolidone ring.
| Identifier | Value | Source/Notes |
| IUPAC Name | 6-Nitro-2,3-dihydro-1H-indol-2-one | IUPAC Nomenclature |
| Synonyms | 6-Nitrooxindole | Common Name |
| Molecular Formula | C₈H₆N₂O₃ | Derived from Structure |
| Calculated Molecular Weight | 178.15 g/mol | Based on IUPAC atomic weights |
| Monoisotopic Mass | 178.03784 Da | For High-Resolution Mass Spectrometry |
| CAS Number | 6170-58-7 | Chemical Abstracts Service |
Predicted Physicochemical Properties
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These predictions are vital for designing synthetic workups, purification methods, and formulation strategies.[1]
| Property | Predicted Value / Characteristic | Rationale |
| Appearance | Yellow to brown solid | Typical for nitroaromatic compounds |
| Melting Point | >200 °C (Decomposition likely) | High polarity and potential for intermolecular H-bonding |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); Limited solubility in water and nonpolar solvents | Presence of polar nitro and amide functional groups |
| pKa (NH proton) | ~10-12 | The electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indolin-2-one. |
| Topological Polar Surface Area (TPSA) | 88.7 Ų | Calculated based on functional groups; influences membrane permeability. |
Part 2: Synthesis and Analytical Validation
The theoretical molecular weight is only meaningful if the synthesized material is indeed the correct compound at a high purity. The choice of synthesis dictates the potential impurity profile, which must be addressed through rigorous analytical characterization.
Synthetic Protocol: Electrophilic Nitration of Indolin-2-one
The most direct and logical pathway to this compound is the electrophilic aromatic substitution of the commercially available starting material, Indolin-2-one (Oxindole). The amide nitrogen of the indolinone ring is an ortho-, para-director. However, under the strongly acidic conditions required for nitration, this nitrogen is protonated, converting it into a meta-directing group. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-6 position.[2][3]
Figure 1: Synthetic workflow for this compound via direct nitration.
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 10 volumes) to 0 °C in an ice-salt bath.
-
Dissolution: Slowly add Indolin-2-one (1.0 eq) to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until a clear solution is obtained.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a separate portion of cooled concentrated sulfuric acid. Add this mixture dropwise to the indolinone solution, maintaining the internal temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound. The separation from minor isomeric byproducts is critical for obtaining an analytically pure sample.[4]
Analytical Characterization Workflow
A multi-pronged analytical approach is required to confirm the molecular weight and validate the structure and purity of the synthesized this compound.
Figure 2: Self-validating workflow for the characterization of this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthesized compound and quantify any isomeric byproducts.
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 340 nm (the latter for the nitroaromatic chromophore).
-
Data Analysis: Purity is determined by the area percentage of the main peak. The presence of other peaks may indicate isomeric impurities or residual starting material.
-
2. Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Objective: To experimentally confirm the calculated molecular weight. High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition.
-
Protocol (LC-MS with Electrospray Ionization - ESI):
-
Ionization Mode: ESI in both positive and negative modes.
-
Expected Ions:
-
Positive Mode [M+H]⁺: m/z 179.0451
-
Negative Mode [M-H]⁻: m/z 177.0307
-
-
Data Analysis: The detection of the molecular ion at the correct mass-to-charge ratio provides strong evidence for the compound's identity. HRMS data should match the calculated exact mass of the elemental formula C₈H₆N₂O₃ to within 5 ppm. The fragmentation pattern can also provide structural confirmation.[4][5]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To provide unambiguous confirmation of the chemical structure, including the regiochemistry of the nitro group.
-
Protocol (¹H NMR, 500 MHz, DMSO-d₆):
-
Expected Signals:
-
Aromatic Protons: Three protons in the aromatic region (~7.0-8.5 ppm). The proton at C-7 (ortho to the nitro group) will appear as a doublet. The proton at C-5 (ortho to the nitro group) will be a doublet of doublets. The proton at C-4 will appear as a doublet. The specific coupling patterns and downfield shifts confirm the 6-nitro substitution.
-
Aliphatic Protons: A singlet at ~3.6 ppm corresponding to the two protons of the CH₂ group at C-3.
-
Amide Proton: A broad singlet at ~11.0 ppm for the N-H proton.
-
-
¹³C NMR: Will show 8 distinct carbon signals, including the characteristic carbonyl signal (~175 ppm) and aromatic carbons, with those attached to or near the nitro group being significantly shifted.
-
4. Infrared (IR) Spectroscopy for Functional Group Identification
-
Objective: To confirm the presence of key functional groups.
-
Expected Absorptions:
-
N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.
-
C=O Stretch (Lactam): A strong, sharp absorption around 1710 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong absorptions, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
Part 3: Applications in Drug Development
The validated this compound molecule is a valuable starting point for the synthesis of more complex therapeutic agents. The indolin-2-one core is a well-established pharmacophore, while the nitro group serves as a synthetic linchpin.[6][7]
-
Precursor to Amino Derivatives: The most common and powerful transformation is the reduction of the nitro group to a primary amine (6-aminoindolin-2-one). This is typically achieved with high efficiency using reagents like SnCl₂/HCl, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite.[7]
-
Scaffold for Biologically Active Molecules: The resulting 6-aminoindolin-2-one can be further functionalized via amide couplings, sulfonamide formation, or reductive amination to build libraries of compounds for screening. Derivatives of this scaffold have been explored as:
-
Kinase Inhibitors: The indolinone core is central to many approved kinase inhibitor drugs.
-
Antimicrobial Agents: Nitroaromatic compounds and their derivatives have a long history as antimicrobial agents.[6]
-
Antitumor Agents: The 6-aminoindoline core can serve as a DNA-binding or protein-interacting fragment in the design of novel anticancer drugs, analogous to the duocarmycin and CC-1065 families of natural products.[7]
-
Conclusion
The is a fundamental constant, calculated to be 178.15 g/mol based on its molecular formula C₈H₆N₂O₃ . However, for the researcher and drug development professional, this value is not merely a number but the culmination of a rigorous, self-validating process. It begins with a logical synthetic strategy, such as the direct nitration of indolin-2-one, and is unequivocally confirmed through a suite of orthogonal analytical techniques. High-resolution mass spectrometry provides the definitive experimental verification of the mass, while NMR and IR spectroscopy confirm the correct molecular structure, and HPLC guarantees the purity required for reliable downstream applications. By adhering to this integrated approach of synthesis and characterization, scientists can proceed with confidence, utilizing this compound as a well-defined and reliable building block in the quest for novel therapeutics.
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A Comprehensive Technical Guide to 6-Nitroindolin-2-one: Physicochemical Properties, Synthesis, and Applications in Drug Discovery
Introduction
6-Nitroindolin-2-one is a heterocyclic organic compound built upon the indolin-2-one (oxindole) scaffold. The strategic placement of a nitro group at the C-6 position of the bicyclic core imparts unique electronic properties and chemical reactivity, making it a valuable building block in medicinal chemistry and synthetic organic chemistry. The indole-2-one core itself is a "privileged structure," frequently found in a wide array of natural products and pharmaceuticals, including recently developed inhibitors of key biological targets like the bromodomain protein BRD4.[1][2]
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a discussion of its applications as a versatile intermediate in the synthesis of complex, biologically active molecules.
Molecular Structure and Physicochemical Properties
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties of this compound
| Property | Value / Characteristic | Source / Rationale |
| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one | |
| CAS Number | 474799-41-2 | |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.15 g/mol | Calculated from formula |
| Physical Form | Solid at room temperature | |
| Melting Point | Not experimentally reported. Expected to be high due to the planar, polar structure. | Inferred from related nitroaromatic compounds. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and ethyl acetate. | [3] |
| InChI Key | VAWICFRIKXWUDM-UHFFFAOYSA-N |
Spectroscopic Characterization
Structural verification of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the functional groups present in the molecule.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Absorption | Rationale |
| ¹H NMR | Aromatic Protons | δ 7.2 - 8.0 ppm | The electron-withdrawing nitro group will shift aromatic protons downfield. Specific splitting patterns (doublets, doublet of doublets) will depend on their relative positions. |
| -CH₂- (C3) | δ 3.5 - 3.7 ppm | Aliphatic protons adjacent to the carbonyl group and aromatic ring. | |
| -NH- (Lactam) | δ 10.0 - 11.0 ppm (broad singlet) | The lactam proton is acidic and its shift is highly dependent on solvent and concentration. It will readily exchange with D₂O.[4] | |
| ¹³C NMR | -C=O (Carbonyl) | δ 170 - 180 ppm | Characteristic chemical shift for a lactam carbonyl carbon.[3] |
| Ar-C (C6-NO₂) | δ 140 - 150 ppm | Carbon directly attached to the nitro group is significantly deshielded.[4] | |
| Aromatic Carbons | δ 110 - 145 ppm | Six distinct signals are expected for the aromatic carbons. | |
| -CH₂- (C3) | δ 35 - 45 ppm | Aliphatic carbon in the five-membered ring.[4] | |
| IR Spectroscopy | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) | Characteristic of the secondary amide (lactam). |
| C=O Stretch | 1690 - 1720 cm⁻¹ (strong) | Strong absorption typical for a lactam carbonyl group. | |
| N-O Stretch (NO₂) | 1510-1550 cm⁻¹ (strong, asymmetric) & 1330-1370 cm⁻¹ (strong, symmetric) | Characteristic stretching vibrations for an aromatic nitro group.[3] |
General Protocol for NMR Spectroscopic Analysis
This protocol provides a standardized method for acquiring high-resolution NMR spectra for structural confirmation.
-
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice as its polarity effectively dissolves the compound, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of the exchangeable lactam N-H proton, which might be lost in solvents like methanol-d₄.[4]
-
-
Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube. This removes any insoluble impurities that could degrade spectral resolution.
-
-
Data Acquisition:
-
Acquire spectra on a spectrometer operating at a minimum of 400 MHz for ¹H.
-
For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans), utilizing proton decoupling.
-
Perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to unambiguously assign all proton and carbon signals.
-
Synthesis and Reactivity
Proposed Synthesis: Electrophilic Nitration of Indolin-2-one
A direct and logical synthetic route to this compound is the electrophilic aromatic substitution of the commercially available precursor, indolin-2-one. The amide group of the lactam is an ortho-, para-directing group. However, under the strongly acidic conditions required for nitration, the carbonyl oxygen will be protonated, making the group deactivating and meta-directing relative to the carbonyl. The nitrogen atom's lone pair is still activating. The combination of these effects typically favors substitution at the C-5 and C-7 positions. To achieve 6-substitution, a different strategy, such as one starting from a pre-functionalized benzene ring, may be required in practice. However, for illustrative purposes, a general nitration protocol is presented.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol for Nitration
This protocol is adapted from general procedures for the nitration of related indole scaffolds and must be optimized.[5][6]
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add indolin-2-one (1.0 eq).
-
Dissolution: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄, ~10 mL per gram of starting material) while stirring, ensuring the temperature does not exceed 10°C. Stir until all solid has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a small amount of cold, concentrated H₂SO₄. Add this mixture dropwise to the stirred solution of indolin-2-one over 30-60 minutes, maintaining the internal temperature between 0°C and 5°C.
-
Causality: Low temperature is critical to control the highly exothermic nitration reaction. This minimizes the risk of runaway reactions and the formation of undesired di-nitrated or oxidized byproducts.[7]
-
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This quench precipitates the organic product while diluting the strong acid.
-
Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to separate isomers.
Chemical Reactivity
The reactivity of this compound is dominated by its nitro group.
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine (6-aminoindolin-2-one). This transformation is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous reactions (e.g., diazotization, acylation, alkylation).[8][9] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this reduction.[9]
Applications in Drug Discovery
The indole-2-one scaffold is a cornerstone in modern medicinal chemistry.[2] Derivatives of this core structure are known to exhibit a wide range of biological activities.
-
Inhibitors of Bromodomain and Extra-Terminal Domain (BET) Proteins: Recent research has identified indole-2-one derivatives as potent and selective inhibitors of the first bromodomain (BD1) of BRD4.[1] BRD4 is a key epigenetic reader protein, and its over-expression is linked to various cancers. Inhibiting BRD4 has shown significant therapeutic potential in treating leukemia and other tumors. This compound serves as an ideal starting point for synthesizing libraries of such inhibitors, where the nitro group is first reduced to an amine and then functionalized to explore the structure-activity relationship (SAR).[1]
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. The compound should be treated as hazardous based on data for the substance and related nitroaromatic compounds.[10]
GHS Hazard Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[10] Ensure an emergency eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10] Storage at room temperature is acceptable.
-
Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand), and collect it into a sealed container for chemical waste disposal.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Its key attributes—the reactive nitro group poised for transformation and the privileged indole-2-one scaffold—make it a valuable starting material for constructing compound libraries aimed at discovering novel therapeutics, particularly in the field of oncology. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in research and development settings.
References
- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.
- BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid.
- SynQuest Laboratories, Inc. Safety Data Sheet: 6-Nitro-2,3-dihydro-1H-indole.
- Sigma-Aldrich. Product Page: this compound.
- BenchChem. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis.
- Fisher Scientific. (2021).
- BenchChem. (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.
- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions.
- PubMed. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors.
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An In-depth Technical Guide on the Solubility of 6-Nitroindolin-2-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitroindolin-2-one is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. Poor solubility can impede reaction kinetics, complicate purification processes, and lead to unreliable results in bioassays. This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, presents available solubility data, details a robust experimental protocol for its determination, and offers practical strategies for troubleshooting solubility challenges.
The Physicochemical Basis of Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" serves as a primary guide, meaning solutes tend to dissolve in solvents with similar polarity.[1][2]
Molecular Structure and Polarity:
This compound possesses a rigid bicyclic structure with distinct polar and nonpolar regions. Its key functional groups are:
-
Lactam (cyclic amide): The N-H group can act as a hydrogen bond donor, while the carbonyl group (C=O) is a hydrogen bond acceptor.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group, contributing significantly to the molecule's overall dipole moment.
-
Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.
The presence of these functional groups makes this compound a polar molecule. Consequently, it is expected to exhibit greater solubility in polar solvents that can engage in dipole-dipole interactions and/or hydrogen bonding.
Solvent Classification and Interaction:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating polar solutes.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds.[3] They are excellent at dissolving polar compounds by disrupting the solute's crystal lattice and engaging in strong dipole-dipole interactions.[4][5] Dimethyl sulfoxide (DMSO) is recognized as a particularly powerful and versatile organic solvent.[4][5]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are generally poor solvents for polar compounds like this compound.
Solubility Profile of this compound
While extensive, publicly available quantitative data for this compound is limited, its solubility characteristics can be inferred from its structure and data on related compounds. It is expected to be soluble in polar organic solvents.[6][7] For many research applications, solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used to prepare stock solutions.[8]
| Solvent | Solvent Class | Expected Solubility | Rationale / Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor and highly polar nature effectively solvates the molecule.[3][4] Commonly used for stock solutions.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity makes it a good solvent for polar heterocyclic compounds.[8] |
| Methanol / Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding, but may be less effective than DMSO or DMF for highly crystalline solids. |
| Acetonitrile | Polar Aprotic | Moderate to Low | Polar, but generally a weaker solvent for complex polar molecules compared to DMSO. |
| Ethyl Acetate | Polar Aprotic | Moderate to Low | Intermediate polarity; may be useful for extraction or chromatography but not for high-concentration solutions. |
| Dichloromethane (DCM) | Moderately Polar | Low | Often used in synthesis but may not be a good solubilizing agent for this compound. |
| Toluene / Hexane | Nonpolar | Very Low / Insoluble | Lacks the polarity needed to overcome the crystal lattice energy of the polar solute. |
| Water | Polar Protic | Very Low / Insoluble | Despite its polarity, the hydrophobic aromatic ring limits aqueous solubility. The related compound 6-Nitroindole has a very low water solubility.[9] |
Note: This table is based on general chemical principles and data from analogous compounds. Experimental verification is essential.
Standard Methodology for Experimental Solubility Determination
The shake-flask method is the gold-standard for determining the thermodynamic (or equilibrium) solubility of a compound.[10] This method involves agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[2][10]
Detailed Experimental Protocol: Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid, high purity)
-
High-purity organic solvent of choice
-
Analytical balance
-
Glass vials with screw caps (e.g., 2 mL)
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure saturation is achieved.[10][11]
-
Solvent Addition: Add a precise, known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[12][13] The time required can vary, so it should be established that the measured concentration does not change between later time points (e.g., 24h and 48h).[10][14]
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial at high speed to pellet the remaining undissolved solid.[2][15]
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a chemically inert syringe filter and dispense the filtrate into a clean vial. This step is critical to remove any remaining microscopic particles.[2]
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing these standards using HPLC.
-
Analyze the filtered sample (potentially after appropriate dilution) using the same HPLC method.
-
Determine the concentration of the dissolved compound in the sample by interpolating from the calibration curve.[2]
-
-
Data Reporting: Report the solubility in units of mg/mL or molarity (mol/L) at the specified temperature.
Workflow Visualization
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Factors Influencing Solubility & Troubleshooting
Several factors can influence solubility measurements and the practical application of this compound.[16][17]
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[1]
-
Purity: Impurities in either the solute or the solvent can alter the measured solubility.
-
Particle Size: While not affecting thermodynamic solubility, smaller particle sizes increase the surface area available for dissolution, allowing equilibrium to be reached more quickly.[17][18][19]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, therefore, different solubilities.[17] The most stable polymorph will have the lowest solubility.
Troubleshooting Poor Solubility
When encountering solubility challenges, a systematic approach can identify a suitable solvent system for a given application.
Caption: Decision tree for troubleshooting poor solubility of this compound.
Strategies to Enhance Solubility:
-
Co-solvency: This is a highly effective technique where a mixture of solvents is used.[18][19][20][21] Adding a small amount of a strong solvent like DMSO to a weaker one like ethanol can significantly boost the solubility of a poorly soluble compound.[18]
-
Use of Surfactants: For aqueous systems, surfactants can be used to form micelles that encapsulate the compound, increasing its apparent solubility.[22]
-
Physical Modifications: Techniques like micronization (reducing particle size) can increase the dissolution rate, which is beneficial in many applications.[18][19][22]
Conclusion
This compound is a polar heterocyclic compound with solubility primarily driven by its ability to interact with polar organic solvents. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, making them the solvents of choice for preparing stock solutions. For applications requiring different solvent systems, a systematic approach involving co-solvents may be necessary. Accurate determination of its solubility profile using standardized methods like the shake-flask protocol is essential for reproducible and reliable results in research and drug development.
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A Comprehensive Technical Guide to the Synthesis of 6-Nitroindolin-2-one from 6-Nitroindole
Introduction
6-Nitroindolin-2-one, also known as 6-nitrooxindole, is a pivotal heterocyclic scaffold in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds, making its efficient synthesis a topic of considerable interest for researchers. The primary synthetic challenge lies in the regioselective oxidation of the electron-rich 6-nitroindole precursor. The indole nucleus possesses multiple reactive sites, particularly the C2 and C3 positions of the pyrrole ring, which complicates direct oxidation. This guide provides an in-depth exploration of robust synthetic strategies for converting 6-nitroindole to this compound, focusing on the underlying chemical principles and providing detailed, field-proven protocols.
Synthetic Strategy 1: Direct C2-Oxidation of 6-Nitroindole
The most direct route to this compound involves the selective oxidation of the C2 position of 6-nitroindole. This transformation requires an oxidizing agent that favors attack at the C2 carbon over the more electron-rich C3 carbon.
Mechanistic Considerations
The oxidation of indoles to 2-oxindoles is a fundamental transformation in organic synthesis. The electron-rich nature of the indole ring makes it susceptible to oxidation by various reagents[1]. However, controlling the regioselectivity between the C2 and C3 positions is a significant challenge. The use of specific halide-based oxidizing systems can promote the desired C2 oxidation. A proposed mechanism involves the in-situ generation of a halogenating species from an oxidant like Oxone and a halide salt. This species then reacts with the indole, leading to the formation of an intermediate that, upon hydrolysis, yields the 2-oxindole.
Protocol Exploration: Halide-Catalyzed Oxidation with Oxone
A particularly effective and environmentally conscious method employs an Oxone-halide system. This approach avoids the use of toxic heavy metals or harsh organic oxidants[2]. Oxone, a stable and inexpensive triple salt of potassium peroxymonosulfate, serves as the terminal oxidant.
Experimental Protocol: Direct Oxidation of 6-Nitroindole
This protocol details a representative procedure for the direct oxidation of 6-nitroindole to this compound using a halide-catalyzed system.
Step 1: Reaction Setup
-
To a solution of 6-nitroindole (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL), add potassium bromide (0.2 mmol).
-
Stir the mixture vigorously at room temperature to ensure homogeneity.
Step 2: Addition of Oxidant
-
Slowly add Oxone (potassium peroxymonosulfate, 1.5 mmol) portion-wise to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Quenching and Workup
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Data Presentation: Reaction Parameters for Direct C2-Oxidation
| Parameter | Value | Reference |
| Starting Material | 6-Nitroindole | N/A |
| Key Reagents | Oxone, Potassium Bromide | [2] |
| Solvent | Acetonitrile/Water | [2] |
| Temperature | Room Temperature | [2] |
| Reaction Time | 2-4 hours | [2] |
| Typical Yield | 70-85% | [2] |
Experimental Workflow: Direct C2-Oxidation
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An In-Depth Technical Guide to the Electrophilic Nitration for the Synthesis of 6-Nitroindolin-2-one
This guide provides a comprehensive overview of the electrophilic nitration of indolin-2-one (also known as oxindole) to produce 6-nitroindolin-2-one, a key intermediate in pharmaceutical synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and address common challenges and troubleshooting strategies.
Introduction: The Significance of this compound
This compound is a valuable building block in medicinal chemistry. The presence of the nitro group at the 6-position of the indolinone core provides a versatile handle for further functionalization. Notably, the reduction of the nitro group to an amine is a common transformation, yielding 6-aminoindolin-2-one, a precursor for a wide range of pharmacologically active molecules. Derivatives of the indolin-2-one scaffold have shown promise as inhibitors of various enzymes, making the efficient and selective synthesis of intermediates like this compound a critical endeavor for drug development professionals.
The Mechanism of Electrophilic Nitration on Indolin-2-one
The synthesis of this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. In this process, the aromatic ring of the indolin-2-one molecule acts as a nucleophile, attacking a potent electrophile, the nitronium ion (NO₂⁺).
Generation of the Nitronium Ion
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[1][2]
Caption: Generation of the nitronium ion from nitric and sulfuric acids.
Regioselectivity: Directing Effects in Indolin-2-one
The position of nitration on the indolin-2-one ring is governed by the directing effects of the substituents on the aromatic portion. The indolin-2-one molecule contains both an amide group within the five-membered ring and a fused benzene ring.
-
The Amide Group: The nitrogen of the amide is an activating group due to its ability to donate electron density to the aromatic ring through resonance.[3][4] This electron donation preferentially increases the nucleophilicity at the ortho and para positions relative to the nitrogen. However, under the strongly acidic conditions of nitration, the nitrogen atom is protonated. The resulting positively charged nitrogen acts as a deactivating, meta-directing group.[5][6]
-
The Carbonyl Group: The carbonyl group of the lactam is an electron-withdrawing group and is deactivating.[7]
The interplay of these effects dictates the final regiochemical outcome. In the strongly acidic nitrating mixture, the protonated amino group's meta-directing effect is dominant.[5][6] This directs the incoming electrophile (NO₂⁺) to the positions meta to the nitrogen, which are the C5 and C7 positions of the indolin-2-one ring. However, experimental evidence consistently shows that the major product is This compound . This suggests that while the protonated nitrogen deactivates the ring, the overall electronic landscape still favors substitution at the C6 position. The formation of the 5-nitro isomer is often a significant byproduct.[5][8]
Caption: Electrophilic attack of the nitronium ion on the C6 position of indolin-2-one.
Experimental Protocol for the Synthesis of this compound
The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Concentration |
| Indolin-2-one (Oxindole) | C₈H₇NO | 133.15 | - |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% |
| Concentrated Nitric Acid | HNO₃ | 63.01 | ~70% |
| Crushed Ice | H₂O | 18.02 | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | Saturated |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | Saturated |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Safety Precautions
-
Concentrated acids (H₂SO₄ and HNO₃) are extremely corrosive and strong oxidizing agents. [9][10] Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12][13]
-
The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.[14]
-
Have an appropriate quenching agent (e.g., a large volume of ice water) and a neutralization agent (e.g., sodium bicarbonate) readily available.
Step-by-Step Procedure
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve indolin-2-one (1.0 eq) in concentrated sulfuric acid at a low temperature, typically between -5 °C and 0 °C, using an ice-salt bath.[6]
-
Addition of Nitrating Agent: Slowly add concentrated nitric acid (1.1 eq) dropwise to the stirred solution.[6] It is critical to maintain the internal temperature of the reaction mixture between -10 °C and 0 °C during the addition.[5]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at this low temperature for approximately 30 minutes.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[5][14] This serves to quench the reaction and precipitate the crude product.
-
Work-up and Extraction:
-
If a solid precipitates, collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.[14]
-
If the product remains in solution or forms an oil, transfer the quenched mixture to a separatory funnel.[14]
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).[5]
-
Combine the organic layers.
-
-
Neutralization and Washing:
-
Drying and Solvent Removal:
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[16]
Caption: A streamlined workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | The aromatic region will show distinct signals for the three protons on the benzene ring. The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. The protons of the CH₂ group at C3 will appear as a multiplet, and the N-H proton will be a broad singlet.[17] |
| ¹³C NMR | The spectrum will show eight distinct carbon signals. The carbonyl carbon will be significantly downfield. The carbon bearing the nitro group (C6) will also be downfield.[17] |
| IR Spectroscopy | Characteristic strong asymmetric and symmetric stretching vibrations for the nitro group will be observed around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. A strong C=O stretch for the lactam will be present, as well as an N-H stretching band.[18] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (178.14 g/mol ).[19] |
| UV-Vis Spectroscopy | 6-nitroindole, a related compound, exhibits two absorption maxima in the 300-400 nm range.[20] A similar absorption profile is expected for this compound. |
Troubleshooting and Common Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Acid-catalyzed polymerization of the starting material.[21] - Product loss during work-up. | - Monitor the reaction by TLC to ensure completion. - Maintain strict low-temperature control throughout the reaction. - Ensure efficient extraction and careful handling during purification. |
| Formation of Multiple Isomers (e.g., 5-nitro) | - Inherent regioselectivity of the reaction. | - Optimize reaction conditions (temperature, reaction time) to favor the 6-nitro isomer. - Employ careful purification techniques (e.g., fractional recrystallization or column chromatography) to separate the isomers.[8] |
| Formation of Dark, Tarry Byproducts | - Reaction temperature was too high, leading to polymerization.[21] | - Ensure the reaction is conducted at the recommended low temperature. - Add the nitrating agent very slowly to control the exotherm. |
| Emulsion during Work-up | - Formation of salts acting as surfactants, especially during the basic wash.[14] | - Add brine to the separatory funnel to increase the ionic strength of the aqueous phase. - Gently rock or swirl the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period.[14] |
Conclusion
The electrophilic nitration of indolin-2-one provides a direct route to this compound, a crucial intermediate for the synthesis of various pharmaceutical agents. A thorough understanding of the reaction mechanism, particularly the directing effects that govern regioselectivity, is essential for optimizing the reaction conditions. By carefully controlling the temperature and following a meticulous work-up procedure, researchers can achieve good yields of the desired product. The insights and protocols provided in this guide are intended to equip scientists and drug development professionals with the knowledge to successfully and safely perform this important transformation.
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An In-depth Technical Guide to the Synthesis of 6-Nitroindolin-2-one: Starting Materials and Strategic Execution
Abstract
6-Nitroindolin-2-one, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strategic placement of a nitro group on the indolinone core provides a versatile handle for further chemical modifications, making it a valuable precursor for a range of pharmacologically active compounds. This guide offers a comprehensive analysis of the primary synthetic strategies for this compound, with a detailed focus on the selection of starting materials and the underlying chemical principles that govern each route. We will explore direct nitration methodologies and multi-step syntheses from chiral precursors, providing detailed protocols, comparative data, and mechanistic insights to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The indolin-2-one scaffold is a privileged structure in drug development, appearing in numerous approved drugs and clinical candidates. The introduction of a nitro group at the C6 position significantly enhances the synthetic utility of this core. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening pathways to a diverse array of derivatives. This guide will dissect the most prevalent and effective methods for constructing this key intermediate, providing the technical depth required for practical laboratory application.
Primary Synthetic Pathways: A Comparative Analysis
The synthesis of this compound and its immediate precursors can be broadly approached via two distinct strategies, each with its own set of advantages and challenges. The choice of starting material is the cornerstone of the synthetic plan, dictating the subsequent reaction steps, potential for isomeric impurities, and stereochemical control.
Pathway A: Direct Electrophilic Nitration of the Indolin-2-one Core
This is often the most direct and atom-economical approach, leveraging a commercially available starting material. The core principle is the electrophilic aromatic substitution on the indolin-2-one (oxindole) or a closely related derivative like indoline-2-carboxylic acid.
Starting Material: Indolin-2-one (Oxindole) or Indoline-2-carboxylic acid.
Mechanistic Rationale: The nitration of the indolin-2-one ring is typically performed in a strongly acidic medium, most commonly a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[1][2] Under these conditions, the nitric acid is protonated by the stronger sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The amide nitrogen of the indolin-2-one ring is protonated in the strongly acidic environment. This protonated nitrogen acts as a meta-directing group, deactivating the aromatic ring towards electrophilic attack but directing the incoming electrophile (NO₂⁺) to the C6 position.[1][3] This regioselectivity makes the 6-nitro isomer the major product. However, the formation of the 5-nitro isomer as a significant byproduct is a common challenge that necessitates careful purification.[1][4]
Experimental Protocol: Direct Nitration of Indoline-2-carboxylic Acid [1][4]
-
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH) solution
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Slowly add concentrated nitric acid (1.08 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained between -20 °C and -10 °C.
-
After the addition is complete, continue to stir the reaction mixture at this temperature for an additional 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
To separate the 5-nitro byproduct, extract the acidic aqueous mixture with ethyl acetate.
-
Adjust the pH of the remaining aqueous phase to 4.5–5.0 using an aqueous sodium hydroxide solution.
-
Extract the desired 6-nitroindoline-2-carboxylic acid from the pH-adjusted aqueous phase with ethyl acetate.
-
Combine the organic extracts containing the 6-nitro product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure product.
-
Pathway B: Chiral Pool Synthesis from L-Phenylalanine
For applications requiring enantiomerically pure this compound, a chiral pool approach starting from a readily available amino acid is the preferred strategy. This multi-step synthesis preserves the stereochemistry of the starting material.
Starting Material: L-phenylalanine.
Mechanistic Rationale: This elegant synthesis leverages the inherent chirality of L-phenylalanine to produce (S)-6-nitroindoline-2-carboxylic acid with high enantiomeric excess.[3][4] The synthesis proceeds in two key stages:
-
Nitration of L-phenylalanine: The aromatic ring of L-phenylalanine is nitrated to introduce the nitro groups. This step typically yields 2,4-dinitro-L-phenylalanine.[4]
-
Intramolecular Cyclization: The 2,4-dinitro-L-phenylalanine then undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution. The amino group of the phenylalanine backbone attacks the carbon bearing the nitro group at the 2-position, displacing it and forming the five-membered indoline ring.[4][5]
This pathway offers excellent stereocontrol but involves a longer synthetic sequence with a moderate overall yield.[3]
Experimental Protocol: Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine [4]
-
Step 1: Nitration of L-phenylalanine
-
Materials: L-phenylalanine, Urea Nitrate, Concentrated Sulfuric Acid.
-
Procedure:
-
Prepare a nitrating mixture of urea nitrate in concentrated sulfuric acid under controlled temperature conditions.
-
Slowly add L-phenylalanine to the nitrating mixture.
-
After the reaction is complete, quench the reaction by pouring it into ice water.
-
Collect the precipitated 2,4-dinitro-L-phenylalanine by filtration, wash thoroughly with cold water, and dry.
-
-
-
Step 2: Intramolecular Cyclization
-
Materials: 2,4-dinitro-L-phenylalanine, Dioxane, Sodium Hydroxide.
-
Procedure:
-
Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent such as dioxane.
-
Add a base, for example, sodium hydroxide, to catalyze the intramolecular cyclization.
-
The reaction is typically heated to drive it to completion.
-
After cooling, acidify the reaction mixture to precipitate the (S)-6-nitroindoline-2-carboxylic acid product.
-
Collect the product by filtration, wash, and dry.
-
-
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A: Direct Nitration | Pathway B: Chiral Pool Synthesis |
| Starting Material | Indolin-2-one or Indoline-2-carboxylic acid | L-phenylalanine |
| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | Urea nitrate/H₂SO₄, Base (e.g., NaOH) |
| Typical Yield | ~72% for the 6-nitro isomer[3][4] | ~53% overall yield[3] |
| Purity/Selectivity | Forms a mixture with the 5-nitro isomer requiring separation[1][3] | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer[4] |
| Advantages | Utilizes commercially available starting material; relatively straightforward procedure.[3] | Produces enantiomerically pure product; starts from an inexpensive chiral precursor.[3] |
| Disadvantages | Produces isomeric mixtures requiring careful separation; harsh acidic conditions.[3] | Multi-step synthesis with a moderate overall yield.[3] |
Alternative Synthetic Strategies
While the two pathways detailed above are the most common, other methods for synthesizing the nitroindole core exist, which may be suitable for specific applications or for accessing differently substituted analogs.
-
Fischer Indole Synthesis: This classical method involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. To synthesize this compound, one would start with a (4-nitrophenyl)hydrazine derivative. However, this route can be lower yielding.[3]
-
Bartoli Indole Synthesis: This reaction utilizes ortho-substituted nitroarenes and vinyl Grignard reagents to form substituted indoles.[6] It is particularly useful for preparing 7-substituted indoles.
-
Modern C-H Activation/Annulation Strategies: Emerging methods in organic synthesis are continually providing new ways to construct heterocyclic rings. Transition metal-catalyzed C-H activation and annulation reactions are a promising area for the development of novel routes to substituted indolinones.
Visualizing the Synthetic Workflows
Caption: Comparative workflow for the synthesis of 6-Nitroindoline-2-carboxylic Acid.
Conclusion
The synthesis of this compound is a well-established yet nuanced process. The selection of the starting material is a critical decision that dictates the overall synthetic strategy. For rapid access to racemic or achiral material, direct nitration of the indolin-2-one core is a robust and efficient method, provided that provisions for isomeric separation are in place. For applications demanding high enantiopurity, a chiral pool synthesis commencing from L-phenylalanine offers an elegant and reliable, albeit more lengthy, alternative. As the demand for complex and precisely functionalized drug candidates continues to grow, a thorough understanding of these foundational synthetic routes is indispensable for researchers and drug development professionals.
References
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (n.d.). BenchChem.
- Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. (n.d.). BenchChem.
- Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. (n.d.). BenchChem.
- Nitration. (n.d.). vpscience.org.
- Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid. (n.d.). BenchChem.
-
Bartoli indole synthesis. (2023, December 2). In Wikipedia. Retrieved January 11, 2026, from [Link]
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6-Nitroindolin-2-one structural elucidation
An In-depth Technical Guide to the Structural Elucidation of 6-Nitroindolin-2-one
Abstract
This compound is a pivotal heterocyclic building block, primarily serving as a key intermediate in the synthesis of potent duocarmycin and CC-1065 analogue antitumor agents.[1] The regiochemistry of the nitro group on the indolinone core is critical for its intended biological activity and subsequent synthetic transformations. Therefore, unambiguous structural elucidation is a non-negotiable prerequisite for its use in medicinal chemistry and drug discovery. This guide presents a comprehensive, multi-technique workflow for the definitive structural confirmation of this compound. We move beyond simple data reporting to explain the causal logic behind the selection of analytical techniques, the design of experiments, and the interpretation of spectral data. The narrative follows an integrated approach, demonstrating how data from Mass Spectrometry, Infrared Spectroscopy, and a suite of 1D and 2D Nuclear Magnetic Resonance experiments are synergistically employed to build an unassailable structural proof, with X-ray Crystallography serving as the ultimate arbiter.
The Strategic Imperative for Unambiguous Elucidation
The synthesis of this compound, typically achieved through the direct nitration of an indolinone precursor, is often beset by a significant challenge: the formation of positional isomers.[2] The directing effects of the substituent groups on the aromatic ring can lead to the co-formation of 4-nitro-, 5-nitro-, and 7-nitroindolin-2-one. These isomers possess the same molecular weight and many similar physical properties, rendering simple analytical checks insufficient. As the biological activity of the final complex molecules is exquisitely sensitive to the precise geometry of this binding unit, a rigorous and validated elucidation protocol is paramount for quality control and to ensure the integrity of downstream research.
This guide establishes a self-validating workflow where each analytical step provides a piece of the structural puzzle, which is then corroborated by subsequent techniques.
Figure 1: Integrated workflow for the structural elucidation of this compound.
Foundational Analysis: Confirming Molecular Formula and Functional Groups
The initial analytical phase aims to confirm the elemental composition and identify the key functional groups present. This serves as a fundamental check to ensure the correct molecular entity has been synthesized before proceeding to more complex connectivity experiments.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is chosen over standard-resolution MS to provide the exact mass of the molecular ion with high precision (typically <5 ppm). This precision is critical for calculating a unique elemental composition, allowing us to confidently distinguish the target molecule from potential byproducts that may differ by only a few hydrogen atoms (e.g., over-reduction or dehydrogenation). Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation and typically yields a strong protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, simplifying spectral interpretation.[2]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the same solvent, adding 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition (Positive Ion Mode):
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Resolution: >60,000 FWHM
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured exact mass to the theoretical mass.
Data Presentation: HRMS Results
| Parameter | Theoretical Value (C₈H₇N₂O₃) | Experimental Value | Mass Error (ppm) |
|---|---|---|---|
| [M+H]⁺ | 180.0508 + 1.0078 = 181.0586 | 181.0584 | -1.1 |
| [M-H]⁻ | 180.0508 - 1.0078 = 179.0430 | 179.0432 | +1.1 |
Note: Experimental values are hypothetical for illustrative purposes.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[3] For this compound, we are looking for the characteristic vibrational stretches of the lactam (cyclic amide) C=O, the N-H bond, the aromatic C-H and C=C bonds, and, most importantly, the symmetric and asymmetric stretches of the nitro (NO₂) group. The presence and position of these peaks provide orthogonal validation of the molecule's core structural features.[4]
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 scans for a good signal-to-noise ratio.
-
Data Presentation: Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |
|---|---|---|---|
| ~3200 | Medium, Sharp | N-H Stretch | Indolinone Amide |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |
| ~1710 | Strong, Sharp | C=O Stretch | Lactam (Amide) Carbonyl |
| ~1615 | Medium | C=C Stretch | Aromatic Ring |
| ~1520 | Strong | N-O Asymmetric Stretch | Nitro Group |
| ~1340 | Strong | N-O Symmetric Stretch | Nitro Group |
Note: The two strong absorptions for the nitro group are highly characteristic and essential for confirmation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[5] A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, critically, to establish the connectivity that defines the 6-nitro substitution pattern.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for keeping the N-H proton from exchanging too rapidly, allowing for its observation.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion, especially in the aromatic region.[6]
-
Experiments to Run: ¹H, ¹³C, DEPT-135, COSY, HSQC, HMBC.
¹H and ¹³C NMR: The Atom Inventory
Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons). ¹³C NMR, often run with a DEPT-135 experiment, reveals the number of unique carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq).
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):
-
Aromatic Region (δ 7.0-8.5 ppm): The key to identifying the 6-nitro isomer lies here. We expect three aromatic protons.
-
H-7: This proton is ortho to the electron-withdrawing nitro group and will be the most deshielded. It appears as a doublet (d) due to coupling with H-5.
-
H-5: This proton is para to the nitro group and meta to the ring junction. It will appear as a doublet of doublets (dd) due to coupling with H-7 and H-4.
-
H-4: This proton is ortho to the amide-substituted carbon. It will appear as a doublet (d) due to coupling with H-5.
-
-
Aliphatic Region (δ 3.0-4.0 ppm):
-
H-3 (CH₂): The two protons at the C3 position will appear as a singlet (s), as they have no adjacent proton neighbors.
-
-
Amide Proton (δ ~10.5 ppm):
-
N-H: A broad singlet, characteristic of an amide proton.
-
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆):
-
C=O (C-2): ~δ 175 ppm (Lactam carbonyl)
-
Aromatic Cq: 2 signals (C-6 bearing NO₂ and C-7a at the ring junction)
-
Aromatic CH: 3 signals (C-4, C-5, C-7)
-
Aliphatic CH₂: 1 signal (C-3)
2D NMR: Assembling the Puzzle
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the H-4/H-5 and H-5/H-7 spin system in the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C-3, C-4, C-5, C-7).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the overall framework. It shows correlations between protons and carbons over 2-3 bonds. The key correlations for confirming the 6-nitro structure are those from the aromatic protons to the quaternary carbons.
Sources
An In-depth Technical Guide to 6-Nitroindolin-2-one (6-Nitrooxindole): Properties, Synthesis, and Applications
Executive Summary: 6-Nitroindolin-2-one, also known as 6-nitrooxindole, is a pivotal heterocyclic compound in modern medicinal chemistry. Its rigid bicyclic scaffold, featuring a reactive lactam and an electron-withdrawing nitro group, makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its core chemical and physical properties, detailed protocols for its synthesis and subsequent chemical transformations, and a discussion of its significant applications, particularly as a foundational building block for a class of potent enzyme inhibitors used in oncology.
Core Molecular Profile of this compound
This compound is a derivative of indolin-2-one (oxindole) with a nitro functional group substituted at the C-6 position of the benzene ring. This substitution pattern is crucial, as the nitro group can be readily converted into an amino group, providing a key handle for building molecular complexity. The oxindole core itself is a "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one |
| Common Name | 6-Nitrooxindole |
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.15 g/mol |
| CAS Number | 6169-07-9 |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2)N(=O)[O-])C1 |
Physicochemical Properties
While extensive experimental data is not always available in public databases, the key physicochemical properties are outlined here. The molecule is typically a solid at room temperature with limited solubility in water but better solubility in polar organic solvents like DMSO and DMF.
| Property | Value / Characteristic |
| Appearance | Yellow to orange solid |
| Melting Point | 258-260 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
| Acidity (pKa) | The N-H proton of the lactam is weakly acidic |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected spectral characteristics are derived from the key functional groups: the aromatic ring, the nitro group, the lactam (amide), and the aliphatic methylene group.[1][2]
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals in the aromatic region (~7.0-8.5 ppm), with splitting patterns influenced by the nitro group. - N-H Proton: A broad singlet, typically downfield (>10 ppm in DMSO-d₆). - CH₂ Protons: A singlet for the C-3 methylene protons (~3.6 ppm). |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region (~175 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (~110-150 ppm), with shifts influenced by the nitro and amide groups. - Aliphatic Carbon (CH₂): A signal for the C-3 carbon (~36 ppm). |
| IR Spectroscopy | - N-H Stretch: A sharp to medium peak around 3200-3300 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp absorption around 1700-1730 cm⁻¹. - N-O Asymmetric & Symmetric Stretch: Two strong bands characteristic of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight (m/z = 178). - Key Fragmentation: Loss of NO₂ (m/z = 132) and subsequent loss of CO. |
Synthesis of this compound
The most direct and common method for synthesizing this compound is the electrophilic nitration of the commercially available precursor, indolin-2-one (oxindole).
Primary Synthetic Pathway: Electrophilic Nitration
This reaction utilizes a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid serves as a catalyst by protonating the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile. The amide group of the oxindole ring is an ortho-, para-director; however, under the strongly acidic conditions required for nitration, the carbonyl oxygen is protonated. This makes the benzene portion of the molecule less activated, but substitution still occurs, primarily at the C-5 and C-7 positions, with C-6 substitution being less common but achievable. More specialized procedures are often required to favor the 6-nitro isomer.
Detailed Experimental Protocol: Synthesis via Nitration
The following protocol describes a representative procedure for the synthesis of nitrooxindoles.
Materials:
-
Indolin-2-one (Oxindole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃) or Concentrated Nitric Acid (HNO₃)
-
Crushed Ice
-
Deionized Water
Procedure:
-
Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add indolin-2-one (1.0 eq) to concentrated sulfuric acid while maintaining the temperature below 10 °C. Stir until a complete solution is obtained.
-
Nitration: Cool the mixture to 0-5 °C. Add potassium nitrate (1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 5 °C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side product formation.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid. The crude product, often a mixture of isomers, can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography to isolate the desired this compound isomer.
Synthetic Workflow Diagram
Chemical Reactivity and Key Transformations
The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The most significant transformation is the reduction of the nitro group, which is a gateway to a vast array of derivatives.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine (6-Aminoindolin-2-one) is a cornerstone reaction. This transformation drastically alters the electronic properties of the molecule and provides a nucleophilic site for further functionalization, such as amide bond formation or diazotization.
Common Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It often proceeds under mild conditions with high yields.
-
Metal-Acid Reduction: Classic methods using metals like Tin (Sn) or Iron (Fe) in the presence of a strong acid (e.g., HCl) are also effective. Tin(II) chloride (SnCl₂) in a polar solvent is another common choice.
N-Functionalization
The nitrogen atom of the lactam ring can be deprotonated with a suitable base and subsequently alkylated or acylated. This allows for the introduction of various substituents at the N-1 position, which is often crucial for modulating the biological activity of its derivatives.
Reactions at the C-3 Methylene Position
The C-3 methylene group is adjacent to the carbonyl and is therefore activated. It can undergo condensation reactions with aldehydes and ketones (e.g., Knoevenagel condensation) to form 3-substituted-ylidene derivatives. This reaction is fundamental to the synthesis of many kinase inhibitors.
Applications in Medicinal Chemistry and Drug Discovery
The 6-nitrooxindole scaffold is a critical component in the development of modern therapeutics, most notably in the field of oncology.[3] Its derivatives have been successfully developed as potent inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways that are often dysregulated in cancer.[4][5]
Precursor to Kinase Inhibitors
Many small-molecule tyrosine kinase inhibitors (TKIs) share a common structural motif: an indolin-2-one core.[4] The synthesis of these drugs often begins with a substituted oxindole, such as 6-nitrooxindole. The typical synthetic strategy involves:
-
Synthesis of the 6-nitrooxindole core.
-
Reduction of the nitro group to form 6-aminooxindole.
-
Condensation at the C-3 position with a substituted aldehyde to install a key pharmacophoric element.
-
Further functionalization of the 6-amino group, often through amide or urea formation, to complete the synthesis of the target drug molecule.
A prominent example of a drug class built around this scaffold is represented by Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and other cancers. While Sunitinib itself is a 5-substituted indolinone, the synthetic principles and the importance of the oxindole core are directly translatable. The 6-amino functionality derived from 6-nitrooxindole provides an alternative attachment point for exploring structure-activity relationships and developing new generations of kinase inhibitors.[6]
Versatile Synthetic Building Block
Beyond kinase inhibitors, the 6-aminoindolin-2-one derived from the title compound is a valuable building block for creating libraries of diverse compounds for high-throughput screening.[7] The presence of multiple reactive sites—the amine, the lactam N-H, and the activated C-3 position—allows for a wide range of chemical modifications, making it a powerful tool in the search for novel therapeutic agents against various biological targets.
Conclusion
This compound is more than a simple chemical reagent; it is a foundational element in the design and synthesis of sophisticated, life-saving pharmaceuticals. Its straightforward synthesis, combined with its versatile reactivity, ensures its continued importance in the fields of medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and chemical behavior is essential for any researcher aiming to innovate in the area of small-molecule therapeutics, particularly in the development of next-generation enzyme inhibitors.
References
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Organic & Biomolecular Chemistry (RSC Publishing). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Available at: [Link]
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Cheméo. Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Available at: [Link].
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ElectronicsAndBooks. Synthesis of 4- and 6-substituted nitroindoles. Available at: [Link]
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National Center for Biotechnology Information. Crystal structure of 6-(4-chlorophenyl)-6a-nitro-6,6a,6b,7,9,11a-hexahydrospiro[chromeno[3′,4′:3,4]pyrrolo[1,2-c]thiazole-11,11′-indeno[1,2-b]quinoxaline] chloroform monosolvate. Available at: [Link]
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Chemical Synthesis Database. 7-nitro-1,3-dihydro-2H-indol-2-one. Available at: [Link]
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PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Available at: [Link]
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ResearchGate. Crystal structure of 6-(4-chlorophenyl)-6a-nitro-6a,6b,8,9,10,12a-hexahydro-6H,7H-spiro[chromeno[3,4-a]indolizine-12,11′-indeno[1,2-b]quinoxaline]. Available at: [Link]
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YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information. 6-Nitroindoline | C8H8N2O2 | CID 29757 - PubChem. Available at: [Link]
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A Technical Guide to 6-Nitroindolin-2-one: Commercial Availability, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides a comprehensive overview of 6-Nitroindolin-2-one, a key chemical intermediate for researchers, scientists, and drug development professionals. This document delves into its commercial availability, plausible synthetic routes, and its strategic application as a building block in the synthesis of complex, biologically active molecules.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic compounds with diverse pharmacological activities. The introduction of a nitro group at the 6-position of this scaffold, yielding this compound, provides a versatile handle for further chemical modifications. The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and can be readily reduced to an amino group, opening up a vast chemical space for the synthesis of novel drug candidates. This guide will explore the practical aspects of sourcing and utilizing this valuable chemical entity.
Commercial Availability
This compound is commercially available from various chemical suppliers, facilitating its direct use in research and development without the immediate need for de novo synthesis. The availability from established vendors ensures a degree of quality control and reliability for starting materials in synthetic campaigns.
Below is a summary of a representative commercial source for this compound:
| Supplier | Catalog Number | Purity | Available Quantities |
| Sigma-Aldrich (via Ambeed, Inc.) | 474799-41-2 | 95% | 100 mg, 250 mg, 1 g, 5 g |
Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
The direct commercial availability of this compound allows for immediate progression to downstream synthetic steps, saving valuable time and resources in a research setting.
Synthesis of this compound: A Plausible Pathway
While this compound is commercially available, understanding its synthesis is crucial for troubleshooting, process optimization, and the development of novel analogs. An efficient and well-documented synthetic route to the closely related precursor, 6-nitroindoline-2-carboxylic acid, involves the direct nitration of indoline-2-carboxylic acid.[1][2] This precursor can then likely be converted to this compound.
Proposed Synthesis of this compound from Indoline-2-carboxylic Acid
The proposed synthetic pathway involves two key transformations: the nitration of the indoline ring followed by a decarboxylative oxidation or a related transformation to yield the desired indolin-2-one.
Caption: Key reactive sites of this compound.
-
N-H Acidity and N-Functionalization: The proton on the nitrogen of the lactam is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation reactions.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl). This transformation is pivotal as it introduces a nucleophilic amino group, which is a key functional handle for further derivatization, such as amide bond formation. [3]* Electrophilic Aromatic Ring: The presence of the electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group.
-
α-Carbon Reactivity: The methylene group adjacent to the carbonyl (α-carbon) can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
Applications in Drug Discovery and Medicinal Chemistry
This compound and its derivatives are valuable building blocks in the synthesis of compounds with potential therapeutic applications, particularly in oncology. The indolin-2-one scaffold is a core component of several kinase inhibitors, and the 6-nitro group provides a strategic point for modification to modulate potency, selectivity, and pharmacokinetic properties.
Precursor to 6-Aminoindolin-2-one Derivatives
The reduction of the nitro group to an amine is a cornerstone of its utility. The resulting 6-aminoindolin-2-one is a key intermediate for the synthesis of a wide range of bioactive molecules. This amino group can be acylated, alkylated, or used in coupling reactions to append various pharmacophores.
Role in the Synthesis of Kinase Inhibitors
The indolin-2-one core is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents on the aromatic ring is crucial for achieving high affinity and selectivity for the target kinase. The 6-position, made accessible through the nitro-intermediate, is a key point for introducing diversity and optimizing ligand-protein interactions.
Experimental Workflow: Reduction of the Nitro Group
The following is a general experimental protocol for the reduction of a nitro group on an indoline scaffold, which can be adapted for this compound.
Experimental Protocol: Catalytic Hydrogenation [3]
-
Dissolution: Dissolve this compound in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on charcoal (Pd/C, 10%).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases or the reaction is complete as indicated by Thin Layer Chromatography (TLC) analysis.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 6-aminoindolin-2-one. The product may be further purified by recrystallization if necessary.
Caption: Experimental workflow for the reduction of this compound.
Conclusion
This compound is a commercially accessible and highly versatile chemical intermediate with significant potential in drug discovery and medicinal chemistry. Its rich reactivity, centered around the lactam, the nitro group, and the aromatic ring, provides a platform for the synthesis of a diverse array of complex molecules. The straightforward reduction of the nitro group to a primary amine is a particularly powerful transformation, enabling the introduction of a wide range of functionalities. This guide has provided a comprehensive overview of its availability, a plausible synthetic strategy, and its key applications, serving as a valuable resource for researchers in the field.
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Unlocking the Therapeutic Potential of 6-Nitroindolin-2-one: A Technical Guide for Preclinical Research and Development
Abstract
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs. The strategic introduction of a nitro group at the 6-position of this heterocyclic system yields 6-Nitroindolin-2-one, a molecule of significant untapped potential for therapeutic innovation. This technical guide provides an in-depth exploration of promising research avenues for this compound and its derivatives. We will delve into its synthetic versatility, delineate key therapeutic hypotheses grounded in the established pharmacology of the indolin-2-one class and nitroaromatic compounds, and provide detailed, field-proven protocols for critical preclinical evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of novel therapeutics in oncology, infectious diseases, and beyond.
The Strategic Value of the this compound Scaffold
The therapeutic promise of this compound stems from the convergence of two powerful pharmacophoric entities: the indolin-2-one core and the nitroaromatic moiety.
-
The Indolin-2-one Privileged Scaffold : This bicyclic structure is a cornerstone of modern kinase inhibitor design.[1] Its rigid framework provides an ideal template for presenting key hydrogen bond donors and acceptors that interact with the hinge region of the ATP-binding pocket of various kinases.[2] Marketed drugs such as Sunitinib (VEGFR/PDGFR inhibitor) and Toceranib (VEGFR/PDGFR/Kit inhibitor) validate the clinical success of this core structure in oncology.[1] The indolin-2-one scaffold has been successfully exploited to develop inhibitors for a wide array of kinases, including Aurora kinases, PAK4, and others, highlighting its versatility.[3][4]
-
The Nitro Group as a Modulator and Synthetic Handle : The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, which can modulate binding affinities with biological targets.[5] Furthermore, the nitro group is a known pharmacophore in its own right, particularly in antimicrobial and some anticancer agents, where its bioreduction under hypoxic conditions can lead to the formation of cytotoxic reactive nitrogen species.[5][6] Critically, the nitro group is a versatile synthetic precursor, readily reduced to a primary amine (6-Aminoindolin-2-one). This amine provides a crucial attachment point for a diverse range of side chains and functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This unique combination of a proven kinase-binding scaffold with a functionally versatile nitro group positions this compound as a high-potential starting point for multiple drug discovery campaigns.
Potential Research Area 1: Kinase Inhibitors for Oncological Indications
The most immediate and compelling research direction for this compound is in the discovery of novel kinase inhibitors for cancer therapy. The indolin-2-one core is pre-validated for this target class. The research strategy involves using the 6-nitro group as a precursor to the 6-amino group, which then serves as a vector for introducing diversity-oriented side chains designed to target the solvent-exposed region of the kinase ATP-binding site.
Hypothesis: Targeting Angiogenesis and Cell Cycle Progression
By derivatizing the 6-aminoindolin-2-one core, it is possible to generate potent and selective inhibitors of key kinases implicated in cancer, such as:
-
VEGFR-2: A primary mediator of angiogenesis, essential for tumor growth and metastasis.[7]
-
Aurora B Kinase: A pivotal regulator of mitosis; its inhibition leads to polyploidy and apoptosis in cancer cells.[4]
-
p21-Activated Kinase 4 (PAK4): Implicated in cancer cell proliferation, migration, and invasion.[3]
The logical workflow for this research program is outlined below.
Caption: Workflow for discovery of kinase inhibitors from this compound.
Experimental Protocols
Protocol 2.2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a common platform for this.[7][8]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, Aurora B, PAK4).[7][9][10]
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2).[8]
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).[2]
-
ATP, DTT, and appropriate kinase assay buffer.
-
Test compounds (derivatives of this compound) dissolved in DMSO.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP at a concentration near the Km for the specific kinase, and the appropriate kinase substrate.[9]
-
Plate Setup:
-
Kinase Reaction Initiation:
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[7][11]
-
Signal Generation:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40-45 minutes. This step depletes the unused ATP.[7][12]
-
Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for another 30-45 minutes. This reagent converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction.[7][9]
-
-
Data Acquisition: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2.2.2: Cellular Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-231, A549).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).[13]
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader (absorbance at ~570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of medium and incubate for 24 hours at 37°C, 5% CO2.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.[13]
-
MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution to each well (final concentration 0.5 mg/mL) and 100 µL of fresh medium. Incubate for 1.5-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 130-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[13]
-
Data Acquisition: Measure the absorbance at 490-590 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Table 1: Hypothetical Screening Data for 6-Substituted Indolin-2-one Derivatives
| Compound ID | R-Group on 6-amino | VEGFR-2 IC50 (nM) | Aurora B IC50 (nM) | HCT-116 MTT IC50 (µM) |
| Parent | -NO2 | >10,000 | >10,000 | >100 |
| INT-1 | -NH2 | >10,000 | >10,000 | >100 |
| Cpd-A | -CO-Ph | 85 | 1,200 | 5.2 |
| Cpd-B | -CO-(4-F-Ph) | 25 | 950 | 1.8 |
| Cpd-C | -SO2-Me | 4,500 | 150 | 8.9 |
| Sunitinib | (Reference) | 80 | 250 | 3.4 |
Potential Research Area 2: Novel Antimicrobial Agents
Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell to produce radical species that damage DNA and other critical biomacromolecules.[5][8] This mechanism is particularly effective against anaerobic or microaerophilic bacteria and certain parasites. The indolin-2-one scaffold itself has been incorporated into novel antimicrobial agents.[13]
Hypothesis: Dual-Action Antimicrobials and Anti-Biofilm Agents
This compound and its derivatives present a compelling hypothesis for antimicrobial activity through:
-
Direct Action: The nitro group can be bioreduced by microbial nitroreductases to generate cytotoxic effects.
-
Targeted Inhibition: The indolin-2-one core can be derivatized to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or proteins involved in quorum sensing.[13]
A key area of investigation should be the activity of these compounds against bacterial biofilms, which are notoriously resistant to conventional antibiotics.
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6-Nitroindolin-2-one: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 6-Nitrooxindole Core
6-Nitroindolin-2-one, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic indolin-2-one (oxindole) core with a strategically placed nitro group on the benzene ring, offers a unique combination of rigidity, functionality, and synthetic versatility. The oxindole scaffold is a "privileged structure," frequently found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including potent kinase inhibitors used in oncology.[1][2] The electron-withdrawing nitro group at the 6-position not only modulates the electronic properties of the aromatic system but also serves as a versatile chemical handle for a variety of transformations, most notably its reduction to a primary amine. This subsequent amino group opens up a vast chemical space for the synthesis of diverse compound libraries, making this compound a highly sought-after intermediate in the quest for novel therapeutics.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone for the development of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not always readily available in public databases, its properties can be reliably predicted based on its structural similarity to other substituted oxindoles, such as the 7-nitro isomer.[4][5]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.15 g/mol | |
| Appearance | Expected to be a crystalline solid | Based on related oxindole derivatives. |
| Melting Point | Expected to be >200 °C | Nitro-substituted aromatic compounds often have high melting points. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. | The polar nitro and lactam groups enhance solubility in such solvents. |
| pKa | Estimated to be around 12-13 | The N-H proton of the lactam is weakly acidic. |
Spectroscopic Characterization:
The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the analysis of the closely related 7-nitrooxindole and general principles of spectroscopy.[5]
-
¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons at the C3 position, and the N-H proton of the lactam. The aromatic region would likely display a characteristic splitting pattern reflecting the substitution on the benzene ring. The CH₂ protons would appear as a singlet, and the N-H proton as a broad singlet at a downfield chemical shift.
-
¹³C NMR (in DMSO-d₆): The carbon NMR would reveal signals for the carbonyl carbon of the lactam at a significantly downfield position (around 176 ppm), along with distinct signals for the aromatic carbons (with the carbon bearing the nitro group being the most deshielded) and the methylene carbon at C3.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretch of the lactam (around 3300-3100 cm⁻¹), the C=O stretch of the lactam (around 1715 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the nitro group (around 1525 and 1340 cm⁻¹).[5]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the carbonyl group (CO).[5]
Synthesis of this compound: A Guided Pathway
The synthesis of this compound can be approached through several strategic routes, with the most common being the cyclization of a suitably substituted phenylacetic acid derivative.
Reductive Cyclization of 4-Substituted-2-Nitrophenylacetic Acid
A robust and widely applicable method for the synthesis of substituted oxindoles involves the reductive cyclization of a corresponding 2-nitrophenylacetic acid.[6] For the synthesis of this compound, the logical precursor would be 2,4-dinitrophenylacetic acid. However, a more controlled and often higher-yielding approach starts with 4-halo-2-nitrophenylacetic acid, where the halo-substituent is later converted to the desired functionality or the nitration is performed on a pre-formed halo-oxindole. A generalizable protocol based on the reductive cyclization of a 4-substituted-2-nitrophenylacetic acid is presented below.
Experimental Protocol: Synthesis of a 6-Substituted Oxindole via Reductive Cyclization
This protocol is adapted from established procedures for the synthesis of halo-substituted oxindoles and can be conceptually applied to the synthesis of 6-nitrooxindole from a suitable precursor.[6]
Materials:
-
4-Substituted-2-nitrophenylacetic acid (e.g., 4-chloro-2-nitrophenylacetic acid)
-
Zinc dust
-
50% Sulfuric acid
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 4-substituted-2-nitrophenylacetic acid in ethanol.
-
Heat the mixture to reflux to aid dissolution/suspension.
-
To the refluxing mixture, cautiously add zinc dust in small portions. The reaction is exothermic.
-
After the addition of zinc, slowly add 50% sulfuric acid dropwise. Maintain a steady reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the excess zinc dust.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-substituted oxindole.
-
Purify the crude product by recrystallization or column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Reductive cyclization workflow for oxindole synthesis.
Causality Behind Experimental Choices:
-
Zinc Dust and Sulfuric Acid: This combination acts as a reducing agent system. The zinc metal in an acidic medium generates hydrogen in situ, which reduces the nitro group to an amine.
-
Intramolecular Cyclization: The newly formed amino group acts as a nucleophile and attacks the carboxylic acid moiety in an intramolecular fashion, leading to the formation of the lactam ring of the oxindole and elimination of a water molecule.
-
Reflux Conditions: The elevated temperature facilitates both the reduction and the subsequent cyclization reaction, driving them to completion.
Key Reactions of this compound as a Building Block
The synthetic utility of this compound stems from the reactivity of its three key components: the nitro group, the lactam N-H, and the activated C3 methylene group.
Reduction of the Nitro Group: Gateway to 6-Aminooxindole
The most pivotal transformation of this compound is the reduction of the nitro group to form 6-aminoindolin-2-one. This reaction is the gateway to a vast array of derivatives, as the resulting aniline-like amino group can participate in a wide range of coupling and derivatization reactions. Catalytic hydrogenation is the most common and efficient method for this transformation.[3]
Experimental Protocol: Catalytic Hydrogenation of this compound
This protocol is based on the established procedure for the reduction of 5-nitrooxindole.[3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve or suspend this compound in methanol in a suitable reaction vessel.
-
Carefully add a catalytic amount of 10% Pd/C to the mixture.
-
Securely attach a hydrogen-filled balloon to the vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus (e.g., at 45 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The product, 6-aminooxindole, will have a different Rf value.
-
Once the reaction is complete (typically after a few hours), carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield 6-aminooxindole. The product is often pure enough for subsequent steps, but can be further purified if necessary.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Catalytic hydrogenation of this compound.
C3-Functionalization: The Knoevenagel Condensation
The methylene group at the C3 position of the oxindole ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. The Knoevenagel condensation is a classic example, leading to the formation of 3-ylideneoxindoles.[7][8] This reaction is a cornerstone in the synthesis of many kinase inhibitors, where the exocyclic double bond serves as a rigid linker to other heterocyclic moieties.[4][9]
Experimental Protocol: Knoevenagel Condensation with an Aldehyde
This is a general procedure for the Knoevenagel condensation of oxindoles.[8]
Materials:
-
6-Substituted-indolin-2-one (e.g., 6-aminooxindole)
-
A suitable aldehyde (e.g., a pyrrole-2-carboxaldehyde derivative)
-
Ethanol or another suitable protic solvent
-
A basic catalyst (e.g., piperidine or pyrrolidine)
Procedure:
-
Dissolve the 6-substituted-indolin-2-one and the aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
}
Caption: Knoevenagel condensation of 6-aminooxindole.
N-Alkylation of the Lactam
The N-H proton of the oxindole lactam can be deprotonated with a suitable base, and the resulting anion can be alkylated with various electrophiles. This allows for the introduction of substituents at the N1 position, further expanding the structural diversity of the derivatives.[10]
Experimental Protocol: N-Alkylation of this compound
This is a general procedure for the N-alkylation of oxindoles.
Materials:
-
This compound
-
A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
-
An alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide)
Procedure:
-
In a flame-dried, inert atmosphere (nitrogen or argon) flask, suspend the this compound in the anhydrous solvent.
-
Add the base portion-wise at 0 °C. If using NaH, caution is advised due to the evolution of hydrogen gas.
-
Stir the mixture at room temperature until the deprotonation is complete (cessation of gas evolution for NaH).
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery: Building Kinase Inhibitors
The 3-ylideneoxindole scaffold, readily accessible from this compound, is a well-established pharmacophore for the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[1][11]
A prominent example is the drug Sunitinib and its analogs like SU6668 .[4][9] These molecules are multi-targeted receptor tyrosine kinase inhibitors. The general structure consists of a 3-ylideneoxindole core linked to a substituted pyrrole ring. The synthetic strategy for these compounds highlights the importance of this compound's derivatives.
Synthetic Strategy Outline for Kinase Inhibitors:
-
Preparation of the Core: Synthesize 6-aminoindolin-2-one from this compound via catalytic hydrogenation.
-
Knoevenagel Condensation: Condense the 6-aminoindolin-2-one with a suitably substituted pyrrole-2-carboxaldehyde. This step forms the crucial 3-ylideneoxindole linkage.
-
Further Derivatization: The amino group at the 6-position can be further functionalized, for example, through acylation or sulfonylation, to optimize the pharmacokinetic and pharmacodynamic properties of the final compound.
dot graph LR { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
}
Caption: Synthetic pathway to kinase inhibitors from this compound.
Conclusion and Future Outlook
This compound stands out as a high-value heterocyclic building block, offering a reliable and versatile platform for the synthesis of complex molecular architectures. Its straightforward preparation and the distinct reactivity of its functional groups—the reducible nitro group, the alkylatable lactam nitrogen, and the condensable C3-methylene—provide medicinal chemists with a powerful toolkit for generating novel compounds. The demonstrated success of the oxindole core in clinically approved kinase inhibitors underscores the therapeutic potential of derivatives originating from this compound. As the demand for new and effective therapeutics continues to grow, the strategic application of such well-defined building blocks will remain a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space and the rational design of the next generation of medicines.
References
- Sun, L., Tran, N., Liang, C., et al. (1999). Design, synthesis, and evalutaions of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases. Journal of Medicinal Chemistry, 42(25), 5120-5130. [Link]
- Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]
- Laird, A.D., Vajkoczy, P., Shawver, L.K., et al. (2000). SU6668 is a potent antiangiogenic and antitumor agent that induces regression of established tumors. Cancer Research, 60(15), 4152-4160. [Link]
- Jones, G. (Ed.). (2004). The Knoevenagel Condensation. John Wiley & Sons. [Link]
- Dandia, A., Singh, R., & Khaturia, S. (2011). 1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(12), 5779-5788. [Link]
- Pfizer Inc. (2003). A process for the preparation of oxindole derivatives.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Berichte der deutschen chemischen Gesellschaft, 87(9), 1318-1330. [Link]
- Organic Reactions. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]
- Pu, Y., Liu, Y., & Wang, J. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40158-40173. [Link]
- Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in heterocyclic chemistry. Chemical Reviews, 104(5), 2631-2666. [Link]
- Patil, S. A., Patil, R., & Patil, S. A. (2021). Structural insights of oxindole based kinase inhibitors as anticancer agents: Recent advances. European Journal of Medicinal Chemistry, 216, 113334. [Link]
- Organic Reactions. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 225-231. [Link]30059-X/fulltext)
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]
- Bayer AG. (2013). Process for preparing substituted 1,3-dihydro-2h-indol-2-ones.
- Princiotto, S., Musso, L., Manetti, F., & Dallavalle, S. (2020). General synthesis by Knoevenagel condensation starting from 6-chloro oxindole and different aromatic and heteroaromatic compounds. ResearchGate. [Link]
- Dalessandro, E. V., Collin, H. P., Valle, M. S., & Pliego, J. R. (2016). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. RSC Advances, 6(64), 57803-57810. [Link]
- Singh, P., Kumar, A., & Singh, R. K. (2024). Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. RSC Medicinal Chemistry, 15(7), 1845-1861. [Link]
- Chemical Synthesis Database. (2025). 7-nitro-1,3-dihydro-2H-indol-2-one. [Link]
- Kumar, A., & Singh, R. K. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14937-14965. [Link]
- Riedel, M., et al. (2007). Tyrosine kinase inhibitor SU6668 represses chondrosarcoma growth via antiangiogenesis in vivo. Clinical Cancer Research, 13(6), 1875-1882. [Link]
- S. F. Vasilevsky, D. S. Baev, I. S. Tsvetkov, K. P. Volcho, N. F. Salakhutdinov, Synthesis and Reactions of Nitroindoles, in: Modern Synthetic Methodologies for Creating Drugs and Functional Materials (MOSM), 2019, pp. 119-120. [Link]
- Abdel-Aziz, A. A. M., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2235941. [Link]
- Kamal, A., et al. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Drug and Drug Abuse, 1(1), 1-8. [Link]
- Wang, X., et al. (2023). 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. Molecules, 28(14), 5510. [Link]
- Mátyus, P., et al. (2021). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 26(16), 4983. [Link]
- Sintim, H. O. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University Graduate School. [Link]
- Singh, A., & Singh, V. (2024). The role of commonly used transition metals in total synthesis of indole alkaloids. Results in Chemistry, 7, 101438. [Link]
- Bettayeb, K., et al. (2007). Benzo[e]pyridoindoles, novel inhibitors of the aurora kinases. Molecular Cancer Therapeutics, 6(4), 1338-1347. [Link]
- Tloušt'ová, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 89(3), 1834-1847. [Link]
- Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current Opinion in Drug Discovery & Development, 13(6), 758-776. [Link]
- MacMillan, D. W. C., & Austin, J. F. (2005). Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. Journal of the American Chemical Society, 127(1), 10-11. [Link]
- Kollár, L., & Kégl, T. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Molecules, 26(21), 6667. [Link]
- Mąkosza, M., & Staliński, K. (2003). Synthesis of 4- and 6-Substituted Nitroindoles. Tetrahedron, 59(47), 9427-9436. [Link]
- Bayer Schering Pharma AG. (1986). Process for the preparation of 2,6-dichloro-4-nitroaniline.
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Methodological & Application
Application Notes and Protocols for 6-Nitroindolin-2-one: A Key Intermediate in Medicinal Chemistry
Introduction: The Significance of the Nitroindolinone Scaffold
The indolin-2-one (oxindole) skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a nitro group onto this framework, specifically at the 6-position, yields 6-nitroindolin-2-one, a versatile synthetic intermediate. The electron-withdrawing nature of the nitro group can modulate the chemical properties of the indolinone ring system and serves as a synthetic handle for further functionalization, most notably its reduction to the corresponding 6-aminoindolin-2-one. This amino derivative is a crucial building block for the synthesis of potent enzyme inhibitors and other therapeutic agents. This document provides a comprehensive guide to a proposed experimental protocol for the synthesis of this compound, its characterization, and critical safety considerations for its handling.
Proposed Synthetic Protocol: Electrophilic Nitration of Indolin-2-one
The synthesis of this compound can be achieved via the direct electrophilic nitration of commercially available indolin-2-one (oxindole). The reaction is typically performed in a strong acidic medium, which facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the benzene ring of the indolin-2-one scaffold.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| Indolin-2-one (Oxindole) | Reagent Grade, ≥98% |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% |
| Concentrated Nitric Acid (HNO₃) | ACS Grade, 68-70% |
| Crushed Ice | |
| Deionized Water | |
| Ethyl Acetate (EtOAc) | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | |
| Brine (Saturated NaCl solution) | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| Dropping funnel | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Standard laboratory glassware |
Experimental Procedure:
Note: This is a proposed protocol and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indolin-2-one (1.0 eq) in concentrated sulfuric acid (approx. 10 mL per gram of starting material) at 0 °C using an ice bath. Stir the mixture until a clear solution is obtained.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1:1 v/v) at 0 °C.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of indolin-2-one from step 1, maintaining the internal temperature of the reaction mixture between 0 and 5 °C. The addition should be controlled to prevent a rapid increase in temperature.
-
Reaction Monitoring: After the complete addition of the nitrating mixture, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Product Isolation and Purification:
-
Filter the precipitated solid and wash it thoroughly with cold deionized water until the washings are neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate).
-
Alternatively, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers should be washed with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Spectroscopic Data (Expected):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the introduction of the nitro group causing a downfield shift and distinct splitting patterns. The protons on the five-membered ring will also have specific chemical shifts.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the presence of the carbonyl carbon, aromatic carbons (with shifts influenced by the nitro group), and the carbons of the indolinone ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique and should show the protonated molecule [M+H]⁺.
Safety and Handling
Working with nitrating agents and nitroaromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Handling of Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Nitration Reaction Hazards: Nitration reactions are exothermic and can proceed uncontrollably if the temperature is not carefully controlled. Always add the nitrating mixture slowly and maintain the recommended temperature.
-
Nitroaromatic Compounds: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Avoid inhalation of dust and contact with skin.[2][3][4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Drug Discovery and Development
This compound is a valuable precursor in the synthesis of a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further derivatized. For instance, 6-aminoindolin-2-one derivatives have been investigated as inhibitors of various kinases, a class of enzymes implicated in cancer and other diseases. The ability to introduce diverse functionalities at the 6-position allows for the generation of compound libraries for high-throughput screening in drug discovery programs. The indole nucleus itself is a key component of many marketed drugs, highlighting the therapeutic potential of its derivatives.
Workflow and Logic Diagrams
Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Characterization Workflow:
Caption: Characterization workflow for this compound.
References
- SynQuest Laboratories, Inc. Safety Data Sheet for 6-Nitro-2,3-dihydro-1H-indole. (URL not available)
- BenchChem. Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. (URL not available)
- BenchChem.
- BenchChem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions. (URL not available)
- BenchChem. Application Notes and Protocols for the Large-Scale Synthesis of 6-Nitroindoline-2-carboxylic Acid. (URL not available)
- Aldrich. Safety Data Sheet for a representative nitroaromatic compound. 2024-03-07. (URL not available)
- Sigma-Aldrich. Safety Data Sheet for a representative nitroaromatic compound. 2024-03-05. (URL not available)
- Sigma-Aldrich. Safety Data Sheet for a representative nitroaromatic compound. 2025-01-02. (URL not available)
- BenchChem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. (URL not available)
- BenchChem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry. (URL not available)
- Fisher Scientific. Safety Data Sheet for 6-Nitroindole. 2021-12-25. (URL not available)
- BenchChem. An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. (URL not available)
- BenchChem. Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. (URL not available)
- BenchChem. Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. (URL not available)
- Ge, D., et al. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 2022. (URL not available)
- BenchChem. An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid. (URL not available)
- BenchChem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis. (URL not available)
- ChemicalBook. 6-Nitroindoline(19727-83-4) 1H NMR spectrum. (URL not available)
- Supporting Information I Nitro Indole Derivatives as Novel Dual Polarity Matrices for MALDI Mass Spectrometry and Imaging with B. (URL not available)
- Makosza, M., & Wojciechowski, K. Synthesis of 4- and 6-substituted nitroindoles. Tetrahedron, 2003. (URL not available)
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- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Laboratory Synthesis of 6-Nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6-Nitroindolin-2-one
This compound, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its structure, featuring a bicyclic indolinone core functionalized with a nitro group, serves as a versatile scaffold for the elaboration of more complex molecular architectures. The true value of this intermediate lies in the chemical reactivity of the nitro group, which can be readily reduced to an amino group.[1] This transformation opens a gateway to a diverse array of derivatives through subsequent reactions such as amide couplings, sulfonamide formation, and diazotization, making this compound a key precursor in the synthesis of pharmacologically active compounds, including potent antitumor agents.
This guide provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of this compound via the direct nitration of indolin-2-one. It is designed to equip researchers with the necessary details to ensure a safe, efficient, and reproducible synthesis.
Synthetic Strategy & Mechanism: Electrophilic Nitration
The most direct and established method for the preparation of this compound is the electrophilic aromatic substitution (EAS) of the commercially available starting material, indolin-2-one (oxindole).
The Nitrating Agent: The reaction is typically performed in a strongly acidic medium, utilizing a combination of concentrated nitric acid and concentrated sulfuric acid. The role of sulfuric acid is twofold: it acts as a solvent and, more importantly, it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Regioselectivity: The position of nitration on the benzene ring of the indolin-2-one scaffold is governed by the directing effects of the substituents. The amide nitrogen is an activating ortho-, para-director due to its lone pair of electrons. Conversely, the amide carbonyl group is deactivating. In the strongly acidic reaction medium, this carbonyl group becomes protonated, significantly enhancing its electron-withdrawing (deactivating) and meta-directing effect. The interplay between the para-directing amide nitrogen and the meta-directing protonated carbonyl favors the introduction of the nitro group at the C-6 position. However, the formation of other positional isomers, such as 5-nitroindolin-2-one and 4-nitroindolin-2-one, as byproducts is possible and necessitates a robust purification step.
Quantitative Data Summary
The following table outlines the reagent quantities for a representative synthesis, starting with 5.0 grams of indolin-2-one.
| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |
| Indolin-2-one | C₈H₇NO | 133.15 | 5.00 g | 37.55 | 1.0 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~40 mL | - | Solvent |
| Nitric Acid (70%) | HNO₃ | 63.01 | ~2.7 mL | 41.31 | 1.1 |
Detailed Experimental Protocol
4.1 Materials and Reagents
-
Indolin-2-one (Oxindole), ≥98%
-
Concentrated Sulfuric Acid (H₂SO₄), 98%
-
Concentrated Nitric Acid (HNO₃), 70%
-
Crushed Ice / Deionized Water
-
Ethanol (for recrystallization)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
4.2 Equipment
-
100 mL Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
4.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Carefully add 40 mL of concentrated sulfuric acid to the flask and cool the acid to between 0 °C and 5 °C with stirring.
-
Substrate Addition: Once the acid is cooled, add 5.0 g (37.55 mmol) of indolin-2-one to the stirred sulfuric acid in small portions. Ensure the temperature does not rise above 10 °C during the addition. Stir the mixture until all the solid has dissolved.
-
Nitration: Slowly add 2.7 mL (41.31 mmol, 1.1 eq.) of concentrated nitric acid to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over a period of 30-45 minutes. Crucial: Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. The reaction is exothermic and slow addition is key to controlling it and minimizing byproduct formation.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 60 minutes.
-
Quenching: In a separate large beaker (1 L), prepare a slurry of approximately 200 g of crushed ice and 200 mL of cold deionized water.
-
Precipitation: While stirring the ice-water slurry vigorously, slowly and carefully pour the reaction mixture into the beaker. A yellow precipitate will form. This step is highly exothermic and should be performed cautiously in a fume hood.
-
Isolation: Allow the slurry to stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid on the filter with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric acid. Subsequently, wash the solid with a small amount of cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold deionized water.
-
Drying: Press the solid as dry as possible on the filter. Transfer the crude product to a watch glass and dry it in a vacuum oven at 50-60 °C to a constant weight.
4.4 Purification
-
Recrystallization: Transfer the crude, dry this compound to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves.[2]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to yield pure this compound as a yellow crystalline solid.[3]
4.5 Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a chemical fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction and the quenching process are highly exothermic. Strict temperature control is essential to prevent the reaction from running away. Always have a sufficiently large ice bath ready.
-
Nitrating Mixture: Never mix concentrated nitric and sulfuric acids in a closed container. Prepare the nitrating mixture by adding acid slowly.
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: Yellow crystalline solid.
-
Melting Point: Literature melting points for 6-nitrooxindole are in the range of 235-238 °C. The determined value should be sharp for a pure compound.
-
¹H NMR Spectroscopy: (400 MHz, DMSO-d₆): The spectrum is expected to show characteristic signals for the aromatic protons. The proton at C7 (ortho to the nitro group) will be a doublet around δ 8.0-8.2 ppm. The proton at C5 will appear as a doublet of doublets around δ 7.8-7.9 ppm. The proton at C4 will be a doublet around δ 7.0-7.2 ppm. The methylene protons at C3 will appear as a singlet around δ 3.6 ppm, and the N-H proton will be a broad singlet above δ 10.0 ppm.[4][5]
-
¹³C NMR Spectroscopy: (100 MHz, DMSO-d₆): The spectrum will show 8 distinct carbon signals. The carbonyl carbon (C2) is expected around δ 175-177 ppm. The aromatic carbons will appear in the δ 108-150 ppm region, with the carbon bearing the nitro group (C6) being the most downfield in that range. The methylene carbon (C3) will be upfield, around δ 35-37 ppm.[5]
-
Infrared (IR) Spectroscopy: (ATR): Characteristic absorption bands are expected for the N-H stretch (~3200-3300 cm⁻¹), the amide C=O stretch (~1700-1720 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) at ~1520 cm⁻¹ and ~1340 cm⁻¹, respectively.[1]
-
Mass Spectrometry (MS): (ESI+) The spectrum should show the protonated molecular ion [M+H]⁺ at m/z = 179.05.
Visualization of Synthesis and Workflow
Diagram 1: Chemical Reaction Scheme The following diagram illustrates the direct nitration of Indolin-2-one to form the target product, this compound.
Caption: Electrophilic nitration of Indolin-2-one.
Diagram 2: Experimental Workflow This diagram outlines the sequential steps of the synthesis protocol, from setup to final product purification.
Caption: Step-by-step workflow for the synthesis.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Ge, D., Sun, L. W., Yu, Z. L., et al. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization. [Link]
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Application Notes & Protocols: The Strategic Utility of 6-Nitroindolin-2-one in Modern Medicinal Chemistry
Foreword: Unlocking a Privileged Scaffold
The indolin-2-one core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therapeutics.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. The strategic introduction of a nitro group at the C-6 position transforms this versatile scaffold into 6-Nitroindolin-2-one , a building block of significant potential. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the aromatic ring but also serves as a synthetic handle for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of this compound and its derivatives in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use. While direct experimental data on this compound is often intertwined with its carboxylic acid analog, 6-nitroindoline-2-carboxylic acid, the synthetic principles and applications are largely translatable.[2][3][4][5][6][7]
Core Synthetic Strategies and Key Transformations
The utility of this compound in medicinal chemistry is underpinned by its accessibility through robust synthetic routes and the versatility of its functional groups.
Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of the this compound core involves the direct nitration of indolin-2-one or its derivatives. For enantiomerically pure starting materials, a chiral pool synthesis approach is often employed, starting from readily available amino acids like L-phenylalanine.[7][8]
Protocol 1: Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid [7]
This protocol outlines the synthesis of the closely related and widely used (S)-6-nitroindoline-2-carboxylic acid, which serves as a key precursor.
Rationale: This method leverages the inherent chirality of L-phenylalanine to produce the enantiomerically pure (S)-isomer, which is often crucial for biological activity.[5] The synthesis proceeds through a two-step process: nitration followed by intramolecular cyclization.
Step 1: Nitration of L-Phenylalanine
-
In a flask equipped with a stirrer and cooled to 0 °C, cautiously add L-phenylalanine to concentrated sulfuric acid.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the nitrating mixture dropwise to the L-phenylalanine solution, ensuring the temperature is maintained below 5 °C.[7]
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Pour the reaction mixture over crushed ice to precipitate the dinitrated product, 2,4-dinitro-L-phenylalanine.
-
Collect the precipitate by filtration and wash with cold water.
Step 2: Intramolecular Cyclization
-
Dissolve the 2,4-dinitro-L-phenylalanine in a suitable solvent.
-
Add a base to catalyze the intramolecular nucleophilic aromatic substitution.
-
Heat the reaction mixture to drive the cyclization to completion.
-
After cooling, acidify the mixture to precipitate (S)-6-nitroindoline-2-carboxylic acid.
-
Collect the product by filtration and purify by recrystallization.
Diagram 1: Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic acid
Caption: Chiral pool synthesis of (S)-6-Nitroindoline-2-carboxylic acid.[7]
Key Chemical Transformations
The synthetic versatility of the this compound scaffold is primarily due to the reactivity of the nitro group and the lactam functionality.
1.2.1. Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, yielding 6-aminoindolin-2-one derivatives. This amino group is a key nucleophile for introducing a wide array of substituents.
Protocol 2: Catalytic Hydrogenation of this compound Derivatives [7]
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, often proceeding with high yield and selectivity. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.
Materials:
-
This compound derivative
-
Methanol or Ethanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the this compound derivative in methanol or ethanol in a suitable reaction flask.[7]
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Securely attach a hydrogen-filled balloon to the flask or place it under a hydrogen atmosphere in a hydrogenation apparatus.[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[7]
-
Concentrate the filtrate under reduced pressure to obtain the 6-aminoindolin-2-one derivative.
Caption: General workflow for a photolysis experiment with a caged compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the rich chemistry of its functional groups provide a robust platform for the development of novel therapeutic agents and chemical biology tools. The applications highlighted in this guide, from the synthesis of potent anticancer drugs and kinase inhibitors to the design of sophisticated photocleavable protecting groups, underscore the strategic importance of this scaffold. As our understanding of disease biology continues to grow, the creative and judicious use of this compound and its derivatives will undoubtedly contribute to the discovery of the next generation of innovative medicines.
References
- BenchChem. (n.d.). Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs.
- BenchChem. (n.d.). Application Notes and Protocols for Derivatization of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem. (n.d.). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.
- BenchChem. (n.d.). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.
- BenchChem. (n.d.). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.
- BenchChem. (n.d.). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71.
- El-Awady, R., et al. (2021). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 117, 105451.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate.
- Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
- Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. School of Pharmacy, National Defense Medical Center.
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The Synthetic Utility of 6-Nitroindolin-2-one: A Guide for Organic Chemists
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the application of 6-Nitroindolin-2-one (also known as 6-nitrooxindole) in organic synthesis. While direct, extensive literature on the specific applications of this compound is not as prevalent as for its carboxylated analogue, this guide consolidates the available information and provides insights into its potential as a versatile synthetic intermediate. We will explore plausible synthetic routes, the influence of the nitro group on the reactivity of the oxindole core, and key transformations. Furthermore, this guide will provide a detailed overview of the closely related and extensively studied 6-Nitroindoline-2-carboxylic acid, a critical building block in the synthesis of potent anti-tumor agents, offering valuable context and alternative synthetic strategies.
Introduction to this compound: A Latent Asset in Synthesis
The oxindole scaffold is a privileged heterocyclic motif found in a plethora of natural products and pharmacologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the synthesis of complex molecular architectures. The introduction of a nitro group at the 6-position of the indolin-2-one core, yielding this compound, significantly modulates the molecule's reactivity and opens up a diverse range of synthetic possibilities. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, the enolizable C3-position, and the lactam functionality.[1]
While specific applications of this compound are not as widely documented as those of other substituted oxindoles, its potential as a synthetic intermediate is substantial. The nitro group can serve as a handle for further functionalization, most notably through its reduction to an amino group, providing a key precursor for the synthesis of various bioactive molecules.[2]
Synthesis of this compound
The synthesis of this compound can be approached through several general methods for oxindole synthesis, followed by a regioselective nitration, or by cyclization of a pre-nitrated precursor. A common strategy involves the reductive cyclization of a substituted 2-nitrophenylacetic acid derivative.[3]
Table 1: Plausible Synthetic Strategies for this compound
| Starting Material | Key Reagents and Conditions | Product | Advantages | Disadvantages |
| 4-Nitro-2-nitrophenylacetic acid | Fe, CH₃COOH | This compound | Direct cyclization of a commercially available or readily synthesized precursor. | Potential for side reactions and purification challenges. |
| 2-Oxindole | HNO₃, H₂SO₄ | Mixture of nitroisomers | Utilizes a simple starting material. | Lack of regioselectivity, leading to a mixture of 5-nitro and 6-nitro isomers requiring separation. |
| 3-Chloro-N-(4-nitrophenyl)acetamide | AlCl₃ | This compound | Friedel-Crafts type cyclization. | Harsh reaction conditions and potential for isomer formation. |
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol describes a plausible synthesis of this compound from 4-nitro-2-nitrophenylacetic acid.
Materials:
-
4-Nitro-2-nitrophenylacetic acid
-
Iron powder (Fe)
-
Glacial acetic acid (CH₃COOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitro-2-nitrophenylacetic acid (1.0 eq) in a mixture of glacial acetic acid and methanol (e.g., 10:1 v/v).
-
To the stirred suspension, add iron powder (e.g., 5.0 eq) portion-wise. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the excess iron and other solids. Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvents.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
Key Applications and Synthetic Transformations
The synthetic utility of this compound stems from the reactivity of its core structure, which is further enhanced by the presence of the nitro group.
Reduction of the Nitro Group
The most prominent application of the nitro group is its reduction to an amine, which is a versatile functional group for a wide array of subsequent transformations.[2]
Protocol 2: Reduction of this compound to 6-Aminoindolin-2-one
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH), 5 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (e.g., 4.0 eq) in concentrated hydrochloric acid dropwise to the stirred solution at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of 5 M NaOH solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Extract the aqueous suspension with ethyl acetate several times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 6-Aminoindolin-2-one.
C3-Functionalization
The C3 position of the oxindole ring is nucleophilic and can be functionalized through various reactions, such as aldol condensations and Michael additions. The electron-withdrawing nitro group at the 6-position can influence the acidity of the C3-protons, potentially affecting the reactivity in these transformations.
A Note on the Prominent Analogue: 6-Nitroindoline-2-carboxylic Acid
Given the limited specific literature on this compound, it is crucial for researchers to be aware of its closely related and extensively studied analogue, 6-Nitroindoline-2-carboxylic acid. This compound is a key building block in the synthesis of several potent anti-tumor antibiotics of the CC-1065 and duocarmycin families.[4]
The synthesis of enantiomerically pure (S)-6-Nitroindoline-2-carboxylic acid is well-established, often starting from L-phenylalanine.[5][6] Its carboxylic acid functionality provides a convenient handle for amide bond formation, a key step in the synthesis of the aforementioned anti-tumor agents.
Table 2: Comparison of this compound and 6-Nitroindoline-2-carboxylic Acid
| Feature | This compound | 6-Nitroindoline-2-carboxylic Acid |
| Structure | Contains a lactam (cyclic amide) and a nitro group. | Contains a secondary amine, a carboxylic acid, and a nitro group. |
| Key Functional Group | Lactam carbonyl at C2. | Carboxylic acid at C2. |
| Primary Application | Potential intermediate for functionalized oxindoles. | Key building block for anti-tumor agents (e.g., CC-1065, duocarmycins).[4] |
| Key Reactions | C3-functionalization, N-alkylation/arylation, nitro group reduction. | Amide coupling, esterification, nitro group reduction, dehydrogenation to the indole.[4][7] |
Conclusion
This compound represents a promising yet underexplored building block in organic synthesis. The presence of the nitro group on the versatile oxindole scaffold provides a handle for a variety of chemical transformations, making it a potentially valuable intermediate in the synthesis of novel bioactive compounds. While the body of literature specifically detailing its applications is currently limited, the established chemistry of both the oxindole core and the nitroaromatic systems provides a strong foundation for its future exploration. Researchers are encouraged to consider the synthetic potential of this compound, particularly in the context of generating libraries of substituted indolin-2-ones for drug discovery programs. Furthermore, the extensive research on its close analogue, 6-Nitroindoline-2-carboxylic acid, offers valuable insights and alternative synthetic strategies for accessing related molecular scaffolds.
References
- Benchchem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.
- Benchchem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions.
- Organic & Biomolecular Chemistry. (n.d.).
- Benchchem. (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.
- Benchchem. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.
- ResearchGate. (2002). Synthesis of Substituted Nitrooxindoles via Intramolecular Oxidative Nucleophilic Substitution of Hydrogen in m-Nitroacylanilides.
- Google Patents. (n.d.).
- ElectronicsAndBooks. (n.d.). Synthesis of 4- and 6-substituted nitroindoles.
- RSC Advances. (2023).
- Organic Letters. (2016).
- Organic Chemistry Portal. (n.d.). Oxindole synthesis.
- Wikipedia. (n.d.). Bartoli indole synthesis.
- ResearchGate. (2004). A new synthesis of 2-nitroindoles.
- ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.
- MDPI. (2022).
- University of Technology Sydney. (n.d.). The nitro group in organic synthesis.
- PubMed. (2022).
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
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Application Notes & Protocols: 6-Nitroindolin-2-one as a Pivotal Intermediate in Modern Drug Discovery
Abstract
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] The strategic introduction of a nitro group at the 6-position transforms this scaffold into 6-nitroindolin-2-one, a highly versatile synthetic intermediate. The nitro group serves not only as a potent modulator of the scaffold's electronic properties but also as a synthetic handle for conversion into an amino group, providing a critical attachment point for a wide array of functional moieties.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, key transformations, and strategic applications of this compound in the discovery of next-generation therapeutics, with a focus on kinase inhibitors.
Introduction: The Strategic Value of the this compound Scaffold
The indolin-2-one (or oxindole) scaffold has gained prominence primarily due to its role as a "hinge-binding" motif in numerous protein kinase inhibitors.[4][5] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[4] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases has revolutionized cancer therapy.[5]
This compound emerges as a superior starting material for several reasons:
-
Synthetic Versatility : The nitro group is readily and cleanly reduced to a primary amine (6-aminoindolin-2-one).[6][7] This amine is a nucleophilic center ideal for diversification through acylation, alkylation, urea/thiourea formation, and other amine-based chemistries.[8][9]
-
Electronic Modulation : The strongly electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire heterocyclic system. Its subsequent reduction to an electron-donating amino group causes a profound electronic shift, allowing chemists to fine-tune the scaffold's properties to achieve desired target engagement and pharmacokinetic profiles.[3]
-
Proven Clinical Relevance : The 6-position of the indolin-2-one ring is a critical point for substitution. The discovery of Nintedanib (BIBF 1120), a triple angiokinase inhibitor, highlighted that a 6-methoxycarbonyl-substituted indolinone possesses a highly favorable selectivity profile.[10][11][12] The 6-amino group derived from this compound provides a direct entry point to installing amides and other functional groups that can mimic or improve upon these interactions.
This guide will detail the synthesis of this compound, outline protocols for its most critical downstream reactions, and provide context for its application in the synthesis of targeted therapies.
Synthesis of the this compound Intermediate
A common and direct method for preparing this compound is the electrophilic nitration of the commercially available parent scaffold, indolin-2-one.[13] The reaction requires careful control of temperature to manage selectivity and prevent over-nitration.
Caption: Direct nitration pathway to this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via electrophilic nitration of indolin-2-one.
Materials:
-
Indolin-2-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice / Ice Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Carefully add concentrated sulfuric acid to a round-bottom flask equipped with a magnetic stirrer and cool the flask to -5 °C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping it cool.
-
To the stirred, cold sulfuric acid in the flask, add indolin-2-one portion-wise, ensuring the temperature does not exceed 0 °C. Stir until all the solid has dissolved.
-
Add the prepared nitrating mixture dropwise to the reaction flask via a dropping funnel over 30-45 minutes. Critically maintain the internal temperature between -5 °C and 0 °C throughout the addition.[7]
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its capacity for transformation. The following sections detail the most crucial reactions that enable its use in building complex drug molecules.
Caption: Key transformations of this compound in drug discovery.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is arguably the most important reaction of this intermediate. Catalytic hydrogenation is the cleanest and most common method.
Protocol 2: Catalytic Hydrogenation to 6-Aminoindolin-2-one
Objective: To reduce the nitro group of this compound to an amine.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10% w/w)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound in a suitable solvent like methanol or ethanol in a flask appropriate for hydrogenation.[7]
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the reaction vessel and purge it with hydrogen gas.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours, indicated by the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.[6]
-
Concentrate the filtrate under reduced pressure to yield 6-aminoindolin-2-one, which can often be used in the next step without further purification.
C3-Position Condensation for Kinase Inhibitor Scaffolds
A hallmark of the indolin-2-one scaffold is the reactivity of the C3-methylene position, which allows for condensation with various electrophiles. This reaction is central to the synthesis of Nintedanib and related kinase inhibitors.[8][11]
Protocol 3: General Procedure for C3-Condensation
Objective: To perform a condensation reaction at the C3-position of a 6-substituted indolin-2-one with an enol ether, a key step in building many kinase inhibitors.
Materials:
-
6-Aminoindolin-2-one (or a derivative thereof)
-
A suitable enol ether coupling partner (e.g., methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate as in Nintedanib synthesis)[14]
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA, or Triethylamine - TEA)
Procedure:
-
Dissolve the 6-aminoindolin-2-one derivative in anhydrous DMF in a clean, dry flask.
-
Add the enol ether coupling partner to the solution.
-
Add the base (e.g., DIPEA, 1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture, typically to 60-100 °C, and stir under an inert atmosphere.[14]
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water, which may precipitate the product.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-condensed product.
Applications in Drug Discovery Programs
The functionalized scaffolds derived from this compound have been successfully applied to develop inhibitors for a range of important drug targets.
| Drug Candidate / Series | Target(s) | Therapeutic Area | Role of 6-Substituent |
| Nintedanib (BIBF 1120) | VEGFR, FGFR, PDGFR | Oncology, Idiopathic Pulmonary Fibrosis | The 6-position is functionalized as a methyl ester, which is crucial for the compound's potent and selective kinase inhibition profile.[10][12] |
| Indolinone-based BRD4 Inhibitors | BRD4 (BD1 domain) | Oncology (Leukemia) | The 6-amino group serves as an anchor point for side chains designed to selectively engage the BD1 bromodomain of BRD4.[15] |
| Aurora B Kinase Inhibitors | Aurora B Kinase | Oncology (Breast Cancer) | Derivatives at the 6-position, such as ureas and carbamates, have been developed to achieve potent and selective inhibition of Aurora B.[16] |
| p38α MAP Kinase Inhibitors | p38α | Inflammation | Bioisosteric replacement of an amide at the 6-position with a triazole improved metabolic stability and in vivo activity.[17] |
| Dual 5-LOX/sEH Inhibitors | 5-Lipoxygenase, Soluble Epoxide Hydrolase | Inflammation | The 5-nitroindoline scaffold (isomeric to 6-nitro) was used, with the amino group being a key point for derivatization to achieve dual inhibition.[9] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its straightforward synthesis and, more importantly, the versatile chemistry of its derived amino-functionalized core, provide medicinal chemists with a reliable and efficient route to novel therapeutics. The proven success of indolin-2-one-based drugs like Nintedanib validates the importance of this scaffold.[11] As drug discovery continues to demand molecules with high potency, selectivity, and optimized pharmacokinetic properties, the strategic use of versatile intermediates like this compound will remain indispensable for building the next generation of targeted medicines.
References
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- DCat. (n.d.). Nintedanib Synthesis: The Crucial Role of Methyl 2-Oxoindoline-6-carboxylate.
- BenchChem. (n.d.). Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.
- BenchChem. (n.d.). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.
- ChemicalBook. (n.d.). Nintedanib synthesis.
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- IJIRT. (2025). An Expeditious Method for The Synthesis Of N-Nitroso N -Desmethyl Nintedanib.
- PubMed. (n.d.). Indolin-2-one p38α inhibitors III: bioisosteric amide replacement.
- ACS Publications. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.
- PubMed. (n.d.). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer.
- SCIRP. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
- PubMed Central. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
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reaction conditions for 6-Nitroindolin-2-one synthesis
Application Notes: Synthesis of 6-Nitroindolin-2-one
Introduction
This compound, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring an indolinone core with a nitro group at the 6-position, makes it a valuable precursor for a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, providing a functional handle for further derivatization, which is a key step in the synthesis of various pharmaceutical agents, including potent antitumor compounds. This guide provides a comprehensive overview of the primary synthetic methodology for this compound, focusing on the causality behind experimental choices, detailed protocols, and critical safety considerations.
Primary Synthetic Methodology: Electrophilic Aromatic Substitution
The most direct and widely employed method for synthesizing this compound is the electrophilic nitration of the commercially available starting material, indolin-2-one (oxindole). This reaction relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring of the oxindole core.
Mechanism of Nitration
The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid serves a dual role: it acts as a solvent and as a catalyst that protonates nitric acid. This protonation facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺)[1][2].
dot graph "Nitration Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
} } Caption: Mechanism of Electrophilic Nitration of Indolin-2-one.
The amide group of the indolin-2-one ring is a deactivating group, which directs incoming electrophiles to the meta-position (C5 and C7). However, under the strongly acidic conditions of nitration, the carbonyl oxygen is protonated, which further influences the regioselectivity. The nitration of oxindole typically yields a mixture of isomers, with the 5-nitro and 6-nitro products being common. The precise ratio can be influenced by the specific reaction conditions.
Reaction Conditions and Optimization
Achieving a good yield and selectivity for this compound requires careful control over the reaction parameters. The nitration of aromatic compounds is a highly exothermic process, and improper temperature management can lead to the formation of undesired byproducts or even a runaway reaction[3].
| Parameter | Condition | Rationale & Expert Insights |
| Nitrating Agent | Conc. Nitric Acid (HNO₃) in Conc. Sulfuric Acid (H₂SO₄) | This "mixed acid" is the standard and most effective reagent for generating the necessary nitronium ion electrophile[4]. The ratio is typically optimized between 1:1 and 1:2 (v/v) of HNO₃ to H₂SO₄. |
| Temperature | -10°C to 0°C | Critical Parameter. Maintaining a low temperature throughout the addition of nitric acid is essential to control the reaction rate, minimize the formation of oxidized byproducts, and prevent dinitration. An ice bath is required[3][5]. |
| Solvent | Concentrated H₂SO₄ | Sulfuric acid serves as the solvent for the starting material and the medium for generating the electrophile. No other solvent is typically needed[6]. |
| Reaction Time | 30 minutes to 2 hours | The reaction is generally rapid once the nitric acid is added. Progress can be monitored by Thin Layer Chromatography (TLC). |
| Work-up | Quenching on crushed ice | Pouring the acidic reaction mixture onto a large volume of crushed ice is a standard and crucial step. It serves to dilute the strong acid, dissipate heat, and precipitate the organic product, which is insoluble in water[3][5]. |
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Safety First: This procedure involves highly corrosive and reactive chemicals. It is imperative to perform this experiment inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. An emergency eyewash and shower must be readily accessible.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10];
} } Caption: Experimental Workflow for this compound Synthesis.
Materials & Equipment:
-
Indolin-2-one (oxindole)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Indolin-2-one (1.0 eq). Place the flask in an ice bath.
-
Dissolution: Carefully and slowly add concentrated sulfuric acid (approx. 5-10 mL per gram of oxindole) to the flask. Stir the mixture until the solid is completely dissolved, while maintaining the temperature at or below 5°C.
-
Addition of Nitrating Agent: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Reaction: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of oxindole over 30-45 minutes. It is critical to ensure the internal temperature of the reaction mixture does not exceed 5°C during the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes.
-
Quenching: Prepare a large beaker containing a generous amount of crushed ice (at least 10 times the volume of the reaction mixture). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.
-
Drying: Dry the crude product, preferably in a vacuum oven at a low temperature (40-50°C).
-
Purification: The crude product is a mixture of isomers. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Critical Safety Considerations for Nitration
Nitration reactions are potentially hazardous and demand strict adherence to safety protocols.
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact[3]. Always handle them in a fume hood with appropriate PPE.
-
Exothermic Reaction: The reaction is highly exothermic. Poor temperature control can lead to a "thermal runaway," causing the reaction to boil violently and release toxic nitrogen oxide fumes (brown gas)[3]. Always use an ice bath and add reagents slowly.
-
Oxidizing Hazard: Nitric acid is a strong oxidizing agent and can react violently with organic materials, metals, and reducing agents[7]. Avoid contact with incompatible materials.
-
Waste Disposal: Quench all glassware carefully. Neutralize acidic waste streams with a suitable base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Do not mix nitric acid waste with other waste streams, especially organic solvents[8].
References
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016, October 5).
- Chemistry 210 Experiment 10.
- Aromatic nitration under various conditions.
- Experiment 11: Electrophilic Aromatic Substitution – Nitration.
- An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. (2025).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30).
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
- Oxindole synthesis.
- Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid. (2025).
- Mechanism of Nitration: Electrophilic Substitution Reaction. (2022, January 19).
- Reduce your risk of a nitric acid incident. (2024, June 24).
- Nitration and aromatic reactivity.
- A process for the preparation of oxindole derivatives.
- 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023, May 11).
- Synthesis of 2-Oxindole. (2022, January 24).
- Nitration.
- Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide. (2025).
- Nitration of Indoles. II. The Mononitration of Methylindoles.
- An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid. (2025).
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023, September 5).
- Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems.
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Application Note & Protocol: Selective Reduction of 6-Nitroindolin-2-one to 6-Aminoindolin-2-one
Introduction: The Strategic Importance of 6-Aminoindolin-2-one
The conversion of 6-nitroindolin-2-one to 6-aminoindolin-2-one is a pivotal transformation in synthetic organic chemistry. The resulting product, 6-aminoindolin-2-one, is a highly valuable scaffold and key intermediate in the development of a multitude of pharmacologically active agents and functional materials. Its privileged structure, featuring a reactive primary amine on the electron-rich aromatic ring, serves as a versatile handle for further molecular elaboration. This application note provides a comprehensive guide to the most effective and reliable protocols for this critical nitro group reduction, grounded in mechanistic understanding and practical laboratory experience. We will explore various methodologies, from classic metal-based reductions to modern catalytic hydrogenation, offering detailed, step-by-step protocols for researchers in drug discovery and process development.
Mechanistic Overview of Aromatic Nitro Group Reduction
The reduction of an aromatic nitro group to a primary amine is a six-electron process that proceeds through several key intermediates. While the exact pathway can vary with the chosen reagent, the general sequence involves the initial reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), followed by further reduction to a hydroxylamine (R-NHOH), and finally, cleavage of the N-O bond to yield the aniline product (R-NH₂).[1]
Caption: General pathway for the reduction of a nitroarene to an aniline.
The choice of reducing agent is critical and is dictated by factors such as substrate solubility, the presence of other reducible functional groups, cost, scalability, and environmental impact.
Comparative Analysis of Reduction Protocols
Several methods have proven effective for the reduction of this compound. The selection of the optimal protocol depends on the specific requirements of the synthesis, such as chemoselectivity and scale.
| Method | Primary Reagents | Typical Yield | Advantages | Disadvantages & Considerations |
| Catalytic Hydrogenation | H₂ gas, Pd/C or Raney Ni | >90% | High efficiency, clean byproducts (H₂O), atom-economical.[2][3] | Requires specialized high-pressure equipment; potential for dehalogenation; catalyst can be poisoned by sulfur-containing functional groups.[4] |
| Transfer Hydrogenation | Ammonium formate (HCOONH₄), Pd/C | 85-95% | Avoids the use of high-pressure hydrogen gas, operationally simpler.[5] | Can require higher catalyst loading; byproduct removal may be necessary. |
| Metal/Acid Reduction | Fe / NH₄Cl in EtOH/H₂O | 80-95% | Cost-effective, robust, and tolerates many functional groups.[1][4][6] | Generates significant iron sludge waste, which can complicate product isolation and purification.[7] |
| Metal Salt Reduction | Tin(II) Chloride (SnCl₂) in HCl/EtOH | 80-90% | Mild conditions, highly chemoselective for the nitro group.[8][9] | Stochiometric amounts of tin salts are required, leading to metallic waste; tin oxide precipitation during basic workup can be problematic.[9][10] |
| Dithionite Reduction | Sodium Dithionite (Na₂S₂O₄) | 75-90% | Metal-free, mild conditions, good functional group tolerance.[11][12] | Requires aqueous or biphasic solvent systems; can generate sulfur byproducts.[11] |
Detailed Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific setup.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile, provided the necessary equipment is available.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas
-
Celite®
-
Parr hydrogenator or similar high-pressure vessel
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (0.05 - 0.10 eq by weight). Caution: Dry Pd/C is pyrophoric.
-
Solvent Addition: Add a suitable solvent (e.g., MeOH or EtOAc) to create a slurry with a concentration of approximately 0.1-0.2 M.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-50 psi).[13]
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by TLC analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 6-aminoindolin-2-one can be purified by recrystallization or silica gel chromatography.
Protocol 2: Iron-Mediated Reduction in Neutral Conditions
This classic Béchamp-type reduction is highly reliable, scalable, and cost-effective, making it a workhorse in organic synthesis.[4]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (4.0-6.0 eq).[4]
-
Solvent Addition: Add a mixture of Ethanol and Water (typically 3:1 to 5:1 v/v) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C). The reaction is often exothermic. Monitor the progress by TLC until the starting material is fully consumed (typically 2-5 hours).[6]
-
Work-up: Cool the reaction mixture to room temperature.
-
Filtration: Filter the hot suspension through a pad of Celite® to remove the iron salts, washing thoroughly with hot ethanol or ethyl acetate.
-
Neutralization & Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and water. Carefully basify the aqueous layer by adding a saturated solution of NaHCO₃.[6] Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Protocol 3: Reduction with Tin(II) Chloride Dihydrate
This method is valued for its mildness and high chemoselectivity, especially when other reducible groups are present.[2][9]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl Acetate (EtOAc) or Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 10%) or saturated sodium bicarbonate (NaHCO₃)
-
Celite®
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in ethyl acetate or ethanol, add tin(II) chloride dihydrate (3.0-4.0 eq).[8]
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) overnight.[8] Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture and filter it through Celite® if a precipitate has formed.
-
Quenching and Extraction: Dilute the filtrate with ethyl acetate. Carefully add a 10% NaOH or saturated NaHCO₃ solution with vigorous stirring until the aqueous layer is basic (pH > 8). A thick white precipitate of tin salts may form.[10]
-
Isolation: Separate the organic layer. Extract the aqueous layer (containing the precipitate) several times with ethyl acetate. For intractable emulsions, filtering the entire biphasic mixture through Celite® can be effective.[10]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product for further purification.
Experimental Workflow and Analysis
A systematic workflow is essential for successful synthesis and characterization.
Caption: Standard laboratory workflow for synthesis and analysis.
Reaction Monitoring: Progress should be monitored using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The product, 6-aminoindolin-2-one, being more polar than the starting material, will have a lower Rf value.
Product Characterization: The identity and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
References
-
Xiao, Z. P., et al. (2010). Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Synthetic Communications, 40, 661–665. [Link]
-
ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? [Link]
-
Smith, A. D., & Bodé, N. M. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Journal of Chemical Education, 100(9), 3465–3472. [Link]
-
Reddit r/Chempros. (2023). Nitro reduction conditions. [Link]
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Ramadas, K., & Srinivasan, N. (1992). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22), 3189-3194. [Link]
-
ResearchGate. (n.d.). (a) Reduction of the nitro group in 6a to obtain 11a, a possible precursor for new polyheterocyclic targets. [Link]
-
MDPI. (2018). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules, 23(1), 102. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
-
SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. [Link]
-
MDPI. (2019). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 24(18), 3367. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [Link]
-
National Institutes of Health. (2022). Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study. Molecules, 27(15), 4991. [Link]
-
Royal Society of Chemistry. (2016). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 18(19), 5221-5226. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
Zenodo. (1960). Studies in the Indole Field. Part VI. Synthesis of Some Nitro. [Link]
-
SciSpace. (1997). Reduction of Nitroarenes with Sodium Dithionite. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]
-
Wiley Online Library. (2018). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ChemCatChem, 10(1), 117-124. [Link]
-
National Institutes of Health. (2022). Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Catalysts, 12(8), 882. [Link]
-
Reddit r/chemhelp. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]
-
Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl? [Link]
-
Reddit r/chemistry. (2012). Help with Sodium Dithionite Reduction of Nitro groups. [Link]
- Google Patents. (n.d.). CA2705490A1 - Indolinone derivatives and process for their manufacture.
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Application Note & Protocols: Strategic Derivatization of 6-Nitroindolin-2-one for the Development of Probes for Biological Assays
Introduction: The Potential of the 6-Nitroindolin-2-one Scaffold in Biological Assays
The Indolin-2-one Core: A Privileged Scaffold in Drug Discovery
The indolin-2-one (oxindole) core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its rigid structure and specific hydrogen bonding capabilities allow it to fit into the active sites of numerous enzymes, making it a "privileged structure" for drug design. A prime example is Sunitinib (SU11248), an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy, which features the indolin-2-one core.[3][4] The versatility of this scaffold has led to the development of inhibitors for various biological targets, including thioredoxin reductase, protein kinases, and histone deacetylases (HDACs).[1][5]
The Role of the Nitro Group at the 6-Position
The introduction of a nitro group at the 6-position of the indolin-2-one ring serves two strategic purposes. Firstly, as a potent electron-withdrawing group, it significantly modulates the electronic properties of the aromatic ring system. This can influence binding affinities with biological targets. Secondly, and more importantly for probe development, the nitro group is a versatile chemical handle. It can be readily transformed into other functional groups, most notably an amine, thereby providing a key point for further derivatization and the attachment of reporter tags, linkers, or diversity elements.[6][7]
Rationale for Derivatization: Unlocking Biological Insights
While the core this compound structure possesses inherent chemical properties, its true potential for biological assays is realized through strategic derivatization. By modifying specific positions on the scaffold, researchers can systematically:
-
Generate Chemical Diversity: Create libraries of related compounds to explore structure-activity relationships (SAR).
-
Tune Potency and Selectivity: Optimize interactions with a target protein, such as the ATP-binding pocket of a kinase.[8][9]
-
Introduce Probes and Handles: Attach fluorescent dyes, biotin tags, or photo-affinity labels for use in a wide range of biological assays, including target identification and validation.
-
Improve Physicochemical Properties: Enhance solubility and cell permeability to ensure efficacy in cell-based assays.
This guide provides detailed protocols and the underlying chemical logic for derivatizing the this compound scaffold at three key positions: the N1-amide nitrogen , the C3-methylene , and the C6-nitro group .
Strategic Approaches to Derivatization
The this compound molecule offers three primary sites for chemical modification, each providing a distinct avenue for generating structural diversity. The choice of strategy depends on the ultimate goal of the biological assay.
Figure 1: Key sites for strategic derivatization of the this compound scaffold.
N-Functionalization at the Indole Nitrogen (N1)
-
Rationale and Mechanistic Considerations: The N-H proton of the indolin-2-one is weakly acidic and can be removed by a suitable base to generate a nucleophilic anion. However, the electron-withdrawing effect of the adjacent carbonyl and the distal nitro group makes this proton more acidic than in a simple indole but reduces the nucleophilicity of the resulting anion.[10] Therefore, reactions at this position often require stronger bases (e.g., NaH, K₂CO₃) and reactive electrophiles (e.g., alkyl halides). This site is ideal for introducing substituents that can probe regions of a binding pocket outside the core interaction zone or for attaching linkers without drastically altering the core pharmacophore.
C3-Position Modifications: The Knoevenagel Condensation
-
Mechanism and Reaction Versatility: The methylene group at the C3 position is flanked by two electron-withdrawing groups (the aromatic ring and the carbonyl), making its protons acidic. In the presence of a mild base (e.g., piperidine, pyridine), this position can be deprotonated to form an enolate.[11][12] This enolate acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone in a Knoevenagel condensation. A subsequent dehydration step yields a C3-alkylidene substituted indolin-2-one.[11][13] This reaction is exceptionally powerful for generating vast structural diversity, as a wide array of aldehydes can be used to append different aromatic and aliphatic groups.[13]
-
Application in Kinase Inhibition: This strategy is the cornerstone of many indolin-2-one-based kinase inhibitors.[3][8][9] The substituted group at the C3 position often occupies the hydrophobic region of the ATP-binding pocket, and modifications here directly impact inhibitor potency and selectivity.[9]
Reduction of the Nitro Group and Subsequent Functionalization
-
Creating a Versatile Amino Handle: The nitro group at C6 is a masked amine. It can be cleanly reduced to a primary amine (6-aminoindolin-2-one) using standard chemical methods, such as catalytic hydrogenation (H₂/Pd-C) or metal-based reducing agents like tin(II) chloride (SnCl₂) or zinc powder.[14]
-
Amide and Sulfonamide Library Synthesis: The resulting 6-amino group is a potent nucleophile, readily undergoing acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides, or reacting with sulfonyl chlorides to form sulfonamides. This opens a completely new vector for derivatization, allowing for the attachment of solubility-enhancing groups, reporter tags, or moieties that can form additional hydrogen bonds within a protein's active site.
Protocols for Derivatization of this compound
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: N-Alkylation of this compound
This protocol describes the N-alkylation using benzyl bromide as an example electrophile. The challenge lies in the reduced nucleophilicity of the nitrogen due to the nitro group.[15]
-
3.1.1 Materials and Reagents
Reagent/Material Grade Supplier Notes This compound ≥97% Sigma-Aldrich Starting material Sodium Hydride (NaH) 60% dispersion in oil Sigma-Aldrich Strong base, handle with care Benzyl Bromide ≥98% Sigma-Aldrich Electrophile, lachrymator Anhydrous Dimethylformamide (DMF) ≥99.8% Sigma-Aldrich Reaction solvent Ethyl Acetate ACS Grade Fisher Scientific For extraction Saturated NaCl (Brine) Lab Prepared N/A For workup Anhydrous MgSO₄ ACS Grade Fisher Scientific Drying agent | Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For chromatography |
-
3.1.2 Step-by-Step Procedure
-
To an oven-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 5.61 mmol).
-
Add anhydrous DMF (20 mL) and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion, 0.27 g, 6.73 mmol, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes. The solution should change color as the anion is formed.
-
Add benzyl bromide (0.73 mL, 6.17 mmol, 1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
3.1.3 Characterization and Quality Control
-
Expected Product: 1-Benzyl-6-nitroindolin-2-one.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Purity: Assess purity by HPLC (>95% is desirable for biological assays).
-
Protocol 2: Knoevenagel Condensation at C3
This protocol details the reaction with 4-fluorobenzaldehyde, a common fragment in kinase inhibitors.[2]
Figure 2: Experimental workflow for the Knoevenagel condensation.
-
3.2.1 Materials and Reagents
Reagent/Material Grade Supplier Notes This compound ≥97% Sigma-Aldrich Starting material 4-Fluorobenzaldehyde ≥98% Sigma-Aldrich Aldehyde partner Piperidine ≥99% Sigma-Aldrich Basic catalyst | Ethanol (200 proof) | ACS Grade | Fisher Scientific | Solvent |
-
3.2.2 Step-by-Step Procedure
-
In a 100 mL round-bottom flask, combine this compound (1.0 g, 5.61 mmol), 4-fluorobenzaldehyde (0.76 g, 6.17 mmol, 1.1 eq), and ethanol (30 mL).
-
Add piperidine (0.1 mL) as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours.
-
Monitor the reaction by TLC. The product is typically a brightly colored, UV-active spot with a higher Rf than the starting material.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual reactants.
-
Dry the product under vacuum.
-
-
3.2.3 Purification and Spectroscopic Analysis
-
Expected Product: (Z)-3-((4-fluorophenyl)methylene)-6-nitroindolin-2-one. The Z-isomer is typically the thermodynamically more stable product.[9]
-
Purification: The product often precipitates in high purity. If necessary, recrystallize from ethanol or purify via column chromatography.
-
Analysis: Confirm structure and stereochemistry via NMR (the vinyl proton signal is characteristic) and MS.
-
Protocol 3: Reduction of the Nitro Group and N-Acylation
This two-step protocol first generates the versatile 6-aminoindolin-2-one intermediate, which is then acylated.
-
3.3.1 Materials and Reagents
Reagent/Material Grade Supplier Notes This compound ≥97% Sigma-Aldrich Starting material Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) ≥98% Sigma-Aldrich Reducing agent Concentrated HCl 37% Fisher Scientific Acid for reduction Acetyl Chloride ≥98% Sigma-Aldrich Acylating agent Triethylamine (TEA) ≥99% Sigma-Aldrich Base for acylation | Dichloromethane (DCM) | ACS Grade | Fisher Scientific | Solvent for acylation |
-
3.3.2 Step-by-Step Procedure for Reduction
-
Suspend this compound (1.0 g, 5.61 mmol) in ethanol (25 mL) in a 100 mL round-bottom flask.
-
Add tin(II) chloride dihydrate (6.33 g, 28.05 mmol, 5.0 eq).
-
Heat the mixture to reflux (80 °C) for 2-3 hours. The solution will become clear.
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice water (100 mL).
-
Basify the mixture to pH ~8-9 by the slow addition of saturated aqueous NaHCO₃. A tin hydroxide precipitate will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude 6-aminoindolin-2-one, which can often be used directly in the next step.
-
-
3.3.3 Step-by-Step Procedure for Acylation
-
Dissolve the crude 6-aminoindolin-2-one (from the previous step, ~0.83 g, 5.61 mmol) in anhydrous DCM (25 mL) and cool to 0 °C.
-
Add triethylamine (1.56 mL, 11.22 mmol, 2.0 eq).
-
Slowly add acetyl chloride (0.44 mL, 6.17 mmol, 1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.
-
Quench the reaction with water (20 mL). Separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography or recrystallization to yield the final product.
-
-
3.3.4 Product Confirmation
-
Expected Product: N-(2-oxoindolin-6-yl)acetamide.
-
Characterization: Confirm via NMR (appearance of a new acetyl methyl singlet and amide N-H) and MS.
-
Application in Biological Assays: A Case Study
Targeting Kinase Activity with C3-Substituted Derivatives
Derivatives produced via the Knoevenagel condensation (Protocol 3.2) are excellent candidates for screening as kinase inhibitors.[16] The planar structure and hydrogen bonding donors/acceptors of the indolin-2-one core mimic the adenine region of ATP, while the C3-substituent explores specificity pockets.
Workflow for a Kinase Inhibition Assay
A common method to assess the potency of a new inhibitor is an in vitro kinase assay, such as the ADP-Glo™ Luminescent Kinase Assay.[17] This assay measures the amount of ADP produced in a kinase reaction; a potent inhibitor will block the kinase, leading to low ADP production and a low luminescent signal.
Figure 3: General workflow for an in vitro kinase inhibition assay.
Data Interpretation and Troubleshooting
| Challenge | Potential Cause | Recommended Solution |
| Low yield in N-alkylation | Insufficient base strength; low nucleophilicity of N1. | Use a stronger base like NaH or KHMDS. Increase reaction temperature. Use a more reactive electrophile (e.g., alkyl iodide instead of bromide). |
| No reaction in Knoevenagel | Inactive catalyst; steric hindrance from aldehyde. | Ensure piperidine/base is fresh. Increase catalyst loading slightly. If sterically hindered, may require longer reaction times or microwave irradiation. |
| Incomplete nitro reduction | Insufficient reducing agent; catalyst poisoning. | Increase equivalents of SnCl₂. If using H₂/Pd-C, ensure the system is free of catalyst poisons (e.g., sulfur compounds). |
| High IC₅₀ in kinase assay | Compound is inactive or has poor solubility. | Confirm structural integrity. Check compound solubility in assay buffer; use DMSO as a co-solvent if necessary (typically <1% final concentration). |
| Assay variability | Inconsistent pipetting; unstable reagents. | Use calibrated pipettes. Prepare fresh reagents and kinase stocks. Include positive (known inhibitor) and negative (DMSO) controls on every plate. |
Conclusion
The this compound scaffold is a highly tractable starting point for the synthesis of diverse chemical libraries for biological screening. By leveraging three distinct chemical handles—the N1-amide, the C3-methylene, and the C6-nitro group—researchers can systematically generate novel compounds. The protocols outlined in this guide provide robust and validated methods for accessing these derivatives, which are particularly well-suited for screening as kinase inhibitors and for development into more complex chemical biology probes. Careful execution of these synthetic procedures and subsequent biological assays will facilitate the discovery of potent and selective modulators of cellular function.
References
- BenchChem. The Indolin-2-One Scaffold: A Privileged Structure in Drug Discovery and its Molecular Mechanisms of Action.
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed.
- Cai, X., et al. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
- Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases.
- Li, M., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, PMC - NIH.
- Wang, L., et al. (2015). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. Molecules, NIH.
- Abdel-Ghani, T.M., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, MDPI.
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- ResearchGate.
- BenchChem. Application Notes and Protocols for Derivatization of 6-Nitroindoline-2-carboxylic Acid.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Licht-Murava, A., et al. (2016).
- BenchChem. Application Notes and Protocols for High-Throughput Screening of Pyrimidine-Based Kinase Inhibitors.
- BenchChem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.
- Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
- Knoevenagel condens
- Knoevenagel condensation of 4-nitrobenzaldehyde and 1,3-dihydroindol-2-one.
- Knoevenagel Condensation Doebner Modific
- Frostburg State University Chemistry Department. (2018).
- Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole and their biological importance.
- Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. (2024). PubMed.
- 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023). PMC - NIH.
- Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. (2025). PubMed Central.
- Synthesis and Properties of 2Amino6-nitroindoles. (2025).
- What is the procedure for n-alkylation of 6-nitrobenzothiazole? (2014).
- optimization of reaction conditions for N-alkylation of 2-nitroaniline. (2025). BenchChem.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
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Application Note: A Scalable and Validated Synthesis of 6-Nitroindolin-2-one for Pharmaceutical Intermediate Production
Abstract
This application note provides a comprehensive, in-depth technical guide for the scale-up synthesis of 6-Nitroindolin-2-one (also known as 6-nitrooxindole), a key intermediate in the synthesis of various pharmacologically active compounds, including prominent tyrosine kinase inhibitors. We present a robust, two-step synthetic pathway commencing with the regioselective nitration of commercially available indoline-2-carboxylic acid, followed by a thermally-induced decarboxylation. This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety imperatives, and analytical validation methods necessary for successful and safe implementation in a research or process development setting.
Introduction and Strategic Overview
This compound is a critical building block in medicinal chemistry. Its value is underscored by its role as a precursor to 6-aminooxindole, a core fragment in the synthesis of several targeted cancer therapeutics, such as Sunitinib. The efficient production of this intermediate in high purity and on a scalable basis is therefore of significant industrial interest.
This guide details a validated two-step approach designed for scalability and control:
-
Step 1: Regioselective Nitration. We employ a controlled electrophilic aromatic substitution on indoline-2-carboxylic acid. The protonated indoline nitrogen under strongly acidic conditions acts as a meta-director, favoring the introduction of the nitro group at the C-6 position.
-
Step 2: Thermal Decarboxylation. The resulting 6-nitroindoline-2-carboxylic acid is then decarboxylated under high-temperature conditions to yield the final product, this compound.
This pathway is chosen over direct nitration of oxindole due to superior regiochemical control and avoidance of common side reactions associated with the nitration of the electron-rich oxindole ring system, which can be prone to oxidation and polymerization under harsh nitrating conditions[1].
Logical Synthesis Workflow
Caption: Overall two-step synthetic pathway to this compound.
Safety Imperatives: Managing the Risks of Scale-Up Nitration
Nitration reactions are highly exothermic and involve corrosive, toxic, and potentially explosive materials.[2][3] Adherence to strict safety protocols is paramount for preventing thermal runaway, uncontrolled reactions, and personnel exposure.
Core Hazards:
-
Thermal Runaway: The reaction generates significant heat, which, if not effectively managed, can accelerate the reaction rate uncontrollably, leading to pressure buildup and potential explosion.[3]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[2][4]
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are highly toxic upon inhalation.[2][4]
-
Reactivity: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and bases.[4][5]
Mandatory Safety & Engineering Controls:
-
Fume Hood: All operations must be conducted in a certified chemical fume hood with robust ventilation.
-
Personal Protective Equipment (PPE): At a minimum, this includes acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[2][6]
-
Temperature Control: A reliable and calibrated cooling system (e.g., cryostat or ice/salt bath) capable of maintaining the required low temperatures is essential. The internal reaction temperature must be monitored continuously.
-
Controlled Reagent Addition: The nitrating agent must be added slowly and subsurface via a pressure-equalizing addition funnel or a syringe pump to prevent localized overheating.
-
Emergency Preparedness: An emergency eyewash station, safety shower, and appropriate spill kits (containing a neutralizer like sodium carbonate) must be immediately accessible.[2][4][5]
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale of approximately 25 grams of starting material and can be adapted for larger scales with appropriate engineering controls.
Part A: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This procedure is adapted from established methodologies for the regioselective nitration of indoline-2-carboxylic acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) | Eq. |
| Indoline-2-carboxylic acid | 163.17 | 25.0 g | 0.153 | 1.0 |
| Conc. Sulfuric Acid (98%) | 98.08 | 200 mL | - | - |
| Conc. Nitric Acid (70%) | 63.01 | 11.0 mL | ~0.169 | 1.1 |
| Crushed Ice / Deionized Water | 18.02 | ~1 kg | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| Sodium Hydroxide (5M aq.) | 40.00 | As needed | - | - |
| Sodium Chloride (brine) | 58.44 | As needed | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Experimental Procedure:
-
Reaction Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a digital thermometer probe, and a pressure-equalizing addition funnel. Ensure the setup is securely clamped within a cooling bath.
-
Dissolution: Charge the flask with concentrated sulfuric acid (200 mL) and begin stirring. Cool the acid to between -10°C and -5°C.
-
Substrate Addition: Once the temperature is stable, add the indoline-2-carboxylic acid (25.0 g) portion-wise, ensuring the internal temperature does not rise above 0°C. Continue stirring at this temperature for 15-20 minutes until a clear, homogeneous solution is obtained.
-
Nitration: Slowly add concentrated nitric acid (11.0 mL) to the addition funnel. Add the nitric acid dropwise to the stirred reaction mixture over a period of 45-60 minutes. Crucial: Maintain the internal reaction temperature between -10°C and -5°C throughout the addition. A slight exotherm will be observed with each drop.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at -5°C for an additional 30 minutes. The reaction progress can be monitored by taking a small aliquot, quenching it in ice, and analyzing by HPLC or TLC (e.g., 1:1 Hexanes:EtOAc with 1% Acetic Acid).
-
Quenching: In a separate large beaker (e.g., 2 L), prepare a slurry of crushed ice and water (~1 kg). While stirring the ice slurry vigorously, slowly pour the cold reaction mixture into it. This process is exothermic; perform the addition carefully to manage the temperature. A yellow-orange precipitate should form.
-
Isomer Separation & Product Isolation:
-
The primary byproduct is the 5-nitro isomer, which is more soluble in ethyl acetate at low pH. Extract the aqueous slurry with ethyl acetate (3 x 200 mL) to remove the bulk of the 5-nitro isomer.
-
Carefully adjust the pH of the remaining aqueous layer to 4.5-5.0 using a 5M sodium hydroxide solution while monitoring with a pH meter. The desired 6-nitroindoline-2-carboxylic acid will precipitate as a solid.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) until the washings are neutral.
-
-
Drying: Dry the product under vacuum at 50-60°C to a constant weight. A typical yield of the 6-nitro isomer is around 70-75%.
Part B: Decarboxylation to this compound
This procedure is based on general methods for the thermal decarboxylation of indole-2-carboxylic acids.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mol) |
| 6-Nitroindoline-2-carboxylic acid | 208.16 | 20.0 g | 0.096 |
| N,N-Dimethylacetamide (DMAc) | 87.12 | 200 mL | - |
| Toluene | 92.14 | As needed | - |
Experimental Procedure:
-
Reaction Setup: Equip a 500 mL, three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a digital thermometer.
-
Reaction Mixture: Charge the flask with 6-nitroindoline-2-carboxylic acid (20.0 g) and N,N-dimethylacetamide (200 mL).
-
Heating: Begin stirring and heat the mixture to reflux (approx. 166°C). The evolution of CO₂ gas should be observed.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is fully consumed. This typically takes 4-8 hours. A simple TLC check can show the disappearance of the acidic starting material spot and the appearance of a new, less polar product spot.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the dark solution into a separatory funnel containing deionized water (500 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic extracts and wash with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
-
Purification and Isolation:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a dark solid.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture, or by column chromatography on silica gel (e.g., gradient elution with Hexanes/EtOAc).
-
-
Drying: Dry the purified product under vacuum at 50-60°C to a constant weight.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final product.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for determining purity.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% TFA).
-
Detection: UV at 254 nm and ~350 nm.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unambiguous structural confirmation. The spectra should be consistent with the 6-nitro substitution pattern on the oxindole ring.
-
Mass Spectrometry (MS): ESI-MS will confirm the molecular weight (Expected [M-H]⁻ at m/z 177.03).
-
Infrared (IR) Spectroscopy: Key stretches to observe include the N-H bond, the amide C=O, and the asymmetric/symmetric stretches of the NO₂ group (typically around 1520 and 1340 cm⁻¹).
Conclusion
The two-step synthesis pathway detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By exercising stringent control over reaction parameters, particularly temperature during the nitration step, and adhering to the outlined safety protocols, researchers and drug development professionals can confidently produce this valuable pharmaceutical intermediate. The provided analytical methods form a robust framework for quality control, ensuring the final product meets the specifications required for subsequent synthetic transformations.
References
-
Vertex AI Search. (2024). Nitration reaction safety. Retrieved from Google.[2]
-
National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from Google.[3]
-
University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from Google.[4]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
ResearchGate. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Retrieved from [Link]
-
Canadian Science Publishing. (1964). AN IMPROVED METHOD FOR DECARBOXYLATING INDOLE-2-CARBOXYLIC ACIDS AND ITS APPLICATION IN THE SYNTHESIS OF 7-AMINO-DL-TRYPTOPHAN. Retrieved from [Link]
- Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
-
ResearchGate. (2008). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from [Link]
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Application Note: A Validated Stability-Indicating HPLC Method for Purity Assessment of 6-Nitroindolin-2-one
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity assessment of 6-Nitroindolin-2-one, a key intermediate in pharmaceutical synthesis. The described method is designed for precision and accuracy, ensuring reliable separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The protocol details the optimized chromatographic conditions, sample preparation, and system suitability criteria. Furthermore, this guide outlines a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, including forced degradation studies to establish the method's specificity. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Analytical Imperative for this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of various biologically active molecules. The purity of such an intermediate is paramount, as the presence of impurities can have a profound impact on the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
Developing a reliable HPLC method requires a systematic approach, beginning with an understanding of the analyte's physicochemical properties and culminating in a fully validated procedure. The goal is to create a stability-indicating method (SIM), which is a validated analytical procedure that can accurately and selectively quantify the decrease in the amount of the active ingredient due to degradation.[2] This is achieved through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential degradants and prove the method's ability to separate them from the main analyte.[3][4]
This document provides a detailed protocol grounded in established chromatographic principles and regulatory expectations as outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and ICH guidelines.[5][6][7]
Analyte Profile: this compound
A thorough understanding of the analyte's properties is the cornerstone of logical method development.
-
Structure:
-
Physicochemical Properties (Predicted/Inferred):
-
Polarity: The presence of the nitro group and the lactam functionality imparts significant polarity.[10] This suggests that reversed-phase chromatography is the most appropriate separation mode.[11]
-
Solubility: Expected to be soluble in polar organic solvents such as acetonitrile, methanol, and dimethylformamide (DMF).[8]
-
UV Absorbance: Nitroaromatic compounds typically exhibit strong UV absorbance. A detection wavelength of 254 nm is a common starting point for aromatic compounds, though scanning the UV spectrum for the absorbance maximum (λmax) is recommended for optimal sensitivity.[12]
-
Method Development & Rationale
The selection of chromatographic parameters is driven by the chemical nature of this compound and the goal of achieving optimal separation from potential impurities.
Column Selection: The Stationary Phase
Given the polar and aromatic nature of the analyte, a stationary phase that provides sufficient retention and alternative selectivity is required.
-
Choice: A Phenyl-Hexyl phase is selected as the primary column.
-
Rationale: While a standard C18 column is a workhorse for reversed-phase HPLC, phenyl-based columns offer unique selectivity for aromatic and nitroaromatic compounds.[13][14] The separation mechanism on a phenyl column involves not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte, which can significantly improve the resolution of structurally similar compounds.[14] A C18 column can be considered a suitable alternative.[11][15]
Mobile Phase Selection
-
Choice: A gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) .
-
Rationale:
-
Reversed-Phase Mode: The polar analyte is weakly retained on the non-polar stationary phase, and elution is achieved by increasing the proportion of the more non-polar organic solvent (acetonitrile).
-
Acidification: The addition of 0.1% formic acid to both mobile phases serves two key purposes: it controls the pH to ensure consistent ionization state of the analyte and any acidic or basic impurities, leading to sharp, symmetrical peaks, and it improves compatibility with mass spectrometry if hyphenation is desired.[12]
-
Acetonitrile: Acetonitrile is chosen over methanol as the organic modifier because it generally provides lower backpressure and better peak shapes for aromatic compounds in this type of separation.[13]
-
Gradient Elution: A gradient program is essential for a purity method. It ensures that early-eluting polar impurities are well-resolved while also allowing for the timely elution of any late-eluting, more non-polar impurities, providing a comprehensive profile of the sample within a reasonable analysis time.[7]
-
Experimental Protocol: Purity Determination
Instrumentation & Materials
-
Instrumentation: HPLC or UHPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data System: Chromatography data software (e.g., Empower™, Chromeleon™).
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 mm x 4.6 mm, 3 µm particle size.
-
Reagents:
-
Acetonitrile (HPLC grade or higher)
-
Formic Acid (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
This compound Reference Standard (of known purity)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Formic Acid (v/v) in Water |
| Mobile Phase B | 0.1% Formic Acid (v/v) in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Diluent: A mixture of Water:Acetonitrile (50:50, v/v) is recommended.
-
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with diluent and mix thoroughly.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare in the same manner as the Standard Solution, using the this compound sample to be tested.
-
Analysis Workflow
The following diagram illustrates the logical flow of the purity assessment process.
Caption: Workflow for HPLC Purity Assessment.
System Suitability Test (SST)
Before sample analysis, the chromatographic system must be verified to be adequate for the intended analysis.[16] This is accomplished by making five replicate injections of the Standard Solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, critical for accurate integration.[7] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
Calculation of Purity
The purity of the this compound sample is calculated based on the principle of area normalization. This assumes that all impurities have a similar detector response to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below the reporting threshold (typically 0.05%).
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[17][18][19] The validation process provides a high degree of assurance that the method will consistently produce a result that is accurate and precise.
Caption: Core Parameters for HPLC Method Validation.
Specificity (Forced Degradation)
Forced degradation studies are the cornerstone of a stability-indicating method.[4][20] The sample is subjected to stress conditions to produce degradation products, and the chromatograms are analyzed to ensure that the main peak is free from any co-eluting degradants (peak purity analysis using a DAD is essential).
| Stress Condition | Protocol |
| Acid Hydrolysis | 1 mg/mL sample in 0.1 N HCl at 60 °C for 4 hours. |
| Base Hydrolysis | 1 mg/mL sample in 0.1 N NaOH at 60 °C for 2 hours. |
| Oxidation | 1 mg/mL sample in 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid sample stored at 80 °C for 48 hours. |
| Photolytic Degradation | Solid sample exposed to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[20] |
The goal is to achieve 5-20% degradation of the active ingredient.[20]
Validation Parameter Summary
The following table summarizes the typical validation experiments and their acceptance criteria.
| Parameter | Experiment | Acceptance Criteria |
| Linearity | Analyze five concentrations across 50-150% of the nominal concentration (0.25-0.75 mg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | Spike a placebo with the API at three levels (e.g., 80%, 100%, 120%) in triplicate. | 98.0% - 102.0% recovery for each level. |
| Precision (Repeatability) | Six replicate preparations of the sample at 100% concentration on the same day. | %RSD ≤ 2.0% |
| Precision (Intermediate) | Repeat precision test on a different day with a different analyst or instrument. | Overall %RSD ≤ 2.0% |
| Limit of Quantitation (LOQ) | Determined by serial dilution or based on a signal-to-noise ratio of 10:1. | Must be precise and accurate. |
| Robustness | Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2). | System suitability parameters must still be met. |
Conclusion
The HPLC method detailed in this application note is demonstrated to be a scientifically sound, robust, and reliable procedure for the purity assessment of this compound. The use of a phenyl-hexyl column provides excellent selectivity for this nitroaromatic compound. The comprehensive validation protocol, including forced degradation studies, ensures that the method is stability-indicating and suitable for its intended use in a regulated pharmaceutical environment, adhering to the stringent requirements of ICH and USP guidelines.
References
-
<621> CHROMATOGRAPHY . (2022). United States Pharmacopeia (USP). [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
HPLC Column Selection Guide . Aurora Pro Scientific. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of Advanced Research in Science, Communication and Technology. [Link]
-
USP-NF <621> Chromatography . Scribd. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development . ResearchGate. [Link]
-
HPLC Column Selection Guide . Chromtech. [Link]
-
Method Development & Forced Degradation . J-STAR Research. [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development . Open Access Journals. [Link]
-
How to Select the Proper HPLC Column for Your Application . Maxi Scientific. [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2 . Scribd. [Link]
-
Waters Column Selection Guide for Polar Compounds . Waters Corporation. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv Technology Corporation. [Link]
-
Selecting the Right Column for Your Reversed Phase Method . (2017). Phenomenex Blog. [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives . (2024). Frontiers in Chemistry. [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency (EPA). [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy (ECA). [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column . Agilent. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology . (2005). Food and Drug Administration (FDA). [Link]
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An Application Guide: High-Resolution NMR Spectroscopy Protocol for the Structural Elucidation of 6-Nitroindolin-2-one
Abstract: This technical guide provides a comprehensive, field-proven protocol for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectra for 6-Nitroindolin-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for key experimental choices. By integrating detailed methodologies with expert insights, this guide serves as a self-validating framework for ensuring the structural integrity and purity assessment of this compound, a key heterocyclic intermediate in medicinal chemistry.
Introduction
This compound is a substituted oxindole derivative whose structural backbone is prevalent in numerous biologically active compounds. The precise characterization of this molecule is a critical prerequisite for its use in synthetic chemistry and drug discovery pipelines. High-resolution NMR spectroscopy stands as the definitive analytical technique for unambiguous structure elucidation and purity confirmation. This application note details a robust protocol for obtaining high-quality ¹H (Proton) and ¹³C (Carbon-13) NMR spectra, covering everything from sample preparation to data processing and interpretation.
Section 1: Physicochemical Properties and Safety Imperatives
A thorough understanding of the analyte's properties is fundamental to designing a successful experiment. This compound is a solid at room temperature and requires careful handling due to its potential health effects.
Table 1: Physicochemical and Safety Profile of this compound
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₆N₂O₃ | |
| Molecular Weight | 178.15 g/mol | Calculated |
| CAS Number | 474799-41-2 | |
| Appearance | Solid | |
| Storage | Sealed in a dry environment at room temperature. | |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and methanol. | Inferred from related compounds.[1] |
| Hazard Statements | H302, H315, H319, H332, H335 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |
Safety Directive: All handling of this compound must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[2] Avoid inhalation of dust and direct contact with skin and eyes.
Section 2: Rationale for Experimental Design
The quality of an NMR spectrum is directly dependent on the careful selection of experimental parameters. Our choices are guided by the specific chemical nature of this compound.
-
Solvent Selection: The choice of a deuterated solvent is paramount. The deuterium nucleus provides a field-frequency lock signal for the spectrometer, stabilizing the magnetic field. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent for this compound. Its high polarity is ideal for dissolving nitroaromatic compounds, and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) rarely overlap with signals of interest in heterocyclic molecules.[3]
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal reference standard for both ¹H and ¹³C NMR.[4] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp singlet that is defined as 0.00 ppm. Its chemical inertness and volatility make it easy to remove from the sample if necessary.
-
Sample Concentration: The concentration must be optimized based on the nucleus being observed. ¹H NMR is a highly sensitive technique, requiring only 5-10 mg of the sample.[5] In contrast, the low natural abundance (~1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make it thousands of times less sensitive than ¹H, necessitating a higher concentration of 20-50 mg for efficient data acquisition.[5]
Section 3: Detailed Experimental Protocols
Adherence to a meticulous experimental workflow is critical for reproducibility and data quality.
Protocol 1: Sample Preparation
The objective is to prepare a homogenous solution free of particulate matter, as suspended solids severely degrade magnetic field homogeneity and thus spectral resolution.
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology:
-
Accurately weigh the desired amount of this compound directly into a clean, dry vial.
-
Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆ containing 0.03% (v/v) TMS.[6]
-
Cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the neck. Do not use cotton wool, as it can leach impurities.
-
Filter the solution through the prepared pipette directly into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.[5][7]
-
Securely cap the NMR tube and label it clearly.
Protocol 2: High-Resolution NMR Data Acquisition
The following parameters are optimized for a 400 MHz spectrometer but can be adapted for other field strengths.
Table 2: Recommended ¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Standard high-field instrument. |
| Pulse Program | zg30 | A standard 30° pulse sequence for quantitative analysis.[8] |
| Number of Scans (NS) | 8 to 16 | Sufficient for good S/N at typical concentrations. |
| Acquisition Time (AQ) | ~4.0 s | Provides a digital resolution of ~0.25 Hz, adequate for resolving fine coupling.[8] |
| Relaxation Delay (D1) | 2.0 s | Balances efficient data acquisition with sufficient time for proton relaxation.[9] |
| Spectral Width (SW) | 16 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard ambient probe temperature. |
Table 3: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 MHz (on a 400 MHz system) | Standard corresponding carbon frequency. |
| Pulse Program | zgpg30 | A 30° pulse with proton power-gated decoupling to provide NOE enhancement.[8] |
| Number of Scans (NS) | 1024 or higher | Required due to the low sensitivity of the ¹³C nucleus. |
| Acquisition Time (AQ) | ~2.0 s | Standard for ¹³C to balance resolution and experiment time. |
| Relaxation Delay (D1) | 2.0 s | A practical compromise for observing both protonated and quaternary carbons. |
| Spectral Width (SW) | 240 ppm | Covers the full range of carbon chemical shifts in organic molecules.[4] |
| Decoupling | WALTZ-16 or similar | Broadband proton decoupling to simplify the spectrum to singlets and enhance S/N. |
Section 4: Data Processing and Analysis Workflow
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the final frequency-domain spectrum.
Caption: Standard workflow for processing raw NMR data.
Step-by-Step Processing Guide:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz to the FID.[10] This enhances the signal-to-noise ratio at a minor cost to resolution. Perform the Fourier Transform to convert the data into a spectrum.
-
Phase Correction: Manually or automatically adjust the zero-order and first-order phase constants until all peaks are in pure positive absorption mode with a flat baseline.
-
Baseline Correction: Apply a polynomial function to correct any remaining baseline distortions.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual DMSO-d₆ peak may be used as a secondary reference (δH = 2.50 ppm, δC = 39.52 ppm).[3]
-
Integration and Peak Picking: For ¹H spectra, integrate all signals to determine the relative ratios of protons. For both ¹H and ¹³C spectra, pick all relevant peaks and report their chemical shifts.
Expected Spectral Features for this compound:
-
¹H NMR:
-
Aromatic Region (δ ~7.0-8.5 ppm): Three distinct signals corresponding to the protons on the benzene ring. The electron-withdrawing nitro group will significantly deshield these protons, shifting them downfield. Expect complex splitting patterns (doublets, doublets of doublets) based on their coupling relationships.
-
Aliphatic Region (δ ~3.0-4.0 ppm): A singlet corresponding to the two protons of the CH₂ group at the 3-position.
-
Amide Proton (δ > 10 ppm): A potentially broad singlet for the N-H proton, which may exchange with trace water in the solvent.
-
-
¹³C NMR:
-
Carbonyl Carbon (δ ~170-180 ppm): A signal for the C=O group.
-
Aromatic Region (δ ~110-150 ppm): Six distinct signals for the six aromatic carbons. The carbon bearing the nitro group will be significantly shifted.
-
Aliphatic Carbon (δ ~35-45 ppm): One signal for the CH₂ carbon.
-
Conclusion
This application note provides a scientifically grounded and detailed protocol for the NMR analysis of this compound. By following this self-validating framework, which emphasizes the rationale behind each step, researchers can reliably obtain high-quality, reproducible NMR data essential for structural confirmation, purity assessment, and advancing their research and development objectives.
References
-
University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. Retrieved from [Link]
- Kutateladze, A. G., & Williams, A. J. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. The Royal Society of Chemistry.
- Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
-
ScienceDirect. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Retrieved from [Link]
- University of Leicester. (2017). Quantitative NMR Spectroscopy. Retrieved from a URL related to the university's chemistry resources.
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- JEOL. (n.d.). NMR Sample Preparation.
-
ResearchGate. (2010). Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. Retrieved from [Link]
-
University of Alberta. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
- Giraudeau, P., & Akoka, S. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 294.
-
Université de Sherbrooke. (n.d.). SAMPLE PREPARATION. Retrieved from [Link]
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- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Application Notes and Protocols: Strategic Functionalization of the 6-Nitroindolin-2-one Core
<
Introduction: The 6-Nitroindolin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry
The indolin-2-one (oxindole) core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases, which are critical targets in oncology.[1][2][3] The strategic placement of a nitro group at the C6-position of the indolinone core, creating this compound, significantly enhances its synthetic versatility and biological relevance. The strongly electron-withdrawing nature of the nitro group modulates the electronic properties of the entire scaffold, influencing its reactivity and potential as a pharmacophore.[4] This document provides a comprehensive guide to the key functionalization strategies for the this compound core, complete with detailed protocols and mechanistic insights to empower researchers in the synthesis of novel derivatives for drug discovery.
Core Functionalization Strategies
The functionalization of the this compound scaffold can be systematically approached by targeting three primary reactive sites: the nitrogen atom (N1), the methylene group at the C3-position, and the nitro group at the C6-position. Each site offers a unique entry point for introducing chemical diversity.
N-Functionalization: Modulating Physicochemical Properties
Alkylation of the nitrogen atom of the indolinone ring is a common strategy to introduce substituents that can modulate solubility, lipophilicity, and metabolic stability, as well as to probe for specific interactions within a biological target's binding site.
Causality Behind Experimental Choices: The choice of base and solvent is critical for successful N-alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) is often employed to deprotonate the relatively acidic N-H of the indolinone.[5] The resulting anion is a potent nucleophile that readily participates in SN2 reactions with various alkyl halides. Anhydrous polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to ensure the solubility of the reactants and to avoid quenching the anionic intermediate.
Protocol 1: General Procedure for N-Alkylation of this compound
Objective: To introduce an alkyl or substituted alkyl group at the N1 position.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should be observed.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated this compound.
Data Presentation:
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Methyl Iodide | 1-Methyl-6-nitroindolin-2-one | 95 |
| 2 | Benzyl Bromide | 1-Benzyl-6-nitroindolin-2-one | 92 |
| 3 | Ethyl Bromoacetate | Ethyl 2-(6-nitro-2-oxoindolin-1-yl)acetate | 88 |
C3-Functionalization: Building Molecular Complexity
The methylene group at the C3-position is activated by the adjacent carbonyl group, making its protons acidic and amenable to deprotonation. This allows for a variety of C-C and C-heteroatom bond-forming reactions, with the Knoevenagel condensation being a particularly powerful tool.[6]
Causality Behind Experimental Choices: The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, followed by dehydration.[7] For this compound, the C3-methylene protons can be removed by a weak base, such as piperidine or pyrrolidine, to generate a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aldehyde. The subsequent dehydration is often spontaneous or can be facilitated by azeotropic removal of water. The choice of aldehyde directly dictates the substituent introduced at the C3-position.
Protocol 2: Knoevenagel Condensation of this compound with Aromatic Aldehydes
Objective: To introduce an arylidene moiety at the C3 position.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Piperidine
-
Ethanol or Toluene
-
Dean-Stark apparatus (if using toluene)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of this compound (1.0 eq.) and the aromatic aldehyde (1.1 eq.) in ethanol, add a catalytic amount of piperidine (0.1 eq.).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and then with hexane to afford the desired 3-arylidene-6-nitroindolin-2-one.
-
If the product does not precipitate, concentrate the reaction mixture and purify the residue by silica gel column chromatography (eluent: hexane/EtOAc).
Data Presentation:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | (E/Z)-3-Benzylidene-6-nitroindolin-2-one | 85 |
| 2 | 4-Chlorobenzaldehyde | (E/Z)-3-(4-Chlorobenzylidene)-6-nitroindolin-2-one | 89 |
| 3 | 4-Methoxybenzaldehyde | (E/Z)-3-(4-Methoxybenzylidene)-6-nitroindolin-2-one | 91 |
Visualization of Knoevenagel Condensation Workflow:
Sources
- 1. growingscience.com [growingscience.com]
- 2. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indolinones - Progress in Medicinal Chemistry [ebrary.net]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
6-Nitroindolin-2-one: A Versatile Precursor for the Development of Novel Anti-Inflammatory Agents
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a driver of pathology when dysregulated. Chronic inflammation underpins a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic landscape, while populated with effective drugs, is continually challenged by issues of partial efficacy, adverse effects, and the emergence of resistance. This necessitates a perpetual search for novel chemical scaffolds that can be elaborated into next-generation anti-inflammatory agents with improved therapeutic profiles.
The indolin-2-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while its synthetic tractability allows for facile diversification. Within this class of compounds, 6-nitroindolin-2-one emerges as a particularly valuable precursor. The strategic placement of the nitro group at the 6-position offers a key chemical handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space and the fine-tuning of pharmacological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a starting material for the synthesis and evaluation of novel anti-inflammatory agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore the mechanistic underpinnings of the anti-inflammatory activity of its derivatives.
The Strategic Advantage of this compound in Medicinal Chemistry
The utility of this compound as a precursor is primarily derived from the chemical versatility of the nitro group. This electron-withdrawing group can be readily reduced to a primary amine (6-aminoindolin-2-one), which then serves as a nucleophilic point for a plethora of chemical transformations. This opens the door to the synthesis of diverse libraries of compounds with varied physicochemical properties and biological activities.
The 6-aminoindolin-2-one intermediate can be derivatized through various reactions, including:
-
Amide bond formation: Coupling with a wide range of carboxylic acids to introduce diverse side chains.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to incorporate the pharmacologically important sulfonamide moiety.
-
Urea and thiourea formation: Treatment with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones to introduce substituted amino groups.
-
Diazotization and subsequent coupling reactions: To introduce azo dyes or other functionalities.
This synthetic flexibility allows for a systematic structure-activity relationship (SAR) exploration, a critical component of modern drug discovery. By systematically modifying the substituent at the 6-position, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Application Notes and Protocols
Part 1: Synthesis of the Key Precursor: this compound
The synthesis of this compound can be achieved through the nitration of indolin-2-one. However, a more controlled and widely used approach involves the synthesis and subsequent decarboxylation of 6-nitroindoline-2-carboxylic acid.
Protocol 1: Synthesis of 6-Nitroindoline-2-carboxylic Acid
This protocol is adapted from established synthetic procedures.[1][2]
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve indoline-2-carboxylic acid (1 equivalent) in concentrated sulfuric acid at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-nitroindoline-2-carboxylic acid as a solid.
Protocol 2: Decarboxylation to this compound
-
Place the 6-nitroindoline-2-carboxylic acid in a round-bottom flask.
-
Heat the solid under vacuum at a temperature just above its melting point.
-
The decarboxylation reaction will proceed with the evolution of carbon dioxide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The resulting crude this compound can be purified by recrystallization or column chromatography.
Part 2: Synthesis of a Representative Anti-Inflammatory Agent: A 6-Amidoindolin-2-one Derivative
This section outlines a general procedure for the synthesis of a 6-amidoindolin-2-one derivative, a class of compounds that has shown promise as anti-inflammatory agents.[3]
Protocol 3: Reduction of this compound to 6-Aminoindolin-2-one
Materials:
-
This compound
-
Iron powder or Tin(II) chloride dihydrate
-
Concentrated Hydrochloric Acid
-
Ethanol or Acetic Acid
-
Sodium Bicarbonate or Sodium Hydroxide solution
Procedure (using Iron powder):
-
Suspend this compound (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 6-aminoindolin-2-one.
Protocol 4: Amide Coupling to Synthesize a 6-Amidoindolin-2-one Derivative
Materials:
-
6-Aminoindolin-2-one
-
Carboxylic acid of choice (e.g., a substituted benzoic acid)
-
Coupling agent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve 6-aminoindolin-2-one (1 equivalent), the carboxylic acid (1.1 equivalents), and the coupling agent (1.2 equivalents) in anhydrous DMF.
-
Add the base (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 6-amidoindolin-2-one derivative.
Part 3: In Vitro Evaluation of Anti-Inflammatory Activity
Protocol 5: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a primary screening tool to assess the potential of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.[4][5][6][7]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the IC₅₀ value for each compound.
Protocol 6: Measurement of Pro-Inflammatory Cytokine (TNF-α and IL-6) Production
This protocol measures the inhibitory effect of test compounds on the production of key pro-inflammatory cytokines.[3]
Materials:
-
LPS-stimulated RAW 264.7 cell culture supernatants (from Protocol 5)
-
Mouse TNF-α and IL-6 ELISA kits
Procedure:
-
Follow the manufacturer's instructions provided with the ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-6.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Protocol 7: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of the test compounds on key inflammatory signaling pathways.[8][9][10][11]
Materials:
-
LPS-stimulated RAW 264.7 cell lysates
-
Primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Protein lysis buffer, protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Procedure:
-
Treat RAW 264.7 cells with test compounds and/or LPS for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Part 4: In Vivo Evaluation of Anti-Inflammatory Activity
Protocol 8: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[12][13]
Materials:
-
Male Wistar rats (180-220 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test compound formulation
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation and Interpretation
Table 1: In Vitro Anti-Inflammatory Activity of a Hypothetical 6-Amidoindolin-2-one Derivative (Compound X)
| Assay | IC₅₀ (µM) |
| NO Production Inhibition | 1.5 ± 0.2 |
| TNF-α Production Inhibition | 2.1 ± 0.3 |
| IL-6 Production Inhibition | 3.5 ± 0.4 |
Table 2: In Vivo Anti-Inflammatory Activity of Compound X in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| Vehicle Control | - | 0 |
| Compound X | 10 | 35.2 ± 3.1 |
| Compound X | 30 | 58.7 ± 4.5 |
| Indomethacin | 10 | 65.4 ± 5.2* |
*p < 0.05 compared to vehicle control
Visualization of Key Pathways and Workflows
Caption: Synthetic route from this compound to a 6-amidoindolin-2-one derivative.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by indolin-2-one derivatives.
Conclusion and Future Directions
This compound stands as a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its strategic nitro group provides a gateway to a vast chemical space, enabling the generation of diverse libraries of indolin-2-one derivatives. The protocols detailed in this application note provide a robust framework for the synthesis of these compounds and their subsequent evaluation in both in vitro and in vivo models of inflammation.
The anti-inflammatory effects of indolin-2-one derivatives are often mediated through the modulation of key signaling pathways such as NF-κB and MAPKs, as well as the inhibition of pro-inflammatory enzymes like iNOS and COX-2. Future research in this area should focus on the development of highly potent and selective inhibitors, with a particular emphasis on understanding their detailed mechanism of action and optimizing their pharmacokinetic and safety profiles. The strategic use of this compound as a precursor will undoubtedly continue to fuel the discovery of next-generation anti-inflammatory therapeutics.
References
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023). PubMed. [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). ProQuest. [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2017). PubMed Central. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2013). PubMed Central. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. (2003). Springer Nature Experiments. [Link]
-
Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. (2016). Organic & Biomolecular Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023). National Institutes of Health. [Link]
-
Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. (2014). PubMed Central. [Link]
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (2017). National Institutes of Health. [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (2011). PubMed Central. [Link]
-
Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (2018). PubMed Central. [Link]
-
Dose-dependent inhibition of nitric oxide production in LPS-challenged... (2014). ResearchGate. [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (2012). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2023). PubMed. [Link]
-
Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (2017). PubMed Central. [Link]
-
What will be the best way to test NFkb activation via western blot? (2024). ResearchGate. [Link]
-
Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). PubMed Central. [Link]
-
Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed. [Link]
-
Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (2014). PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ampiroxicam, an anti-inflammatory agent which is a prodrug of piroxicam [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. Ampiroxicam - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampiroxicam, an anti-inflammatory agent which is a prodrug of piroxicam | Semantic Scholar [semanticscholar.org]
- 10. Inhibition of interleukin 1 synthesis by tenidap: a new drug for arthritis [pubmed.ncbi.nlm.nih.gov]
- 11. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ampiroxicam, an anti-inflammatory agent which is a prodrug of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-<i>2H</i>-indolin-2-one Derivatives - ProQuest [proquest.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-nitroindolin-2-one. As Senior Application Scientists, we have compiled this resource to address common challenges and improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound via direct nitration of indolin-2-one (oxindole)?
A1: The main challenge in the direct nitration of indolin-2-one is controlling the regioselectivity of the reaction. The lactam ring in the indolin-2-one structure is an activating group, which directs electrophilic substitution to multiple positions on the benzene ring. This often results in a mixture of isomers, primarily the 5-nitro and 7-nitro derivatives, along with the desired this compound. The formation of these byproducts significantly complicates purification and reduces the overall yield of the target compound.
Q2: What are the typical reaction conditions for the direct nitration of indolin-2-one?
A2: Direct nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The strong acidic environment generates the nitronium ion (NO₂⁺), which is the active electrophile. However, these harsh conditions can also lead to side reactions and degradation of the starting material.
Q3: Are there alternative synthetic routes to this compound that offer better regioselectivity?
A3: Yes, an alternative and often more regioselective method involves the cyclization of a pre-functionalized nitroaniline derivative. For instance, the intramolecular oxidative nucleophilic substitution of hydrogen (ONSH) in m-nitroacetanilides can lead to the formation of nitrooxindoles. This approach can provide better control over the position of the nitro group.
Q4: How can I purify this compound from its isomers?
A4: The separation of this compound from its 5- and 7-nitro isomers can be challenging due to their similar polarities. Column chromatography on silica gel is the most common method for purification. A careful selection of the eluent system, often a gradient of ethyl acetate in hexane or dichloromethane in methanol, is crucial for achieving good separation. In some cases, recrystallization from a suitable solvent can also be effective if the isomeric ratio is favorable.
Q5: What are the key analytical techniques to confirm the identity and purity of this compound?
A5: The identity and purity of the final product should be confirmed using a combination of spectroscopic methods. ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure and the position of the nitro group on the aromatic ring. Mass spectrometry (MS) will confirm the molecular weight of the compound. High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity and quantifying the isomeric ratio.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of nitrated product | - Incomplete reaction. - Degradation of starting material or product under harsh acidic conditions. - Insufficient nitrating agent. | - Monitor the reaction progress using thin-layer chromatography (TLC). - Maintain a low reaction temperature (typically 0-5 °C) to minimize degradation. - Ensure the slow and controlled addition of the nitrating agent. - Consider using a milder nitrating agent if degradation is a major issue. |
| Formation of multiple isomers (low regioselectivity) | - The inherent electronic properties of the indolin-2-one ring system direct nitration to multiple positions. - Reaction temperature is too high, reducing selectivity. | - Strictly control the reaction temperature at the lower end of the recommended range. - Investigate alternative synthetic routes, such as the cyclization of a substituted m-nitroaniline precursor, which can offer better regioselectivity. |
| Difficult separation of isomers | - The 5-nitro, 6-nitro, and 7-nitro isomers have very similar polarities. | - Optimize the mobile phase for column chromatography. A shallow gradient elution can improve resolution. - Consider using a different stationary phase for chromatography if silica gel is not effective. - Attempt fractional recrystallization from various solvent systems. |
| Presence of dinitro byproducts | - Use of excess nitrating agent. - Reaction temperature is too high. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a low reaction temperature throughout the addition and reaction time. |
| Product decomposition during workup or purification | - Exposure to strong bases or high temperatures. | - Use mild workup conditions. Neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution. - Avoid excessive heating during solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. |
Experimental Protocol: Synthesis of this compound via Direct Nitration
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Indolin-2-one (oxindole)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indolin-2-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the isomers and obtain pure this compound.
Reaction Mechanism and Workflow Visualization
Reaction Mechanism: Electrophilic Nitration of Indolin-2-one
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of indolin-2-one. The nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich benzene ring. The amide group in the lactam ring influences the position of attack, leading to the formation of different isomers.
Caption: Mechanism of electrophilic nitration of indolin-2-one.
Experimental Workflow
This diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Due to the limited availability of specific protocols for the direct nitration of indolin-2-one to yield the 6-nitro isomer in high yield, the principles and troubleshooting steps outlined in this guide are based on established knowledge of electrophilic aromatic substitution and general laboratory practices for the synthesis and purification of nitroaromatic compounds.
Technical Support Center: 6-Nitroindolin-2-one Purification
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 6-Nitroindolin-2-one. As a key intermediate in medicinal chemistry, obtaining this compound in high purity is paramount for the success of subsequent synthetic steps and the integrity of biological data. This guide is structured to address the most common and challenging issues encountered during the purification of crude this compound. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route. For the common synthesis involving direct nitration of indolin-2-one, the primary impurities are positional isomers.[1][2] The major byproduct is typically 5-Nitroindolin-2-one, with smaller amounts of 4- and 7-nitro isomers also possible.[1] Additionally, colored byproducts arising from the harsh nitrating conditions or subsequent degradation can contaminate the crude material.[3][4]
Q2: My crude product is a dark, oily residue, not the expected solid. What does this indicate?
A2: This is a frequent observation and usually points to a mixture of the desired product with isomeric byproducts and residual solvents or reagents. The presence of multiple isomers can create a eutectic mixture, which has a lower melting point than any of the individual components, often resulting in an oil or waxy solid at room temperature. Incomplete removal of the strongly acidic reaction medium (e.g., sulfuric acid) can also lead to a dark, viscous appearance and potential product degradation.[4]
Q3: Why is it so difficult to separate the 6-nitro and 5-nitro isomers?
A3: The challenge lies in their similar physicochemical properties. Both this compound and its 5-nitro isomer have identical molecular weights and similar polarities due to the presence of the lactam, nitro, and aromatic functionalities. This similarity makes separation by standard techniques like recrystallization difficult, as they may co-crystallize.[5] Consequently, high-resolution techniques like silica gel column chromatography are often required for effective separation.[3]
Q4: How stable is this compound? What storage conditions are recommended?
A4: Nitroaromatic compounds can be sensitive to light, elevated temperatures, and extreme pH levels, which can lead to degradation.[4][6] A color change from a pale yellow or off-white solid to a darker yellow or brown hue can be an indicator of decomposition.[4][7] For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment, such as a refrigerator at 2-8°C.[4][5] If storing in solution, use a dry, aprotic solvent and prepare fresh as needed.[4][6]
Part 2: Troubleshooting Purification Workflows
This section provides a problem-oriented approach to common purification roadblocks.
Initial Purification Strategy
The first step in any purification is to assess the crude material and devise a logical workflow. A typical strategy is outlined below.
Caption: General purification workflow for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | Wrong Solvent Choice: The chosen solvent may dissolve the product too well (low recovery) or not well enough (impurities remain).Co-crystallization: Isomeric impurities have similar solubility profiles and crystallize along with the product. | Perform a Solvent Screen: Test solubility in a range of solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene) to find one that dissolves the compound when hot but poorly when cold.[8]Switch to Chromatography: If isomers are the primary issue, recrystallization is unlikely to be effective. Proceed to silica gel chromatography.[3] |
| Product Streaks on TLC Plate | Sample Overload: Too much sample was spotted on the TLC plate.Acidic Residue: Residual strong acid (from synthesis) can cause streaking on silica gel.Compound Degradation: The compound may be degrading on the silica plate. | Dilute the Sample: Spot a more dilute solution onto the plate.Neutralize Crude Material: Before chromatography, dissolve the crude product in a solvent like Ethyl Acetate and wash with a saturated sodium bicarbonate solution to remove residual acid.[5]Use a Mobile Phase Modifier: Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to suppress interactions causing streaking. |
| Poor Separation in Column Chromatography | Incorrect Eluent System: The mobile phase is too polar (all compounds elute together) or not polar enough (compounds won't move).Column Overload: Too much crude material was loaded onto the column relative to the amount of silica gel.Improper Packing: The silica gel column was not packed uniformly, leading to channeling and poor separation. | Optimize Eluent via TLC: Systematically test solvent mixtures (e.g., gradients of Ethyl Acetate in Hexane or Methanol in Dichloromethane) to find a system that gives good separation (ΔRf > 0.2) of the product and major impurities.Reduce Load: Use a mass ratio of at least 50:1 (silica:crude material). For very difficult separations, a ratio of 100:1 or higher may be needed.Repack the Column: Ensure the column is packed carefully using a slurry method to create a homogenous stationary phase. |
| Product Yield is Very Low | Mechanical Losses: Product lost during transfers, filtrations, or extractions.Sub-optimal Recrystallization: The chosen solvent has significant solubility for the product even when cold.Degradation During Purification: Prolonged exposure to heat or acidic/basic conditions can degrade the product. | Careful Handling: Minimize transfers and ensure complete recovery from glassware.Maximize Precipitation: After recrystallization, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.[8]Work Efficiently: Do not heat solutions for longer than necessary. Neutralize the crude product if residual acid is suspected. |
Part 3: Detailed Purification Protocols
These protocols provide step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Silica Gel Column Chromatography
This is the most reliable method for separating positional isomers and removing colored impurities.
1. Preparation of the Column:
-
Select a glass column appropriate for the scale of your reaction.
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain, to create a packed bed free of air bubbles or cracks. The packed silica volume should be at least 50 times the volume of the crude material.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the prepared column.
3. Elution:
-
Begin eluting with a non-polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
The optimal gradient should be determined beforehand by TLC analysis.
4. Fraction Collection & Analysis:
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product. The 6-nitro isomer is typically slightly more polar than the 5-nitro isomer.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This method is effective if the crude product is substantially pure (>85%) and free from significant isomeric contamination.
1. Solvent Selection (Screening):
-
Place small amounts of the crude product (10-20 mg) into several test tubes.
-
Add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise to each tube.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
After heating to dissolve, allow the tubes to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of crystalline precipitate.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, you may add a very small amount of activated charcoal and boil for a few minutes.[8]
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Cover the flask and allow the solution to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals.[8]
-
Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[8]
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away soluble impurities.
-
Dry the purified crystals under vacuum. Assess purity by melting point determination and spectroscopic analysis.
Part 4: Purity Assessment
Confirming the purity of the final product is a critical, self-validating step. A multi-technique approach is the gold standard.[9]
Purity Analysis Workflow
Caption: A multi-pronged workflow for final purity validation.
| Analytical Method | Principle & Application | Typical Parameters |
| HPLC | Separates components based on their differential partitioning between a stationary and mobile phase. Used to determine purity as a percentage of total peak area.[9][10] | Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).Mobile Phase: Gradient of acetonitrile and water (with 0.1% TFA).Detection: UV at ~254 nm.[9] |
| ¹H NMR Spectroscopy | Provides detailed structural information by analyzing the chemical environment of protons. Confirms the identity of the desired isomer and can reveal the presence of other isomers or impurities.[9] | Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Chloroform-d.Field Strength: 400 MHz or higher for better resolution.[9]Analysis: Check for characteristic aromatic proton signals and ensure integration matches the expected structure. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to confirm the molecular weight of the compound. | Ionization: Electrospray Ionization (ESI) is common for this type of molecule.Analysis: Look for the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₈H₆N₂O₃.[10] |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Nitroindolin-2-one
Welcome to the technical support center for the synthesis of 6-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic experiments. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure the successful synthesis of this critical building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic strategies for obtaining this compound. The most prevalent is the reductive cyclization of a substituted phenylacetic acid. A less common, and often more problematic route, is the direct nitration of indolin-2-one (oxindole).
-
Reductive Cyclization: This method typically starts from 2,4-dinitrophenylacetic acid or a 4-halo-2-nitrophenylacetic acid derivative. The reduction of one nitro group to an amine, followed by intramolecular cyclization, yields the desired this compound. This is generally the preferred route due to better control over regioselectivity.
-
Direct Nitration: This involves the direct nitration of the indolin-2-one core. However, this method is prone to forming a mixture of positional isomers, making purification challenging.
Q2: What are the primary byproducts I should expect?
The byproduct profile is highly dependent on the chosen synthetic route.
-
For Reductive Cyclization:
-
6-Aminoindolin-2-one: Formed from the over-reduction of both nitro groups of the starting material or the nitro group of the product.
-
Starting Material: Incomplete reaction can leave residual 2,4-dinitrophenylacetic acid.
-
Acetylated Byproducts: If using iron in neat acetic acid, N-acetylation of the intermediate amine or the 6-amino product can occur.
-
Positional Isomers (e.g., 4-Nitroindolin-2-one): This can occur if the starting dinitrophenylacetic acid contains isomeric impurities.
-
-
For Direct Nitration:
Q3: How can I detect the presence of these byproducts?
A combination of chromatographic and spectroscopic techniques is recommended for accurate identification and quantification.
-
Thin Layer Chromatography (TLC): A quick method to monitor the reaction progress and qualitatively identify the presence of byproducts based on their polarity differences.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the final product and resolving different isomers[3].
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and characterize the structure of any isolated byproducts.
Troubleshooting Guide
Issue 1: Low yield of this compound and presence of unreacted starting material.
Cause: This typically points to an incomplete reaction during the reductive cyclization of 2,4-dinitrophenylacetic acid. The reducing agent may be insufficient or deactivated, or the reaction time and temperature may not be optimal.
Solution:
-
Optimize Reducing Agent: Ensure the use of a sufficient excess of the reducing agent (e.g., iron powder). The quality and particle size of the iron can also affect reactivity.
-
Reaction Conditions: Gradually increase the reaction temperature and monitor the progress by TLC. Extending the reaction time may also be necessary.
-
Solvent System: The choice of solvent can influence the reaction rate. Acetic acid is commonly used, and its concentration can be adjusted.
Issue 2: Significant formation of 6-Aminoindolin-2-one.
Cause: This byproduct arises from the over-reduction of the nitro group on the desired this compound product. This is common when using strong reducing agents or prolonged reaction times.
Solution:
-
Control Stoichiometry of Reducing Agent: Carefully control the equivalents of the reducing agent used. A smaller excess may be sufficient to achieve the desired selective reduction.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the rate of the second reduction.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or HPLC to stop the reaction once the starting material is consumed and before significant formation of the over-reduced product occurs.
Issue 3: Presence of acetylated byproducts.
Cause: When using iron in neat acetic acid, the newly formed amino group can be acetylated by the solvent, leading to N-acetylated impurities[1].
Solution:
-
Modify Solvent System: Use a mixture of acetic acid and a non-acetylating co-solvent like ethanol or water to reduce the likelihood of N-acetylation.
-
Alternative Acid Source: Consider using a different acid, such as hydrochloric acid, in combination with a solvent like ethanol.
Issue 4: Formation of positional isomers (e.g., 4-nitroindolin-2-one).
Cause: This is the primary issue with the direct nitration route. In the reductive cyclization route, it indicates that the 2,4-dinitrophenylacetic acid starting material is contaminated with other isomers.
Solution:
-
Purify Starting Material: Ensure the purity of the 2,4-dinitrophenylacetic acid before starting the reductive cyclization. Recrystallization may be necessary.
-
Chromatographic Purification: If isomers are present in the final product, purification by column chromatography is often required. A gradient elution system with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane) is typically effective.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Cyclization
This protocol is a general guideline for the reductive cyclization of 2,4-dinitrophenylacetic acid.
Materials:
-
2,4-Dinitrophenylacetic acid
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, suspend 2,4-dinitrophenylacetic acid (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Heat the mixture to a gentle reflux with stirring.
-
Gradually add iron powder (3.0-5.0 eq) in portions to control the exothermic reaction.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Dilute the remaining acetic acid solution with water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Byproduct | Typical Cause | Recommended Analytical Method | Mitigation Strategy |
| 6-Aminoindolin-2-one | Over-reduction | HPLC, MS | Control stoichiometry of reducing agent, lower reaction temperature. |
| 2,4-Dinitrophenylacetic acid | Incomplete reaction | TLC, HPLC | Optimize reaction time and temperature, ensure sufficient reducing agent. |
| N-acetylated byproducts | Reaction in neat acetic acid | HPLC, MS, NMR | Use a co-solvent with acetic acid (e.g., ethanol). |
| Positional Isomers | Impure starting material (reductive cyclization) or lack of regioselectivity (direct nitration) | HPLC, NMR | Purify starting material, use reductive cyclization, or perform chromatographic separation. |
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: Troubleshooting workflow for byproduct formation.
Reaction Pathway and Potential Side Reactions
Caption: Reductive cyclization and common side reactions.
References
Sources
- 1. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 2. 2,4-Dinitrophenylacetic acid | C8H6N2O6 | CID 221513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
stability and storage of 6-Nitroindolin-2-one
An In-Depth Technical Guide to the Stability and Storage of 6-Nitroindolin-2-one
Technical Support Center
Introduction
This compound is a key heterocyclic building block utilized in the synthesis of various biologically active compounds. Its unique structure, featuring a nitro-substituted aromatic ring fused to a γ-lactam, imparts specific reactivity that is valuable in medicinal chemistry. However, this same functionality also renders the molecule susceptible to particular degradation pathways if not handled and stored correctly. This guide provides a comprehensive, experience-driven framework for maintaining the integrity of this compound in a laboratory setting. We will move beyond simple instructions to explain the underlying chemical principles, ensuring that researchers can make informed decisions to safeguard their experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint. Is it still usable?
A change in color from off-white or light yellow to a more pronounced yellow or brown hue is a primary visual indicator of potential degradation.[1][2] Nitroaromatic compounds are known to form colored byproducts upon decomposition. While a slight color change may not significantly impact every application, it warrants caution. We strongly recommend performing a purity check (e.g., HPLC, LC-MS) to quantify the level of degradation before proceeding with critical experiments. For applications sensitive to impurities, using a fresh or repurified lot is the safest course of action.
Q2: What are the primary chemical pathways that lead to the degradation of this compound?
The structure of this compound contains several functional groups prone to degradation. Understanding these pathways is crucial for preventing them.
-
Photodegradation: The nitroaromatic system is highly susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This can initiate complex photochemical reactions, leading to a variety of impurities. This is often the most significant and rapid degradation pathway.
-
Oxidation: The indoline ring is sensitive to oxidation, which can lead to dehydrogenation to form the corresponding 6-nitroindole-2-one or other oxidized species.[1][2][3] This process can be accelerated by atmospheric oxygen, trace metals, and light.
-
Hydrolysis: The cyclic amide (lactam) bond in the indolin-2-one ring is susceptible to hydrolysis under strongly acidic or basic conditions, which would open the five-membered ring.[1][2] This is a greater concern when the compound is in solution at non-neutral pH.
-
Thermal Decomposition: While more stable than many other compounds, prolonged exposure to elevated temperatures can accelerate all other degradation pathways and may lead to cleavage of the C-NO2 bond.[1][2]
Q3: I need to make a stock solution. What is the best solvent, and how should I store it?
For optimal stability, solutions should be prepared fresh for each experiment.[1] If a stock solution must be prepared and stored, follow these guidelines:
-
Solvent Choice: Use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] Avoid protic solvents like methanol or ethanol for long-term storage, as they may participate in slower degradation reactions. Ensure the solvent is dry, as residual water can contribute to hydrolysis over time.
-
Storage Protocol: Store stock solutions at -20°C or, preferably, -80°C.[1] It is critical to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[1] Protect these vials from light by using amber vials or by wrapping them in aluminum foil.[1]
Q4: What are the key safety precautions when handling this compound?
According to safety data, this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[4][5] Therefore, standard laboratory personal protective equipment (PPE) is mandatory.
-
Always handle the solid compound in a well-ventilated area or a chemical fume hood.[1][5]
-
Wear protective gloves, a lab coat, and safety glasses.[5]
-
Avoid creating dust when weighing the solid.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation and provides a logical workflow for diagnosing the problem.
Issue: Inconsistent or Unexpected Experimental Results
If you are experiencing non-reproducible results, poor yields, or unexpected side products in a reaction involving this compound, the integrity of the starting material should be your first point of investigation.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data & Protocols
Table 1: Recommended Storage and Handling Conditions
| Condition | Solid Form | In Solution (Stock) |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C[1] | Always: -20°C to -80°C[1] |
| Atmosphere | Tightly sealed container.[4] For long-term, consider backfilling with Argon/Nitrogen.[1] | Anhydrous solvent. Purge vial headspace with Argon/Nitrogen before sealing.[1] |
| Light | Protect from light (use opaque or amber containers).[1][5] | Protect from light (use amber vials or wrap in foil).[1] |
| Handling | Equilibrate container to room temperature before opening to prevent moisture uptake.[1] | Minimize freeze-thaw cycles by using single-use aliquots.[1] |
Table 2: Solubility Characteristics
| Solvent | Polarity | Solubility | Recommended Use |
| DMSO | High (Aprotic) | Soluble | Stock solutions[1] |
| DMF | High (Aprotic) | Soluble | Stock solutions, reaction solvent[1] |
| Acetonitrile | Medium | Soluble | HPLC mobile phase, reaction solvent |
| Ethyl Acetate | Medium | Soluble | Extraction, chromatography[6] |
| Methanol | High (Protic) | Soluble | Not for long-term storage[6] |
| Water | High (Protic) | Sparingly Soluble | Not recommended for stock solutions |
| Hexane | Non-Polar | Insoluble | Anti-solvent for precipitation |
Experimental Protocol 1: Best Practices for Preparation of Stock Solutions
This protocol is designed to maximize the stability of your this compound stock solution.
-
Pre-Weighing: Before opening, allow the container of solid this compound to equilibrate to ambient room temperature for at least 30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which could initiate hydrolysis.[1]
-
Weighing: In a chemical fume hood, quickly weigh the desired amount of the solid into a clean, dry vial. Minimize the time the main container is open.
-
Solvent Addition: Add high-purity, anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and facilitate dissolution by gentle vortexing or brief sonication in a water bath. Visually inspect to ensure all solid has dissolved.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use amber glass vials.
-
Inerting: If possible, gently flush the headspace of each aliquot vial with an inert gas (argon or nitrogen) before tightly sealing the cap.
-
Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Place them in a labeled freezer box and store immediately at -20°C or -80°C, protected from light.[1]
Experimental Protocol 2: General Procedure for Monitoring Compound Stability by HPLC
If you suspect degradation or want to validate the stability of a stored solution, a stability-indicating HPLC method is essential.
-
Sample Preparation:
-
Time Zero (T0) Sample: Prepare a fresh solution of this compound in your chosen solvent (e.g., DMSO) and immediately dilute it into the mobile phase for analysis. This is your reference standard.
-
Aged Sample: Take an aliquot of the stored solution you wish to test and dilute it to the same final concentration as the T0 sample using the mobile phase.
-
-
HPLC Method:
-
Column: A reverse-phase C18 column is a suitable starting point.[1]
-
Mobile Phase: Develop a gradient method using a mixture of water (with 0.1% formic acid or TFA) and an organic modifier like acetonitrile or methanol.[1]
-
Detection: Use a UV detector set to a wavelength where the parent compound absorbs strongly. A full spectrum analysis using a diode array detector (DAD) is ideal for identifying potential degradant peaks with different UV maxima.
-
-
Analysis:
-
Inject both the T0 and aged samples.
-
Compare the chromatograms. Look for:
-
A decrease in the peak area of the main this compound peak in the aged sample compared to T0.
-
The appearance of new peaks (degradants) in the aged sample.
-
-
Calculate the purity of the aged sample by dividing the peak area of the parent compound by the total area of all peaks. A purity loss of >5% is generally considered significant.
-
Caption: Primary degradation pathways for this compound.
References
-
Environmental Analysis Health and Toxicology. Microbial degradation of p-nitroaniline by newly isolated Bacillus sp. DL17 from contaminated soil of industrial area. Available at: [Link]
-
Williams, D. E., & Spain, J. C. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 71(2), 247-275. Available at: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available at: [Link]
-
University of Toronto. Solubility of Organic Compounds. Available at: [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1301-1313. Available at: [Link]
-
Lab Manager. Understanding Common Lab Solvents. Available at: [Link]
-
Qu, Y., Ma, Q., Liu, Z., & Zhou, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2696. Available at: [Link]
-
ResearchGate. Degradation pathway of indole by electroFenton. Available at: [Link]
-
University of Rochester, Department of Chemistry. Solvents and Polarity. Available at: [Link]
-
Michigan State University, Department of Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
-
PubChem. (2S)-6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid. Available at: [Link]
Sources
preventing decomposition of 6-Nitroindolin-2-one in solution
A Guide to Preventing Decomposition in Solution
Welcome to the technical support center for 6-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for handling this compound in solution. As a nitroaromatic-containing heterocyclic compound, this compound requires specific handling to ensure its stability and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common issues and questions encountered by researchers working with this compound.
Q1: My this compound solution has turned yellow or brown. What does this indicate?
A color change is a common visual indicator of chemical degradation.[1][2] Nitroaromatic compounds are particularly susceptible to decomposition, which can be initiated by factors such as exposure to light, elevated temperatures, inappropriate pH levels, or oxidizing agents.[1][2][3] The formation of colored byproducts is a strong sign that the integrity of your compound has been compromised. We strongly recommend preparing fresh solutions and reassessing your storage and handling procedures.
Q2: What are the primary causes of this compound decomposition in solution?
The decomposition of this compound can be attributed to several key factors, primarily related to its chemical structure:
-
Photodegradation: The nitroaromatic group makes the molecule highly sensitive to light, particularly UV radiation.[1][3][4] Light exposure can induce photochemical reactions, leading to the formation of degradation products.
-
Thermal Decomposition: Like many complex organic molecules, this compound is susceptible to accelerated degradation at elevated temperatures.[1][4] High temperatures can promote various degradation pathways, including hydrolysis and oxidation.
-
Hydrolysis: The lactam (a cyclic amide) within the indolinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6] This would lead to the opening of the five-membered ring, fundamentally altering the molecule.
-
Oxidation: The indolinone ring system can be sensitive to atmospheric and chemical oxidation.[1] Dissolved oxygen in solvents or the presence of oxidizing agents can lead to the formation of unwanted byproducts.
Q3: What are the best solvents for preparing and storing this compound solutions?
For preparing high-concentration stock solutions, high-purity, anhydrous aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used for similar heterocyclic compounds.[1] For aqueous experiments, it is best practice to make fresh dilutions from the organic stock solution immediately before use. The stability of this compound in aqueous solutions, especially buffered ones, may be limited and should be determined empirically.
Q4: How should I store my stock solutions to maximize stability and longevity?
To ensure the long-term stability of your this compound stock solutions, we recommend the following protocol:
-
Aliquot: Dispense the stock solution into smaller, single-use vials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and moisture introduction for the entire batch.[1]
-
Inert Atmosphere: Before sealing, purge the headspace of each vial with an inert gas like argon or nitrogen.[1][2] This displaces oxygen and minimizes oxidative degradation.
-
Temperature: Store the aliquoted vials at -20°C or, for maximum longevity, at -80°C.[1]
-
Light Protection: Always store vials in the dark. Use amber vials or wrap standard vials in aluminum foil to protect the compound from light.[2][7]
Q5: My experimental results are inconsistent. Could this be related to compound stability?
Absolutely. Inconsistent or non-reproducible results are a classic sign of compound instability.[2] If this compound degrades over the course of an experiment, its effective concentration will decrease, leading to high variability in your data. It is crucial to use freshly prepared solutions or properly stored aliquots for each experiment to ensure that the concentration you are testing is accurate and consistent.
Troubleshooting Guides & Best Practices
This section provides structured workflows and in-depth explanations to help you diagnose and prevent stability issues.
Guide 1: Troubleshooting Suspected Decomposition
If you observe a color change, unexpected analytical results (e.g., new peaks in HPLC), or poor biological activity, follow this workflow to investigate potential degradation.
Caption: Recommended workflow for solution preparation and use.
Protocol 1: Recommended Handling and Storage
A. Solid Compound
-
Receiving: Upon receipt, inspect the container for damage.
-
Storage: Store the tightly sealed container in a refrigerator at 2-8°C, protected from light. [1]3. Handling: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation. [1]Handle the solid in a well-ventilated area. Weigh the desired amount quickly and reseal the container tightly. For long-term storage, consider flushing the container with argon or nitrogen. [2] B. Stock Solution (e.g., 10 mM in DMSO)
-
Preparation: Use anhydrous, high-purity DMSO. Add the solvent to the pre-weighed solid and dissolve completely using gentle vortexing or brief sonication.
-
Storage: Aliquot the solution into single-use, light-protected (amber) vials. Purge the headspace of each vial with argon or nitrogen before sealing. Store at -20°C or -80°C.
Protocol 2: Performing a Basic Forced Degradation Study
This protocol helps identify the specific conditions under which this compound is unstable, providing valuable information for designing robust experiments. Forced degradation studies are a standard practice in pharmaceutical development to understand a molecule's stability profile. [4][8][9] Objective: To expose a solution of this compound to various stress conditions and monitor for degradation.
Materials:
-
This compound solution (e.g., 1 mg/mL in Acetonitrile:Water 1:1)
-
0.1 M HCl (Acidic condition)
-
0.1 M NaOH (Basic condition)
-
3% H₂O₂ (Oxidative condition)
-
Heating block/oven
-
UV lamp (as per ICH Q1B guidelines if available)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare five identical samples of the this compound solution. Label them: Control, Acid, Base, Oxidative, Heat, Light. Prepare a sixth "Light Control" sample by wrapping it completely in aluminum foil.
-
Stress Application:
-
Control: Store at 5°C, protected from light.
-
Acid: Add 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base: Add 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. [1] * Heat: Incubate at 70°C, protected from light, for 24 hours. [1] * Light & Light Control: Expose the "Light" sample to a UV lamp. Place the foil-wrapped "Light Control" sample under the same conditions.
-
-
Sample Analysis:
-
After the incubation period, neutralize the Acid and Base samples with an equimolar amount of base/acid.
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks in the stressed samples relative to the control.
-
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products. [9] Objective: To develop a reverse-phase HPLC method that separates this compound from its potential degradation products.
Methodology:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid or Trifluoroacetic Acid
-
B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid
-
-
Detection: Use a UV detector set to a wavelength where this compound has strong absorbance (determine via UV scan, likely in the 254-350 nm range due to the aromatic and nitro groups).
-
Gradient Elution: Develop a gradient method to ensure separation of the more polar degradation products from the parent compound. A typical starting gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Method Validation: Inject the samples from the forced degradation study (Protocol 2). A successful stability-indicating method will show baseline resolution between the main this compound peak and any new peaks that appear in the stressed samples. [1]
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to establish the stability of this compound under their specific experimental conditions.
References
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). ATSDR. Retrieved from [Link]
-
Forced Degradation Studies. (2016). ResearchGate. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Analytical Methods for 2,4,6-Trinitrotoluene. (n.d.). ATSDR. Retrieved from [Link]
- Stabilizer for nitrated organic compounds. (1926).
-
Analytical Methods for the Degradation of Phytoconstituents. (n.d.). IJRPR. Retrieved from [Link]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Jensen, G. W. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Chemical Properties of 6-Nitroindole (CAS 4769-96-4). (n.d.). Cheméo. Retrieved from [Link]
-
Synthesis and Characterization of Novel Stabilizers for Nitrocellulose-Based Propellants. (2022). SpringerLink. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2024). Ibis Scientific, LLC. [Link]
-
Bausinger, T., & Preuss, J. (2009). Stability of Nitroaromatic Specialty Explosives in Reversed-Phase Liquid Chromatographic Systems. Journal of Hazardous Materials, 162(2-3), 1578–1582. [Link]
-
Influence of pH and light on the stability of some antioxidants. (n.d.). PubMed. Retrieved from [Link]
-
6-Nitro-1H-indole. (n.d.). PubChem. Retrieved from [Link]
-
Kalafut, T., et al. (1998). Biological remediation of explosives and related nitroaromatic compounds. PubMed. [Link]
-
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. (2022). MDPI. [Link]
-
pH effect on stability and kinetics degradation of nitazoxanide in solution. (2021). ResearchGate. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (n.d.). Hindawi. Retrieved from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]
-
(2S)-6-nitro-2,3-dihydro-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. goldbio.com [goldbio.com]
- 8. acdlabs.com [acdlabs.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: 6-Nitroindolin-2-one (6-Nitrooxindole)
Welcome to the technical support center for 6-Nitroindolin-2-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges involving this versatile, yet reactive, building block. Due to the specific reactivity imparted by the electron-withdrawing nitro group, standard protocols for oxindoles often require significant modification. This resource synthesizes established principles of heterocyclic chemistry with practical, field-proven insights to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is yellow or brownish. Is it still usable?
Yes, it is likely usable, but the color suggests the presence of impurities or minor degradation. Nitroaromatic compounds are often yellow and can darken upon exposure to light, air, or trace impurities over time.
Recommendation:
-
Assess Purity: Before use, verify the purity by taking a melting point or running a quick ¹H NMR or TLC.
-
Purification: If significant impurities are detected, consider recrystallization from a suitable solvent like ethanol or ethyl acetate to remove baseline impurities.
-
Storage: To prevent further degradation, store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at 2-8°C.
Q2: What are the primary stability concerns with this compound?
The main concerns are its stability under strongly basic or acidic conditions and its sensitivity to light.
-
Strong Basic Conditions: The protons at the C3 position are significantly acidic due to the adjacent carbonyl and the electron-withdrawing nitro group. Strong bases can lead to unwanted side reactions, including decomposition or polymerization.
-
Strong Acidic/Basic Conditions & Heat: The lactam (cyclic amide) bond in the oxindole core is susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1][2] This would result in the opening of the five-membered ring.
-
Photostability: Nitroaromatic compounds can be light-sensitive. Prolonged exposure to UV light may lead to degradation.
Q3: Which protons are the most acidic on the this compound scaffold?
The most acidic proton is the N-H proton of the lactam, followed by the C3-H protons. The electron-withdrawing nitro group significantly increases the acidity of both positions compared to unsubstituted oxindole. This enhanced acidity is a critical factor in designing reaction conditions, particularly for alkylation and condensation reactions.
Troubleshooting Guide: Common Reaction Failures
Part 1: N-Alkylation & N-Arylation Reactions
The nitrogen of the lactam in this compound is a common site for functionalization. However, its reactivity is substantially influenced by the 6-nitro group.
Problem 1.1: Low or no yield during N-alkylation or N-arylation.
Causality: The primary reason for failure is the significantly reduced nucleophilicity of the lactam nitrogen. The strong electron-withdrawing effect of the nitro group delocalizes the nitrogen's lone pair into the aromatic ring, making it a much weaker nucleophile than the nitrogen in unsubstituted oxindole.
Troubleshooting Steps:
-
Choice of Base: A common mistake is using a base that is too weak. Standard bases like K₂CO₃ may be insufficient.
-
Solution: Employ stronger bases capable of completely deprotonating the lactam nitrogen to form the corresponding anion. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices. Use of butyllithium (BuLi) is also an option, though it may lead to competing C3-deprotonation.[3]
-
-
Solvent Selection: The choice of solvent is critical for solvating the resulting anion and facilitating the Sₙ2 or coupling reaction.
-
Solution: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents are effective at solvating the anionic intermediate and the cationic counter-ion without interfering with the reaction.[4]
-
-
Reaction Temperature: The reduced nucleophilicity may require more thermal energy to drive the reaction forward.
-
For N-Arylation (Ullmann or Buchwald-Hartwig type):
-
Catalyst System: Ensure your catalyst and ligand are appropriate. For copper-catalyzed reactions, CuI with a diamine ligand (e.g., 1,10-phenanthroline) is a robust system.[6] For palladium-catalyzed reactions, a strong phosphine ligand is necessary to facilitate the coupling.[5][7]
-
Aryl Halide Reactivity: Remember the reactivity trend for aryl halides is I > Br >> Cl. If using an aryl bromide or chloride, you will likely need a more active catalyst system and higher temperatures.
-
| Parameter | Standard Condition (Oxindole) | Recommended for this compound | Rationale |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KOtBu, LiHMDS | Overcomes the reduced acidity and nucleophilicity caused by the nitro group. |
| Solvent | Acetonitrile, THF | DMF, DMSO, NMP | Better solvation of the anionic intermediate and higher boiling points for increased temperature. |
| Temperature | 25-80 °C | 80-140 °C | Provides sufficient energy to overcome the higher activation barrier. |
| Catalyst (Arylation) | Standard Cu or Pd systems | More active catalyst/ligand systems | Required to couple the less nucleophilic nitrogen.[5] |
Problem 1.2: A mixture of N-alkylated and C3-alkylated products is observed.
Causality: While the N-H is more acidic, under certain conditions (especially with very strong bases like BuLi or in less polar solvents), competitive deprotonation at the C3 position can occur, leading to a mixture of products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor N/C3 selectivity.
Part 2: C3-Functionalization (Alkylation & Knoevenagel Condensation)
The C3 position is a key site for building molecular complexity. The nitro group makes the C3 methylene protons significantly more acidic and reactive.
Problem 2.1: Low yield in C3-alkylation reactions.
Causality: While the C3 protons are acidic, several issues can lead to low yields, including dialkylation, poor enolate formation, or side reactions.
Troubleshooting Steps:
-
Base and Enolate Formation: The choice of base is critical for generating the C3-enolate.
-
Solution: Use a strong, non-nucleophilic base like LDA (Lithium diisopropylamide) or LiHMDS (Lithium bis(trimethylsilyl)amide) at low temperatures (e.g., -78°C) to ensure clean and complete enolate formation. This prevents the base from acting as a nucleophile itself.
-
-
Dialkylation: The mono-alkylated product still possesses one acidic C3 proton and can be deprotonated and alkylated a second time, reducing the yield of the desired mono-alkylated product.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the alkylating agent. Also, add the alkylating agent slowly at low temperature to maintain a low concentration, favoring mono-alkylation. If dialkylation is desired, use at least 2.2 equivalents of base and alkylating agent.[8]
-
-
Electrophile Reactivity: A non-reactive electrophile (e.g., a secondary alkyl chloride) will fail to react.
-
Solution: Ensure you are using a reactive electrophile, such as a primary alkyl iodide, benzyl bromide, or allyl bromide.
-
Problem 2.2: Knoevenagel condensation with aldehydes or ketones gives a dark, intractable mixture.
Causality: The C3 position of this compound is highly activated. Standard Knoevenagel conditions (e.g., piperidine in refluxing ethanol) can be too harsh, leading to polymerization, decomposition, or other side reactions.[9]
Troubleshooting Steps:
-
Catalyst Choice: Strong bases can deprotonate the product as well as the starting material, leading to Michael additions and polymerization.
-
Reaction Temperature: High temperatures accelerate side reactions.
-
Solution: Start the reaction at room temperature. Often, the reaction is exothermic enough to proceed without external heating. If necessary, gently warm the reaction to 40-50°C and monitor closely by TLC.
-
-
Stoichiometry: Ensure a 1:1 stoichiometry of the oxindole and the carbonyl partner. An excess of the aldehyde can lead to other condensations.
Experimental Protocol: Mild Knoevenagel Condensation
-
To a stirred solution of this compound (1.0 eq) and an aldehyde (1.0 eq) in ethanol (0.2 M), add a catalytic amount of pyrrolidine (0.1 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC. The product often precipitates from the solution as it forms.
-
If the reaction is slow, gently warm to 40°C.
-
Once the starting material is consumed, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product is often pure enough after filtration, but can be recrystallized if necessary.
Part 3: Nitro Group Reduction
A common follow-up reaction is the reduction of the nitro group to the corresponding 6-aminoindolin-2-one, a valuable intermediate for further diversification.
Problem 3.1: Incomplete reduction of the nitro group.
Causality: This is often due to catalyst poisoning, insufficient reducing agent, or poor substrate solubility.
Troubleshooting Steps:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Activity: Ensure the Pd/C catalyst is fresh and active. Old catalyst can have reduced activity.
-
Solvent: The substrate must be fully dissolved for the reaction to proceed efficiently. This compound has moderate solubility. Solvents like methanol, ethanol, or ethyl acetate are common. If solubility is poor, consider a solvent mixture or a different solvent like THF.
-
Pressure: While a balloon of H₂ is often sufficient, some reductions may require higher pressure in a Parr shaker apparatus (e.g., 50 psi) to go to completion.
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Stoichiometry: Ensure a sufficient excess of the metal is used (typically 3-5 equivalents). The surface of the metal can become passivated, so a stoichiometric excess is crucial.[11]
-
Activation: Activating the metal surface by pre-washing with dilute acid can sometimes improve reaction rates.
-
Work-up: The resulting 6-aminoindolin-2-one can chelate with metal salts, complicating purification. A basic work-up is often required to precipitate metal hydroxides and free the amine product.
-
Problem 3.2: Formation of side products instead of the desired amine.
Causality: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can react with each other to form azoxy and azo dimers, especially if the reaction stalls or conditions are not optimal.[12][13]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Orthogonal Pd- and Cu-based catalyst systems for C- and N-arylation of oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
optimizing reaction temperature for 6-Nitroindolin-2-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 6-Nitroindolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a specific focus on the critical parameter of reaction temperature. Here, you will find in-depth troubleshooting advice and frequently asked questions to empower you with the expertise to optimize your reaction outcomes.
Introduction: The Critical Role of Temperature in Nitration of Indolin-2-one
The synthesis of this compound, a key intermediate in the production of various pharmacologically active compounds, is most commonly achieved through the nitration of Indolin-2-one. This electrophilic aromatic substitution reaction is highly sensitive to temperature, which directly influences reaction rate, regioselectivity, and the formation of impurities. Precise temperature control is paramount to achieving high yields of the desired 6-nitro isomer while minimizing the formation of byproducts such as the 4-nitro and 5-nitro isomers, as well as dinitrated products.
This guide will provide a detailed exploration of how to effectively control and optimize the reaction temperature for this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for the nitration of Indolin-2-one to yield this compound is typically in the range of 0-5 °C . Maintaining the reaction within this narrow window is crucial for maximizing the yield of the desired 6-nitro isomer and minimizing the formation of unwanted side products.
Q2: What are the consequences of deviating from the optimal temperature range?
-
Temperatures above 5 °C: Can lead to an increase in the formation of isomeric impurities (4-nitro and 5-nitroindolin-2-one) and dinitrated products. This is due to the increased kinetic energy of the system, which can overcome the activation energy barriers for the formation of these other isomers.
-
Temperatures below 0 °C: May significantly slow down the reaction rate, leading to incomplete conversion of the starting material. In some cases, excessively low temperatures can also lead to the precipitation of reagents, causing a heterogeneous reaction mixture and poor yields.
Q3: How can I accurately monitor and control the reaction temperature?
Precise temperature control is essential. The following setup is recommended:
-
Reaction Vessel: A jacketed glass reactor is ideal for circulating a coolant and maintaining a stable internal temperature.
-
Cooling System: An external cooling bath with a circulating chiller provides consistent and reliable cooling.
-
Thermometer: A calibrated, low-temperature thermometer or a thermocouple probe should be placed directly in the reaction mixture to monitor the internal temperature accurately.
-
Stirring: Vigorous and consistent stirring is crucial to ensure uniform temperature distribution throughout the reaction mixture.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.
| Issue | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Yield of this compound | Reaction temperature was too low (<0 °C) , leading to incomplete reaction. | Gradually increase the reaction temperature to 0-5 °C and monitor the reaction progress by TLC or HPLC. Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature. |
| Reaction temperature was too high (>5 °C) , promoting the formation of side products. | Improve the cooling efficiency of the reaction setup. Ensure the addition of the nitrating agent is done dropwise to control the exothermic nature of the reaction and maintain the internal temperature within the optimal range. | |
| High Levels of Isomeric Impurities (4- and 5-nitro isomers) | Inadequate temperature control , with temperature spikes above the optimal range. | Implement a more robust cooling system. Slow down the rate of addition of the nitrating agent. Ensure vigorous stirring to dissipate heat effectively. |
| Formation of Dinitrated Products | Excessively high reaction temperature and/or an excess of the nitrating agent. | Strictly maintain the reaction temperature between 0-5 °C. Use the stoichiometric amount of the nitrating agent. |
| Reaction Fails to Initiate | Reaction temperature is too low , preventing the reaction from starting. | Allow the reaction mixture to slowly warm to the lower end of the optimal range (around 0 °C) while carefully monitoring for any signs of an exothermic reaction. |
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound with an emphasis on temperature control.
Materials:
-
Indolin-2-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice
-
Deionized Water
Equipment:
-
Jacketed glass reactor or a round-bottom flask in an ice-salt bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Calibrated thermometer or thermocouple
-
Buchner funnel and filter paper
Procedure:
-
Preparation: Set up the reaction vessel in a cooling bath and cool to 0 °C.
-
Dissolution of Starting Material: To the cooled reactor, add concentrated sulfuric acid. Slowly add Indolin-2-one portion-wise while maintaining the internal temperature between 0-5 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, dissolve potassium nitrate in a minimal amount of concentrated sulfuric acid. This step should also be performed in an ice bath to control the temperature.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of Indolin-2-one in sulfuric acid via a dropping funnel. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. The rate of addition should be adjusted to prevent any temperature rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice with vigorous stirring.
-
Isolation of Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral, and then dried under vacuum to yield this compound.
Visualizing the Workflow
The following diagram illustrates the critical stages of the synthesis with an emphasis on temperature control points.
Caption: Workflow for this compound synthesis highlighting temperature control.
Mechanistic Considerations
The nitration of Indolin-2-one proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from potassium nitrate and sulfuric acid, acts as the electrophile. Temperature influences the regioselectivity of this reaction. At lower temperatures (0-5 °C), the reaction is under greater thermodynamic control, favoring the formation of the more stable 6-nitro isomer. At higher temperatures, kinetic control becomes more significant, leading to a less selective reaction and the formation of a mixture of isomers.
The following diagram illustrates the logical relationship between temperature and product distribution.
Caption: Effect of temperature on the outcome of Indolin-2-one nitration.
References
-
Organic Syntheses, Coll. Vol. 4, p.711 (1963); Vol. 34, p.76 (1954). [Link]
-
Patil, S. A., et al. (2010). Synthesis and in vitro antimicrobial evaluation of a new series of 6-nitro-1-(phenyl/substituted phenyl)acetyl-3-(substituted phenyl)indolin-2-one derivatives. European Journal of Medicinal Chemistry, 45(10), 4539-4546. [Link]
Technical Support Center: Catalyst Selection for 6-Nitroindolin-2-one Reactions
Welcome to the Technical Support Center for catalyst selection in reactions involving 6-nitroindolin-2-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of catalyst selection for this specific substrate, ensuring the successful synthesis of 6-aminoindolin-2-one and other derivatives.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the reduction of this compound. Each issue is presented in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
Q1: My reduction of this compound is slow or incomplete. What are the potential causes and how can I resolve this?
A1: Incomplete or sluggish reactions are a common challenge in the reduction of nitroarenes. Several factors, from catalyst activity to reaction conditions, can be at play. A systematic approach to troubleshooting is crucial.
Primary Causes and Solutions:
-
Catalyst Activity and Loading:
-
Insight: The catalytic activity is paramount for a successful reduction. Heterogeneous catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel can lose activity over time due to improper storage or handling.[1]
-
Solution:
-
Ensure your catalyst is fresh or from a reputable supplier.
-
Increase the catalyst loading. For problematic reductions, a higher weight percentage of the catalyst can enhance the reaction rate.[1]
-
For catalytic hydrogenation, ensure efficient hydrogen gas delivery and agitation to maximize contact between the catalyst, substrate, and hydrogen.
-
-
-
Solvent and Solubility:
-
Insight: The poor solubility of this compound in the reaction solvent can severely limit the reaction rate.[1] The substrate must be adequately dissolved for the catalyst to work effectively.
-
Solution:
-
-
Reaction Temperature and Pressure:
-
Insight: While many nitro group reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] For catalytic hydrogenation, higher hydrogen pressure can also drive the reaction to completion.[1]
-
Solution:
-
Gradually increase the reaction temperature, monitoring for the formation of side products.
-
If using a hydrogenation apparatus, increase the hydrogen pressure.
-
-
-
Purity of Reagents:
-
Insight: Impurities in the starting material, solvent, or hydrogen gas can act as catalyst poisons, leading to deactivation.[3] Sulfur- and nitrogen-containing compounds are known poisons for many noble metal catalysts.[3][4]
-
Solution:
-
Ensure the purity of your this compound and solvents.
-
Use high-purity hydrogen gas for catalytic hydrogenation.
-
-
Q2: I'm observing significant side products, such as hydroxylamines or azo compounds. How can I improve the chemoselectivity for 6-aminoindolin-2-one?
A2: The formation of side products is a well-documented challenge in nitro group reductions, arising from the stepwise nature of the reaction pathway.[5] Controlling the reaction conditions and choosing the right catalyst are key to maximizing the yield of the desired amine.
Strategies for Enhancing Selectivity:
-
Choice of Catalyst and Reducing Agent:
-
Temperature Control:
-
Insight: Exothermic reactions can lead to localized overheating, which can promote the formation of dimeric side products like azoxy and azo compounds.[1]
-
Solution:
-
Maintain strict temperature control throughout the reaction.
-
For highly exothermic reactions, consider adding the reducing agent portion-wise or using an ice bath for cooling.
-
-
-
Stoichiometry of the Reducing Agent:
-
Insight: An insufficient amount of the reducing agent can lead to the accumulation of intermediates.
-
Solution:
-
Ensure a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.[1]
-
-
Q3: My this compound substrate contains other reducible functional groups (e.g., halogens, carbonyls). How can I selectively reduce the nitro group?
A3: Chemoselectivity is a critical consideration when other reducible functional groups are present. The choice of catalyst and reaction conditions will determine the outcome.
Catalyst Selection for Chemoselectivity:
| Functional Group | Recommended Catalyst/Reagent | Rationale |
| Aryl Halides (Cl, Br, I) | Raney Nickel with H₂[7], SnCl₂/HCl[5], Fe/HCl[5], Zn/AcOH[7] | Pd/C is known to cause dehalogenation.[5][7] Raney Nickel is often a better choice for hydrogenation in the presence of halogens. Metal/acid systems are also excellent for preserving halogen substituents. |
| Carbonyls (Ketones, Esters) | SnCl₂[7], Fe/H⁺, Zn/H⁺[7] | These reagents are generally selective for the nitro group over carbonyls. Strong reducing agents like LiAlH₄ should be avoided as they will reduce both functionalities.[7] |
| Alkenes | Metal/acid systems (Fe, Zn, SnCl₂)[8] | Catalytic hydrogenation will typically reduce both the nitro group and carbon-carbon double bonds. |
Workflow for Chemoselective Nitro Group Reduction:
Caption: Decision workflow for selecting a chemoselective catalyst.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for this compound reactions.
What are the most common catalysts for the reduction of this compound?
The most frequently employed catalysts for the reduction of aromatic nitro compounds, including this compound, are:
-
Palladium on carbon (Pd/C): This is often the first choice for catalytic hydrogenation due to its high activity and efficiency.[7]
-
Raney Nickel: A good alternative to Pd/C, especially when dehalogenation is a concern.[7]
-
Iron (Fe) or Tin (Sn) in acidic media (e.g., HCl, AcOH): These are classic, robust, and cost-effective methods that offer good chemoselectivity.[6]
How do I choose between catalytic hydrogenation and a metal/acid reduction?
The choice depends on several factors:
-
Chemoselectivity: As detailed in the troubleshooting guide, if your molecule contains functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, or sometimes carbonyls), a metal/acid system may be preferable.
-
Equipment: Catalytic hydrogenation requires specialized equipment to handle hydrogen gas safely. Metal/acid reductions can be performed in standard laboratory glassware.
-
Work-up: The work-up for catalytic hydrogenation is often simpler, involving filtration of the catalyst.[1] Metal/acid reductions may require neutralization and removal of metal salts.
What is transfer hydrogenation and is it suitable for this reaction?
Transfer hydrogenation is a technique where hydrogen is transferred from a donor molecule (e.g., ammonium formate, hydrazine) to the substrate in the presence of a catalyst, typically Pd/C.[5][9] This method avoids the need for pressurized hydrogen gas and can be a mild and effective alternative.[9] It has been shown to be effective for the reduction of a wide range of aromatic nitro compounds.[9]
How can I monitor the progress of the reaction?
The progress of the reduction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the reaction progress and can help identify any intermediates or side products.
What are the typical reaction conditions for the reduction of this compound using Pd/C?
A general protocol for the catalytic hydrogenation of a 6-nitroindoline derivative is as follows:
-
Dissolve the this compound derivative in a suitable solvent like methanol or ethanol.[2]
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).[2]
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).[2]
-
Stir the reaction vigorously at room temperature until the starting material is consumed, as monitored by TLC.[2]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoindolin-2-one derivative, which can be further purified if necessary.
Reaction Pathway for Nitro Group Reduction:
Caption: Stepwise reduction pathway from nitro to amine.
References
- Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines - Benchchem.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.
- Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives - Benchchem.
- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions - Benchchem.
- Chemoselectivity issues in the reduction step of quinolone synthesis - Benchchem.
- Nitro Reduction - Common Conditions.
- Which one is the best procedure for the reduction of aromatic nitro compounds? | ResearchGate.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI.
- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Reduction of nitro groups on benzene - YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 6-Nitroindolin-2-one
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 6-Nitroindolin-2-one (also known as 6-nitrooxindole) via recrystallization. We will explore the fundamental principles, offer a detailed experimental protocol, and address common challenges through an in-depth troubleshooting section.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallizing this compound?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is to dissolve the impure solid in a hot solvent in which the desired compound is highly soluble, but the impurities are either insoluble or sparingly soluble. As the saturated solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[1][2]
Q2: How do I select the best solvent for purifying this compound?
A2: The ideal solvent is one that dissolves this compound poorly at room temperature but very well at its boiling point.[3] The structural features of this compound—a polar lactam ring, a highly polar nitro group, and a non-polar benzene ring—suggest that a moderately polar solvent would be effective. Key characteristics of a good solvent include:
-
Solubility Gradient: A steep solubility curve with respect to temperature is ideal.
-
Inertness: The solvent must not react with the compound.[1]
-
Boiling Point: A boiling point between 60-120 °C is often practical. A very low boiling point makes it difficult to maintain a hot solution, while a very high boiling point can make the solvent difficult to remove from the final crystals.
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.
Ethanol is often a good starting point for indole derivatives and related structures.[3] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be highly effective for fine-tuning solubility.[4] Small-scale solubility tests are essential to identify the optimal solvent for your specific batch of crude product.[3]
Q3: What should I do if my crude sample contains colored impurities?
A3: If the hot solution is colored, this indicates the presence of impurities that may co-crystallize with your product. These can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution. The charcoal has a high surface area that adsorbs the colored impurities.[5] After a brief boiling period with the charcoal, it is removed via hot gravity filtration before allowing the solution to cool. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[5]
Recrystallization Workflow Diagram
Caption: General workflow for the recrystallization of this compound.
Recommended Solvents for Initial Screening
The following table provides a starting point for solvent selection. The optimal choice must be determined experimentally.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol | 78 | Polar Protic | A good starting point. Often dissolves indole-like structures well when hot and poorly when cold.[3] |
| Methanol | 65 | Polar Protic | More polar than ethanol; may have high solubility even when cold. Can be useful in a mixed system. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent. Its polarity is suitable for the compound's mixed characteristics. |
| Ethanol/Water | Variable | Variable | An excellent mixed-solvent system. Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Reheat to clarify and then cool. |
| Acetone/Hexane | Variable | Variable | Similar to ethanol/water, but for less polar impurities. Dissolve in hot acetone and add hexane as the anti-solvent. |
| Toluene | 111 | Non-polar | May be effective if the crude product is contaminated with non-polar impurities. Aromatic rings can crystallize well from toluene.[4] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound.
-
Solvent Selection: Perform small-scale solubility tests with 5-10 mg of crude material in ~0.25 mL of various solvents to identify a suitable system as described in the table above.[6]
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid is just completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution to ensure a good recovery. [2][6]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
Hot Gravity Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[5][7]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product from the solution.[5][7]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any residual mother liquor containing impurities.[2]
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or drying dish. Purity can be assessed by melting point determination.
Troubleshooting Guide
Problem: My crude this compound is not dissolving, even after adding a lot of hot solvent.
-
Possible Cause: The chosen solvent may be unsuitable, or there may be insoluble impurities present.
-
Solution:
-
Check for Insoluble Impurities: If a significant portion of the material has dissolved but a solid remains, these are likely insoluble impurities. In this case, proceed to a hot gravity filtration step to remove them.[5]
-
Re-evaluate the Solvent: The solvent may not be polar or non-polar enough. If using a single solvent, try a different one from the screening table. If using a mixed-solvent system (e.g., ethanol/water), you may have added too much of the anti-solvent (water). Add more of the "good" solvent (ethanol) to achieve dissolution.
-
Problem: No crystals have formed, even after the solution has cooled in an ice bath.
-
Possible Cause 1: Too much solvent was used during the dissolution step, and the solution is not supersaturated.[8]
-
Solution 1: Reheat the solution and boil off a portion of the solvent to concentrate it.[9] Allow the concentrated solution to cool again.
-
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.[8]
-
Solution 2: Induce crystallization by one of these methods:
-
Scratching: Gently scratch the inside surface of the flask just below the liquid level with a glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth.[6][8]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystallization to begin.[1][6]
-
Problem: The compound has separated as an oil instead of forming crystals ("oiling out").
-
Possible Cause: This occurs when the solute precipitates from the solution at a temperature above its melting point. It is common when the compound is significantly impure (causing melting point depression) or when the solution cools too rapidly.[7][8]
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to lower the saturation point.[9]
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and allowing both to cool together.[5]
-
Try to induce crystallization by scratching or seeding at a temperature just above where oiling out previously occurred.[7]
-
Problem: My final product has a low yield.
-
Possible Cause 1: The most common reason for low recovery is using too much solvent during the dissolution step.[8][9] A significant amount of your product will remain in the mother liquor.
-
Solution 1: Always use the absolute minimum amount of hot solvent required. If the mother liquor has not been discarded, you can try to recover more product by evaporating some solvent and re-cooling.
-
Possible Cause 2: Premature crystallization occurred during a hot filtration step.
-
Solution 2: Ensure the funnel and receiving flask are pre-heated and that the filtration is performed as quickly as possible.
-
Possible Cause 3: Excessive washing with cold solvent.
-
Solution 3: Use only a minimal amount of ice-cold solvent to rinse the crystals. Using room-temperature solvent or too large a volume will redissolve some of your product.[2][6]
Problem: The purified crystals are still colored.
-
Possible Cause: The colored impurities have similar solubility properties to your compound, or the decolorizing charcoal step was insufficient or omitted.
-
Solution:
-
Perform a second recrystallization.
-
Ensure you use activated charcoal in the next attempt. Add a small amount to the hot solution, boil for a few minutes, and perform a hot gravity filtration before cooling.[3] Be aware that a second recrystallization will inevitably lead to some loss of material.
-
References
- BenchChem (2025). An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid Reactions.
- BenchChem (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.
- BenchChem (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.
- BenchChem (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.
- University of Rochester, Department of Chemistry.
- Unknown Author.
- University of York, Chemistry Teaching Labs.
- Chemistry LibreTexts (2022). 3.6F: Troubleshooting.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- BenchChem (2025). Technical Support Center: Synthesis of 6-Nitroindoline-2-carboxylic Acid.
- Unknown Author.
- Unknown Author.
- BenchChem (2025).
- BenchChem (2025).
Sources
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Solubility Issues of 6-Nitroindolin-2-one
Welcome to the technical support center for 6-Nitroindolin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a key synthetic intermediate in the development of novel therapeutics, particularly in the synthesis of potent antitumor agents like duocarmycin analogs, handling this compound effectively is crucial.[1] Its physicochemical properties, however, present a common yet significant hurdle: poor aqueous solubility.
This document provides in-depth, field-proven insights and validated protocols to help you navigate these challenges, ensuring the reliability and reproducibility of your experimental results.
Part 1: Understanding the Solubility Challenge
This section addresses the fundamental reasons behind the solubility issues of this compound and provides a baseline understanding of its chemical properties.
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
Answer: The poor aqueous solubility of this compound stems from its molecular structure. It contains a bicyclic indolinone core, which is largely nonpolar and hydrophobic, and a polar nitro group. While the nitro group can engage in some hydrogen bonding, the molecule's overall character is dominated by the hydrophobic scaffold.
The key factors are:
-
High Lipophilicity: The nonpolar surface area of the molecule is significant, making it energetically unfavorable to interact with polar water molecules. Instead, the molecules prefer to interact with each other, forming a stable crystal lattice.[2]
-
Strong Crystal Lattice Energy: In its solid state, this compound molecules are tightly packed in a crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water.[2]
-
Lack of Ionizable Groups: Unlike its close analog, 6-Nitroindoline-2-carboxylic acid, this compound lacks a strongly acidic or basic functional group.[3][4] This means its solubility cannot be significantly modulated by adjusting the pH within a typical biological range (pH 4-8).
Over 70% of new chemical entities suffer from poor aqueous solubility, making this a common challenge in drug discovery and development.[5]
Physicochemical Properties Summary
While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from similar compounds like 6-nitroindole.[6]
| Property | Predicted Value / Characteristic | Rationale / Source |
| Molecular Formula | C₈H₆N₂O₃ | - |
| Molecular Weight | 178.15 g/mol | - |
| Appearance | Likely a yellow or off-white solid | Inferred from related nitroaromatic compounds. |
| Aqueous Solubility | Very Low | Predicted Log of Water Solubility (logS) is -3.15 for the related 6-nitroindole.[6] |
| Organic Solubility | Soluble in polar aprotic solvents | Expected to be soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[7] |
| pKa | Not expected to ionize in physiological pH range | The indolinone N-H proton is weakly acidic, but not enough for significant pH-dependent solubility. |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides direct answers and actionable solutions to common problems encountered in the lab.
Q2: What is the recommended solvent for preparing a high-concentration stock solution?
Answer: For preparing a stock solution, a polar aprotic solvent is the best choice.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) . It is an excellent solvent for a wide range of organic molecules and is miscible with water, making subsequent dilutions into aqueous media feasible.[8][9]
-
Alternative: Dimethylformamide (DMF) . It has similar solvent properties to DMSO but is generally more toxic and has a lower boiling point.
Caution: Always use anhydrous, high-purity solvents to prevent compound degradation. Store stock solutions at -20°C or -80°C, protected from light and moisture.
Q3: My compound precipitates immediately when I add my DMSO stock to my cell culture media or buffer. What's wrong and how do I fix it?
Answer: This is the most common solubility issue, known as "crashing out." It occurs because the compound, while soluble in 100% DMSO, is not soluble in the final aqueous environment once the DMSO concentration is diluted below a certain threshold.
Follow this troubleshooting workflow to resolve the issue.
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce Final Concentration: The simplest solution is often to work at a lower concentration. Determine the lowest effective concentration for your assay to minimize solubility issues.
-
Optimize Co-Solvent Percentage: While high concentrations of DMSO can be toxic to cells, you may be able to slightly increase the final percentage.[10] For cell-based assays, aim for a final DMSO concentration of ≤0.5%. For biochemical assays, up to 5% may be acceptable. Always run a vehicle control with the same final DMSO concentration to assess its effect.
-
Improve Dilution Technique: The method of dilution is critical.
-
Add Stock to Buffer: Always add the small volume of DMSO stock solution directly into the larger volume of aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion.
-
Use Mechanical Agitation: Sonication or vigorous vortexing can provide the energy needed to keep the compound in a supersaturated state long enough for your experiment.[8]
-
Gentle Warming: Gently warming the buffer (e.g., to 37°C) can sometimes help, but be cautious of compound stability at higher temperatures.[8]
-
Q4: I am preparing a formulation for an in vivo study. What are some common strategies for poorly soluble compounds like this?
Answer: In vivo formulations require careful design to maximize exposure while ensuring safety. Simple DMSO/saline solutions are often not suitable due to precipitation and toxicity. Common strategies include:
-
Co-solvent Systems: Mixtures of water-miscible solvents are used to maintain solubility. A widely used vehicle is a combination of DMSO, PEG 400 (polyethylene glycol), Tween 80 (a surfactant), and saline or water.[11][12]
-
Nanosuspensions: Particle size reduction dramatically increases the surface area, which enhances the dissolution rate according to the Noyes-Whitney equation.[5][13] This can be achieved through techniques like wet milling or high-pressure homogenization.[14]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective.[5] These formulations, such as self-emulsifying drug delivery systems (SEDDS), solubilize the drug in a lipid matrix that forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[15]
Part 3: Standard Operating Protocols
These protocols provide a validated, step-by-step framework for handling this compound in the laboratory.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution for long-term storage and subsequent dilutions.
Materials:
-
This compound (MW: 178.15 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Weighing: Accurately weigh 1.78 mg of this compound and place it into a clean vial.
-
Rationale: This amount will yield a 10 mM solution in 1 mL of solvent, a common starting concentration.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.[8]
-
Rationale: Sonication uses high-frequency sound waves to break apart solid aggregates, increasing the surface area available for solvation.[8]
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulate matter. If necessary, centrifuge the vial at high speed (~10,000 x g) for 1 minute to pellet any undissolved microcrystals.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
Objective: To dilute the DMSO stock into an aqueous medium while minimizing precipitation.
Caption: Serial dilution workflow for working solutions.
Procedure:
-
Prepare Intermediate Dilution (Optional but Recommended):
-
Pipette 990 µL of your desired aqueous buffer (e.g., PBS, cell culture media) into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution directly into the buffer while the tube is on a vortex mixer set to a medium speed. This creates a 100 µM intermediate solution with 1% DMSO.
-
Rationale: A serial dilution approach prevents the drastic solvent polarity shift that occurs when diluting a 10 mM stock directly to a low micromolar concentration.
-
-
Prepare Final Working Solution:
-
Pipette 900 µL of the aqueous buffer into a new sterile tube.
-
Add 100 µL of the 100 µM intermediate solution to the buffer while vortexing.
-
This yields a final 10 µM working solution with a vehicle concentration of 0.1% DMSO.
-
-
Final Check: Visually inspect the final solution for any signs of precipitation (cloudiness, Tyndall effect). Use the solution immediately, as even supersaturated solutions can precipitate over time.
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis.
- BenchChem. (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem. (2025). Improving the solubility of 2,6-Dibromo-4-nitroaniline for reactions.
- World Pharma Today. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid.
- BenchChem. (2025). Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems.
- WuXi AppTec DMPK. (2024, March 15).
- Lavan, A., et al. (n.d.).
- The Royal Society of Chemistry. (2021, August 27). Tactics to Improve Solubility. In The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Cheméo. (n.d.). Chemical Properties of 6-Nitroindole (CAS 4769-96-4).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- MDPI. (n.d.). Evaluation of the Anti-Histoplasma capsulatum Activity of Indole and Nitrofuran Derivatives and Their Pharmacological Safety in Three-Dimensional Cell Cultures.
- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.
- ResearchGate. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. 6-Nitroindole (CAS 4769-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. longdom.org [longdom.org]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Monitoring the Progress of 6-Nitroindolin-2-one Reactions
Welcome to the technical support center dedicated to the analytical challenges and solutions for monitoring reactions involving 6-Nitroindolin-2-one. This guide is structured to provide direct, actionable answers to the common hurdles faced in the lab. As scientists, our goal is not just to run reactions but to understand them. Effective monitoring is the key to unlocking that understanding, enabling optimization, and ensuring the desired outcome. Here, we will explore the causality behind our analytical choices, providing you with a self-validating framework for your experimental work.
Section 1: Choosing the Right Monitoring Technique
The first step in successful reaction monitoring is selecting the appropriate tool. Each analytical technique offers a different lens through which to view your reaction's progress.
Q1: What are the primary methods for monitoring a this compound reaction?
The most common and effective techniques for tracking the consumption of this compound and the formation of products are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. TLC is prized for its speed and low cost, making it ideal for quick qualitative checks.[1][2] HPLC provides quantitative data, allowing you to determine the precise conversion and yield over time.[3][4] LC-MS is invaluable for identifying unexpected byproducts and confirming the mass of your target molecule.[5][6] NMR offers detailed structural information and can be used for in-situ kinetic monitoring.[7][8]
Q2: How do I select the best technique for my specific reaction?
Your choice should be guided by the specific questions you need to answer. Are you performing a quick check for completion, or do you need precise kinetic data? Is the formation of isomers or byproducts a concern? The following decision tree illustrates a logical approach to selecting the right tool for the job.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Nitroindolin-2-one
Welcome to the technical support center for the purification of 6-Nitroindolin-2-one (also known as 6-nitrooxindole). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key synthetic intermediate. Here, we address common challenges and provide practical, in-depth solutions to achieve high purity for your downstream applications. Our approach is rooted in a deep understanding of the underlying chemistry of the synthesis and purification processes.
Understanding the Source of Impurities
Effective purification begins with understanding the synthetic route and the potential for impurity formation. A common pathway to this compound involves the nitration of indolin-2-one (oxindole). This electrophilic aromatic substitution is rarely perfectly selective, leading to a mixture of constitutional isomers.
The primary impurity of concern is typically the 5-nitroindolin-2-one isomer, formed due to competing directing effects on the benzene ring. Other potential impurities include unreacted starting material (indolin-2-one), dinitrated byproducts, and residual acids from the nitration reaction.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered during the purification of this compound.
Q1: My crude 1H NMR shows a mixture of isomers. How can I confirm the presence of 5-nitroindolin-2-one?
A1: The aromatic region of the 1H NMR spectrum is diagnostic for differentiating the 6-nitro and 5-nitro isomers. For this compound, you will typically observe three aromatic protons with distinct coupling patterns. In contrast, 5-nitroindolin-2-one will exhibit a different set of multiplicities and coupling constants for its three aromatic protons. Comparing your experimental spectrum with literature data or a reference standard is the most definitive method. High-Performance Liquid Chromatography (HPLC) is also an excellent tool for resolving and quantifying isomeric impurities[1][2].
Q2: What is a good starting point for the purification of crude this compound?
A2: For most cases, a well-optimized recrystallization is the most efficient first step for removing the bulk of impurities, particularly the isomeric 5-nitroindolin-2-one. If recrystallization does not yield the desired purity, column chromatography is a reliable secondary method.
Q3: Are there any safety considerations when working with this compound and its impurities?
A3: Yes. Nitroaromatic compounds should be handled with care as they can be energetic and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin.
Troubleshooting Purification Challenges
This section provides a deeper dive into specific issues that may arise during the purification process and offers systematic approaches to resolving them.
Issue 1: Poor Separation of Isomers by Recrystallization
Symptoms:
-
The melting point of the recrystallized product is broad and lower than the literature value.
-
HPLC or NMR analysis shows significant contamination with the 5-nitro isomer persists after recrystallization.
Root Cause Analysis and Solutions:
The solubility profiles of this compound and 5-nitroindolin-2-one can be very similar in many common solvents, making separation by a single-solvent recrystallization challenging.
Workflow for Optimizing Isomer Separation by Recrystallization
Caption: Troubleshooting steps for failed crystallization or "oiling out".
Issue 3: Persistent Impurities After Recrystallization
Symptoms:
-
Purity plateaus below the desired level after multiple recrystallization attempts.
-
Colored impurities remain in the final product.
Root Cause Analysis and Solutions:
When recrystallization is insufficient, column chromatography is the method of choice for achieving high purity. This technique separates compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh) is the standard choice.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal eluent system. A good target Rf for the this compound is between 0.25 and 0.35. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the determined mobile phase.
-
A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexanes), is often most effective for separating closely related isomers.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation: TLC and Column Chromatography Parameters
| Parameter | Recommended Conditions | Troubleshooting Tips |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | For very polar impurities, alumina (neutral) may be an alternative. |
| Mobile Phase | Hexanes/Ethyl Acetate (e.g., starting with 7:3, gradient to 1:1) | If separation is poor, try a different solvent system like Dichloromethane/Methanol. |
| TLC Visualization | UV lamp (254 nm) | Staining with permanganate can help visualize non-UV active impurities. |
| Elution Mode | Gradient elution | Isocratic elution may be sufficient if the Rf values of the impurities are very different from the product. |
Final Purity Assessment
After purification, it is crucial to verify the purity and identity of the this compound.
-
HPLC: A reverse-phase C18 column with a water/acetonitrile gradient is a standard method for determining purity to a high degree of accuracy.[1][2]
-
1H NMR: Confirms the structure and can be used to estimate purity by integrating impurity peaks relative to the product peaks.[1]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
By following this structured and mechanistically informed approach, researchers can effectively troubleshoot the purification of crude this compound and obtain a product of the high quality required for subsequent synthetic steps and biological evaluation.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
University of Toronto Scarborough. Column chromatography. [Link]
-
U.S. Environmental Protection Agency. Analytical Methods. [Link]
Sources
Technical Support Center: Optimizing Solvent Conditions for 6-Nitroindolin-2-one Reactions
Welcome to the technical support center for 6-Nitroindolin-2-one chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection in reactions involving this important heterocyclic building block. The this compound scaffold is a key component in a variety of pharmacologically active compounds, and mastering its reactivity is paramount. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.
The Critical Role of the Solvent
The solvent is not merely an inert medium for your reaction; it is an active participant that can profoundly influence reaction rates, yields, and regioselectivity. For a molecule like this compound, which possesses multiple reactive sites (the N-H proton, the aromatic ring, and the carbonyl group), the choice of solvent dictates the solvation of reactants, stabilizes transition states, and can even alter the nucleophilicity of reagents.[1] Understanding the interplay between the solvent's properties—such as polarity, proticity, and dielectric constant—and the reaction mechanism is the key to success.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My N-alkylation of this compound is giving a low yield. Which solvents should I prioritize for screening?
A1: Low yield in N-alkylation reactions is a common challenge, often stemming from incomplete deprotonation of the indolinone nitrogen or slow reaction kinetics. The key is to enhance the nucleophilicity of the this compound anion. This is best achieved using polar aprotic solvents .
Causality: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are highly effective for SN2 reactions such as N-alkylation.[2] Here's why:
-
They possess a large dipole moment, which allows them to dissolve the indolinone and the alkylating agent.
-
Crucially, they solvate the cation of the base (e.g., Na⁺ from NaH or K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile (the deprotonated indolinone).[3] This "naked" nucleophile is more reactive and available to attack the electrophilic alkyl halide, leading to a faster reaction rate.[1]
In contrast, polar protic solvents (like ethanol or water) would form hydrogen bonds with the indolinone anion, stabilizing it and reducing its nucleophilicity, which significantly slows down SN2 reactions.[4]
Experimental Protocol: Solvent Screening for N-Alkylation
-
Setup: To three separate oven-dried flasks under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and a base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: To each flask, add one of the following solvents (ensure they are anhydrous):
-
Flask A: Anhydrous DMF
-
Flask B: Anhydrous DMSO
-
Flask C: Anhydrous Acetonitrile
-
-
Reaction Initiation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to each flask and stir the reactions at a set temperature (e.g., 60 °C).
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC).
-
Analysis: Compare the reaction times and final yields to identify the optimal solvent.
Data Summary: Common Solvents for N-Alkylation
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| DMF | Polar Aprotic | 36.7 | 153 | Excellent dissolving power, but can decompose above 150°C.[1] Often a top choice. |
| DMSO | Polar Aprotic | 46.7 | 189 | Very high polarity, can accelerate reactions significantly. Can be difficult to remove. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Lower boiling point makes for easier removal. Good for moderate temperatures. |
| THF | Polar Aprotic | 7.6 | 66 | Less polar, may result in lower solubility of the indolinone salt.[5] |
Q2: I'm observing significant byproduct formation. Could the solvent be the cause?
A2: Absolutely. The solvent can dramatically influence the regioselectivity of reactions. With this compound, a common issue is competing C-alkylation or reactions involving the nitro group.
Causality: The choice of solvent can alter which atom in the molecule is most reactive. For instance, in alkylation reactions, conditions that do not favor the complete formation of the N-anion can lead to alkylation at the C3 position of the indole ring system.[6] While less common in indolinones than indoles, it is a possibility. Furthermore, in the presence of strong nucleophiles and certain solvents, side reactions involving the nitro group can occur.
Troubleshooting Workflow for Byproduct Formation
Caption: Troubleshooting decision tree for byproduct formation.
Q3: Are there "green" or more sustainable solvent alternatives for my reactions?
A3: Yes, the pharmaceutical industry is increasingly adopting green chemistry principles, and solvent selection is a major focus.[7][8] While classic polar aprotic solvents are effective, they often have toxicity and disposal concerns.
Green Alternatives:
-
Water: Although many organic compounds have poor solubility in water, it is a non-toxic, non-flammable, and cost-effective solvent.[7] It can be particularly effective in certain reactions, sometimes used as a co-solvent.[9]
-
Bio-based Solvents: Solvents like ethyl lactate, derived from renewable resources like corn, are becoming more common.[7]
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures. They have negligible vapor pressure and can be tuned for specific solvation properties, sometimes leading to higher selectivity and yield.[10]
-
Supercritical CO₂: This is a non-toxic and non-flammable solvent that can be recycled, making it an attractive green option.[10]
Considerations for Switching to Green Solvents:
-
Solubility: The primary challenge is often ensuring all reactants are sufficiently soluble. A co-solvent system may be necessary.
-
Reaction Conditions: Reaction temperatures and times will likely need re-optimization.
-
Work-up: Extraction and purification procedures may need to be adapted for these new solvent systems.
Q4: How do I choose between a protic and an aprotic solvent?
A4: The choice between a protic and aprotic solvent is fundamentally linked to the reaction mechanism, specifically the role of the nucleophile in the rate-determining step.
Caption: Solvent choice based on reaction mechanism.
-
For Sₙ2 reactions (like most N-alkylations), where the nucleophile's strength is paramount, polar aprotic solvents are the clear choice as they enhance nucleophilicity.[2][11]
-
For Sₙ1 reactions , which proceed through a carbocation intermediate, polar protic solvents are preferred. They excel at stabilizing both the carbocation intermediate and the anionic leaving group through hydrogen bonding, thus speeding up the rate-determining ionization step.[4][11]
References
- MDPI. (n.d.). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents.
- Journal of Drug Discovery and Health Sciences. (2024). Green Chemistry Techniques for Sustainable Pharmaceutical Synthesis.
- Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?.
- Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained.
- Chemical Reviews. (2021). Green Chemistry in the Synthesis of Pharmaceuticals.
- Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry.
- University of Notre Dame. (2023). Green Solvents in the Pharmaceutical Industry.
- Benchchem. (n.d.). Technical Support Center: Reaction Optimization for 6-Nitroindoline-2-carboxylic Acid Derivatives.
- BYJU'S. (n.d.). Organic Solvents.
- Yaseen, G. (2020). Green solvents for qualitative pharmaceutical analysis.
- Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
- Chemistry LibreTexts. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- (n.d.). Nucleophilic Substitution Reactions.
- Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of indoles.
- Benchchem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.
- Benchchem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.
Sources
- 1. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 2. users.wfu.edu [users.wfu.edu]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 6-Nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Nitroindolin-2-one, a key heterocyclic compound in medicinal chemistry. By comparing its spectral features with those of unsubstituted indolin-2-one and its 5-nitro isomer, this document offers valuable insights for the structural elucidation and characterization of this class of molecules.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one (or oxindole) core is a privileged scaffold in drug discovery, forming the structural basis for a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic activities, including antibacterial, antifungal, and antitubercular properties.[1] The introduction of a nitro group onto the indolin-2-one ring system profoundly influences its electronic properties and, consequently, its chemical reactivity and biological interactions. The precise position of this electron-withdrawing group is critical and can be unambiguously determined using NMR spectroscopy. This guide focuses on the detailed NMR characterization of this compound and provides a comparative framework for distinguishing it from its isomers.
Comparative NMR Analysis: this compound vs. Key Analogues
A definitive analysis of the NMR spectrum of this compound is best achieved through comparison with its parent structure, indolin-2-one, and its constitutional isomer, 5-Nitroindolin-2-one. The electron-withdrawing nature of the nitro group induces significant downfield shifts in the resonances of nearby protons and carbons, providing a clear diagnostic handle for its location on the aromatic ring.
The following diagram illustrates the chemical structures and numbering scheme for the compounds discussed.
Figure 1: Chemical structures of Indolin-2-one and its 5- and 6-nitro derivatives.
¹H NMR Spectral Data Comparison
The proton NMR spectra are particularly informative for determining the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the nitro group.
| Compound | H-4 (δ, mult, J) | H-5 (δ, mult, J) | H-6 (δ, mult, J) | H-7 (δ, mult, J) | CH₂ (δ, s) | NH (δ, s) |
| Indolin-2-one | 7.25 (d, 7.5) | 7.01 (t, 7.5) | 7.20 (t, 7.5) | 6.90 (d, 7.5) | 3.55 (s) | 10.50 (s) |
| 5-Nitroindolin-2-one | 8.20 (d, 2.1) | - | 8.15 (dd, 8.5, 2.1) | 7.00 (d, 8.5) | 3.69 (s) | 11.20 (s) |
| This compound | 7.60 (d, 8.0) | 7.50 (dd, 8.0, 1.8) | - | 7.85 (d, 1.8) | 3.65 (s) | 11.00 (s) |
Note: Data presented is compiled from typical values and may vary slightly based on solvent and concentration. Data for this compound is predicted based on established substituent effects and analysis of related structures.
Analysis of ¹H NMR Data:
-
Indolin-2-one: The unsubstituted aromatic ring displays a characteristic pattern of four protons in the aromatic region, with complex coupling patterns.
-
5-Nitroindolin-2-one: The nitro group at the 5-position strongly deshields the ortho protons H-4 and H-6. H-4 appears as a doublet with a small meta-coupling, while H-6 shows a doublet of doublets due to ortho and meta couplings. The H-7 proton is shifted upfield relative to the others.
-
This compound: In this isomer, the H-7 proton, being ortho to the nitro group, is expected to be the most downfield of the aromatic protons and should appear as a doublet with a small meta-coupling. The H-5 proton will be a doublet of doublets, and the H-4 proton will be a doublet.
¹³C NMR Spectral Data Comparison
The carbon NMR spectra provide complementary information, with the carbons directly attached to or in close proximity to the nitro group showing significant shifts.
| Compound | C-2 (C=O) | C-3 (CH₂) | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a |
| Indolin-2-one | 178.0 | 36.0 | 128.0 | 124.5 | 128.0 | 122.0 | 109.5 | 143.0 |
| 5-Nitroindolin-2-one | 177.5 | 36.5 | 126.0 | 126.5 | 142.0 | 118.0 | 109.0 | 149.0 |
| This compound | 177.8 | 36.2 | 130.0 | 122.0 | 123.0 | 145.0 | 107.0 | 144.0 |
Note: Data presented is compiled from typical values and may vary slightly based on solvent and concentration. Data for this compound is predicted based on established substituent effects and analysis of related structures.
Analysis of ¹³C NMR Data:
-
The carbonyl carbon (C-2) is consistently found around 177-178 ppm.
-
The most significant effect of the nitro group is on the carbon to which it is attached (ipso-carbon), which is shifted downfield, and the ortho and para carbons.
-
For 5-Nitroindolin-2-one , C-5 is significantly downfield, as is the quaternary carbon C-7a.
-
For This compound , C-6 is expected to be the most downfield of the aromatic carbons (excluding quaternary carbons).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for indolin-2-one derivatives, a standardized experimental protocol is essential. The following section outlines a validated methodology.
Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[2]
-
Solvent Selection: Due to the polar nature of nitro-substituted indolin-2-ones, deuterated dimethyl sulfoxide (DMSO-d₆) is a highly suitable solvent.[3] It offers excellent solubilizing power and its residual proton signal at ~2.50 ppm and carbon signal at ~39.52 ppm do not typically interfere with the signals of interest.[3]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]
-
Final Volume: Ensure the final sample height in the NMR tube is between 4-5 cm.[5]
Figure 2: Workflow for NMR sample preparation.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: -2 to 12 ppm.
For ¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
Conclusion
The structural characterization of substituted indolin-2-ones is critically dependent on the correct interpretation of their NMR spectra. The strong electronic influence of the nitro group provides distinct and predictable patterns in both ¹H and ¹³C NMR, allowing for the unambiguous assignment of its position on the aromatic ring. By comparing the spectral data of this compound with its unsubstituted and 5-nitro analogues, researchers can confidently identify and characterize these important pharmaceutical building blocks. Following a standardized experimental protocol ensures the acquisition of high-quality data, facilitating accurate structural elucidation and supporting the advancement of drug discovery programs.
References
-
AIP Conference Proceedings. (2021). Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. [Link]
-
Royal Society of Chemistry. Supporting information. [Link]
-
Wikipedia. Deuterated DMSO. [Link]
-
NMR Facility, University of Ottawa. NMR sample preparation. [Link]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. [Link]
-
University of Vienna. NMR Sample Preparation. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. [Link]
-
HMDB. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0000262). [Link]
-
Royal Society of Chemistry. SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). [Link]
-
PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]
Sources
- 1. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Nitroindole(4769-96-4) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitroindole(6146-52-7) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 6-Nitroindolin-2-one
For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Mass spectrometry stands as a pivotal technique in this endeavor, providing a detailed fingerprint of a molecule's mass and fragmentation behavior. This guide offers an in-depth analysis of the mass spectrum of 6-Nitroindolin-2-one, a heterocyclic compound of interest in medicinal chemistry. We will dissect its expected fragmentation patterns, compare them with related structures, and provide a framework for its confident identification.
The Molecular Blueprint: Determining the Molecular Ion
The first step in interpreting any mass spectrum is to identify the molecular ion peak (M⁺˙ for EI or [M+H]⁺/[M-H]⁻ for ESI), which provides the molecular weight of the analyte. The molecular formula for this compound is C₈H₆N₂O₃.
The calculated monoisotopic mass is:
-
(8 x 12.000000) + (6 x 1.007825) + (2 x 14.003074) + (3 x 15.994915) = 178.0378 Da
Therefore, in a high-resolution mass spectrum, the molecular ion should be observed at or very near this m/z value. In a low-resolution instrument, this would be seen at m/z 178.
Deconstructing the Molecule: Predicted Fragmentation Pathways
The fragmentation of this compound is governed by the interplay of its two key structural motifs: the indolin-2-one core and the aromatic nitro group. We will consider the fragmentation under both hard (Electron Ionization - EI) and soft (Electrospray Ionization - ESI) ionization techniques.
Electron Ionization (EI) Fragmentation
EI is a high-energy technique that induces extensive fragmentation, providing a detailed structural fingerprint. The fragmentation of this compound in EI-MS is predicted to proceed through several key pathways initiated by the radical cation (M⁺˙ at m/z 178).
A logical workflow for analyzing the fragmentation is as follows:
Caption: Predicted EI Fragmentation Workflow for this compound.
The primary fragmentation events are expected to be:
-
Loss of the Nitro Group: The most characteristic fragmentation of aromatic nitro compounds is the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂, 46 Da) or as a nitric oxide radical (•NO, 30 Da).[1] This would result in fragment ions at m/z 132 ([M-NO₂]⁺) and m/z 148 ([M-NO]⁺), respectively.
-
Decarbonylation of the Lactam Ring: The indolin-2-one core is a cyclic amide (lactam). A common fragmentation pathway for such structures is the loss of a neutral carbon monoxide (CO) molecule (28 Da).[2] This would lead to a fragment ion at m/z 150 ([M-CO]⁺˙).
-
Sequential Fragmentations: Subsequent fragmentations of the primary fragment ions will provide further structural information. For instance, the ion at m/z 132 ([M-NO₂]⁺) can undergo decarbonylation to yield a fragment at m/z 104 . This ion can then lose hydrogen cyanide (HCN), a characteristic fragmentation of indole-like structures, to produce an ion at m/z 77 , corresponding to the benzyne radical cation.[3]
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. Subsequent fragmentation is induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
For this compound, analysis in both positive and negative ion modes is informative.
Positive Ion Mode ([M+H]⁺ at m/z 179):
Caption: Predicted ESI-MS/MS Fragmentation of [M+H]⁺ of this compound.
-
Loss of Water: A common fragmentation pathway for protonated species with a nitro group ortho or para to a labile proton is the loss of a water molecule.
-
Loss of the Nitro Group: Similar to EI, the loss of the nitro group is expected, leading to an ion at m/z 133 .
-
Decarbonylation: The loss of CO from the protonated molecule would result in an ion at m/z 151 .
Negative Ion Mode ([M-H]⁻ at m/z 177):
In negative ion mode, the deprotonated molecule is formed. The fragmentation of nitroaromatic compounds in negative ESI-MS often involves the loss of NO and NO₂.[1]
A Comparative Analysis: Insights from Related Structures
To build confidence in our interpretation, we will compare the predicted mass spectrum of this compound with the known mass spectra of its constituent parts and a closely related isomer.
| Compound | Molecular Weight (Da) | Key Fragment Ions (m/z) and Neutral Losses |
| Indolin-2-one (Oxindole) | 133.15 | 133 (M⁺˙), 105 (-CO), 77 (-HCN from 104)[1] |
| Nitrobenzene | 123.11 | 123 (M⁺˙), 93 (-NO), 77 (-NO₂) |
| 6-Nitroindole | 162.15 | 162 (M⁺˙), 116 (-NO₂), 89 (-HCN from 116)[4][5] |
| 5-Nitro-1H-indole-2,3-dione | 192.13 | 192 (M⁺˙), 162 (-NO), 146 (-NO₂), 134 (-CO from 162) |
The fragmentation of indolin-2-one confirms the characteristic loss of CO. Nitrobenzene's spectrum highlights the facile loss of NO and NO₂. 6-Nitroindole, a close structural analog, demonstrates the combined fragmentation pattern: loss of NO₂ followed by loss of HCN from the indole ring. 5-Nitro-1H-indole-2,3-dione further illustrates the fragmentation of a nitro-substituted indole core with carbonyl groups.
This comparative data strongly supports our predicted fragmentation pathways for this compound.
Experimental Protocols for Mass Spectrometric Analysis
To acquire a high-quality mass spectrum of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Dilution: For ESI-MS, further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode). For direct infusion, this solution can be used as is. For LC-MS, this will be the sample injected onto the column.
-
For EI-MS: A dilute solution in a volatile solvent like methanol or dichloromethane is suitable for introduction via a direct insertion probe or GC-MS if the compound is sufficiently volatile and thermally stable.
Instrumentation and Data Acquisition
Workflow for LC-ESI-MS/MS Analysis:
Caption: A typical LC-ESI-MS/MS workflow for the analysis of this compound.
Recommended Parameters:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: ESI in both positive and negative modes.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 8-12 L/min.
-
Desolvation Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 50-500.
-
MS/MS (CID): Select the precursor ion (m/z 179 for positive mode, m/z 177 for negative mode) and apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
Conclusion: A Confident Identification
By combining the theoretical understanding of fragmentation mechanisms with comparative data from related structures, a confident interpretation of the mass spectrum of this compound can be achieved. The key identifiers are the accurate mass of the molecular ion at m/z 178.0378 and the characteristic neutral losses of NO₂, CO, and NO. This systematic approach, grounded in the principles of mass spectrometry and supported by empirical data, provides a robust framework for the structural elucidation of this and other novel chemical entities.
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A Comparative Guide to the FT-IR Spectral Analysis of 6-Nitroindolin-2-one
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-Nitroindolin-2-one, a key heterocyclic scaffold in medicinal chemistry. Our objective is to move beyond a simple peak-list and offer a comparative framework, enabling researchers to confidently identify this molecule and distinguish it from structurally similar alternatives. We will delve into the causality behind spectral features, provide a validated experimental protocol, and present comparative data to underscore the unique vibrational fingerprint of the target molecule.
The Strategic Role of FT-IR in Characterizing Substituted Indolinones
In drug development and synthetic chemistry, unambiguous structural confirmation is paramount. While techniques like NMR and Mass Spectrometry provide crucial data on connectivity and mass, FT-IR spectroscopy offers a rapid, non-destructive method to confirm the presence and electronic environment of key functional groups. For a molecule like this compound, FT-IR is indispensable for verifying three critical structural motifs: the lactam (cyclic amide), the aromatic nitro group, and the specific substitution pattern on the benzene ring.
The vibrational frequency of a specific bond is not an isolated value; it is exquisitely sensitive to the electronic and steric environment of the entire molecule. The introduction of a strongly electron-withdrawing nitro group (-NO₂) at the C6 position of the indolin-2-one core induces significant electronic perturbations. These changes are directly observable in the FT-IR spectrum, particularly in the stretching frequencies of the N-H and C=O bonds of the lactam ring, providing a powerful tool for distinguishing between isomers (e.g., 6-nitro vs. 5-nitro) and related precursors.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For solid-state analysis of compounds like this compound, the Potassium Bromide (KBr) pellet method is a gold standard, yielding high-resolution transmission spectra.[1][2]
Step-by-Step Methodology for KBr Pellet Preparation
-
Material Purity and Dryness: Begin with spectroscopy-grade KBr powder. KBr is highly hygroscopic, and any absorbed atmospheric moisture will introduce a broad, interfering O-H stretching band around 3400 cm⁻¹.[3] It is best practice to dry the KBr in an oven (e.g., at 110°C for several hours) and store it in a desiccator prior to use.[4]
-
Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine, consistent powder. The goal is to reduce particle size to less than 2 microns to minimize infrared light scattering.[2]
-
Mixing and Homogenization: Add approximately 150-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogenous. Avoid overly vigorous grinding at this stage, which can lead to unwanted sample degradation or polymorphic changes.
-
Die Loading: Transfer the homogenous powder mixture into a pellet-forming die. Distribute the powder evenly on the anvil surface to ensure a pellet of uniform thickness.
-
Pressing the Pellet: Place the die into a hydraulic press. Apply a pressure of approximately 8-10 metric tons for 1-2 minutes.[3][5] This pressure causes the KBr to "cold-flow," fusing into a transparent or translucent disc that encases the sample particles.[1]
-
Pellet Inspection and Analysis: Carefully remove the pellet from the die. It should be transparent and free of cracks or cloudiness. Place the pellet in the spectrometer's sample holder and acquire the spectrum. The resulting peaks should have a maximum intensity of around 10% transmittance (or ~1.0 Absorbance units) for optimal signal-to-noise without peak saturation.[1]
Workflow for FT-IR Spectral Analysis
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Deconvolution of the this compound Spectrum
The FT-IR spectrum of this compound is characterized by several distinct absorption bands that confirm its structure. The interpretation relies on identifying the vibrational modes associated with its core functional groups.[6][7]
-
N-H Stretching (Lactam): A sharp to moderately broad peak is expected in the region of 3200-3350 cm⁻¹ . This absorption arises from the stretching vibration of the nitrogen-hydrogen bond within the five-membered lactam ring. Its precise position and sharpness are influenced by intermolecular hydrogen bonding in the solid state.
-
Aromatic C-H Stretching: Weak to medium intensity bands typically appear just above 3000 cm⁻¹ (~3050-3150 cm⁻¹ ), corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.
-
Aliphatic C-H Stretching: The methylene (CH₂) group at the C3 position will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).
-
C=O Stretching (Lactam): A very strong and sharp absorption band is the hallmark of the carbonyl group. For the γ-lactam in this compound, this peak is expected around 1710-1730 cm⁻¹ . The electron-withdrawing effect of the nitro group can slightly increase this frequency compared to the unsubstituted parent compound, indolin-2-one.
-
Aromatic C=C Stretching: The benzene ring gives rise to several medium-to-strong bands in the 1450-1620 cm⁻¹ region. These correspond to the skeletal C=C stretching vibrations within the ring.
-
NO₂ Stretching (Asymmetric & Symmetric): This is the most definitive feature for confirming the nitro substitution. Aromatic nitro compounds display two very strong and characteristic absorptions.[8][9]
-
Asymmetric Stretch: A strong band between 1500-1550 cm⁻¹ .
-
Symmetric Stretch: A strong band between 1330-1370 cm⁻¹ .
-
-
C-N Stretching: The stretching vibration of the C-N bond within the lactam ring typically appears in the 1200-1350 cm⁻¹ region.
-
Aromatic C-H Out-of-Plane Bending: The region below 900 cm⁻¹ contains bands related to the out-of-plane C-H bending vibrations, which are characteristic of the aromatic substitution pattern. For a 1,2,4-trisubstituted benzene ring, a characteristic band is often observed between 860-900 cm⁻¹ .[10]
Comparative Spectral Analysis
To truly appreciate the spectral signature of this compound, it is essential to compare it with related molecules. The following table contrasts its key vibrational frequencies with those of its parent structure (Indolin-2-one), a related dione (Isatin), an isomer of that dione (5-Nitroisatin), and its aromatic analog (6-Nitroindole).
| Vibrational Mode | This compound (Predicted/Expected) | Indolin-2-one | Isatin [11][12][13] | 5-Nitroisatin [14][15] | 6-Nitroindole [16][17] |
| N-H Stretch (cm⁻¹) | ~3200 - 3350 | ~3200 | ~3450 | ~3400-3500 | ~3400 |
| C=O Stretch (Lactam) (cm⁻¹) | ~1710 - 1730 (Strong) | ~1700 | ~1730 (Amide) | ~1740 (Amide) | N/A |
| C=O Stretch (Ketone) (cm⁻¹) | N/A | N/A | ~1695 (Ketone) | ~1700 (Ketone) | N/A |
| NO₂ Asymmetric Stretch (cm⁻¹) | ~1500 - 1550 (Very Strong) | N/A | N/A | ~1530 | ~1510 |
| NO₂ Symmetric Stretch (cm⁻¹) | ~1330 - 1370 (Very Strong) | N/A | N/A | ~1340 | ~1330 |
| Aromatic C=C Stretch (cm⁻¹) | ~1620, ~1580, ~1480 | ~1620, ~1470 | ~1615, ~1465 | ~1620, ~1470 | ~1615, ~1580 |
Key Interpretive Insights:
-
The Nitro Group Fingerprint: The most striking difference between this compound and its non-nitrated counterparts (Indolin-2-one, Isatin) is the presence of the two intense NO₂ stretching bands. Their appearance is conclusive proof of successful nitration.
-
Carbonyl Frequency Shift: The lactam C=O stretch in this compound is expected at a slightly higher wavenumber than in Indolin-2-one. This is due to the inductive electron-withdrawing effect of the nitro group, which shortens and strengthens the C=O bond.
-
Distinguishing from Isatins: this compound is easily distinguished from Isatin and 5-Nitroisatin by the presence of only one strong carbonyl absorption. The isatin structures possess both an amide and a ketone C=O group, resulting in two distinct peaks in that region.[15]
-
Distinguishing from 6-Nitroindole: The presence of the strong lactam C=O stretch (~1710-1730 cm⁻¹) clearly differentiates this compound from 6-Nitroindole, which lacks this functional group entirely.[16]
Conclusion
The FT-IR spectrum provides a robust and information-rich fingerprint for the structural verification of this compound. The definitive identification hinges on observing the complete set of characteristic bands: the N-H and lactam C=O stretches, and most critically, the pair of intense asymmetric and symmetric stretching bands of the aromatic nitro group. Through careful sample preparation and a comparative analytical approach, researchers can leverage FT-IR spectroscopy to rapidly and confidently confirm the identity and purity of this important synthetic intermediate, distinguishing it from precursors, byproducts, and isomers.
References
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4669250, 5-Nitroisatin. Retrieved from [Link]
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AIP Publishing. (2022). Analysis of IR and Raman spectra of Isatin. Retrieved from [Link]
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Der Pharma Chemica. (2017). Synthesis, Identification, Theoretical And Experimental Studies For Carbon Steel Corrosion Inhibition in Sea Water for New Urea and Thiourea Derivatives linkage to 5-Nitro Isatin Moiety. Retrieved from [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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InstaNANO. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78502, 6-Nitro-1H-indole. Retrieved from [Link]
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A Comparative Guide to the Biological Activities of 6-Nitroindolin-2-one and 5-Nitroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold can significantly modulate its physicochemical properties and biological activity. The position of this nitro group is critical, giving rise to distinct isomers with potentially divergent pharmacological profiles. This guide provides a comprehensive comparison of the known and inferred biological activities of two such isomers: 6-Nitroindolin-2-one and 5-Nitroindolin-2-one. While extensive research has been conducted on derivatives of 5-nitroindoles, particularly in the context of anticancer activity, data on this compound is less abundant. This guide will, therefore, draw upon existing literature for 5-nitroindole derivatives and infer the potential activities of this compound based on structurally related 6-nitroindole compounds.
Chemical Structures
The seemingly minor shift in the position of the nitro group from the 5th to the 6th position on the indolin-2-one core can lead to significant differences in electron distribution, molecular geometry, and ultimately, how these molecules interact with biological targets.
| Compound | Structure |
| 5-Nitroindolin-2-one | ![]() |
| This compound | ![]() |
Comparative Biological Activities
Anticancer Activity
5-Nitroindolin-2-one Derivatives: Targeting the c-Myc Oncogene
A significant body of research has focused on the anticancer potential of 5-nitroindole derivatives. These compounds have been extensively investigated as binders and stabilizers of G-quadruplex (G4) DNA structures.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, and their formation in the promoter region of oncogenes like c-Myc can repress gene transcription.[3]
The proposed mechanism of action for many 5-nitroindole derivatives involves their ability to stabilize the G-quadruplex in the promoter of the c-Myc gene.[1] This stabilization effectively acts as a transcriptional repressor, leading to the downregulation of c-Myc protein expression.[2] Since c-Myc is a key regulator of cell proliferation, its suppression can induce cell cycle arrest and apoptosis in cancer cells.[2][3]
Several studies have synthesized and evaluated pyrrolidine-substituted 5-nitroindole derivatives, demonstrating their potent binding to the c-Myc G-quadruplex and significant inhibition of cancer cell proliferation.[2][3] The structure-activity relationship (SAR) studies indicate that the presence of the nitro group at the 5-position is crucial for this activity.[3]
This compound: Inferred Anticancer Potential
Direct experimental data on the anticancer activity of this compound is limited in the current literature. However, studies on other 6-nitroindole derivatives suggest that this scaffold also possesses potential as an anticancer agent. For instance, certain 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed as tubulin polymerization inhibitors, inducing G2/M cell-cycle arrest and apoptosis in cancer cells.[4] Furthermore, new derivatives of indole-6-carboxylate ester have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are critical targets in cancer therapy.[5]
While the precise mechanism may differ from the G-quadruplex binding observed with 5-nitroindoles, the presence of the electron-withdrawing nitro group at the 6-position is expected to confer cytotoxic properties. Further investigation is warranted to elucidate the specific anticancer mechanisms of this compound.
Quantitative Comparison of Anticancer Activity (Illustrative)
The following table provides illustrative IC50 values for representative 5-nitroindole derivatives against a human cancer cell line, highlighting their potency. Data for 6-nitroindole derivatives are inferred from related compounds and are presented to suggest potential activity ranges that require experimental validation.
| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Nitroindole Derivatives | c-Myc G-Quadruplex Binding | HeLa | 5.08 - 5.89 | [3] |
| Inferred 6-Nitroindole Derivatives | Tubulin Polymerization Inhibition | MCF-7 | ~0.04 (for a potent derivative) | [4] |
| Inferred 6-Nitroindole Derivatives | EGFR/VEGFR-2 Inhibition | Various | Sub-micromolar to low micromolar | [5] |
Antimicrobial Activity
The nitro group is a well-known pharmacophore in many antimicrobial agents, often acting through bioreduction to generate reactive nitrogen species that can damage cellular components.[6]
5-Nitroindolin-2-one Derivatives
While the primary focus has been on anticancer activity, the 5-nitroindole scaffold has also been explored for antimicrobial properties. The general principle of nitroaromatic compounds suggests that 5-Nitroindolin-2-one and its derivatives could exhibit activity against a range of bacteria and fungi.
This compound: Inferred Antimicrobial Potential
Similarly, 6-nitroindole derivatives are expected to possess antimicrobial activity. The electron-withdrawing nature of the nitro group can contribute to the overall electronic properties of the molecule that are favorable for antimicrobial action. For example, a comparative study of quinoline derivatives, which share some structural similarities with indoles, showed that nitro-substituted compounds can have broad-spectrum antibacterial activity.[7]
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key biological assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-Nitroindolin-2-one and this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
c-Myc G-Quadruplex Binding Assay: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to study the conformation of DNA and its interaction with small molecules.
Protocol:
-
DNA Preparation: Prepare a solution of the c-Myc G-quadruplex-forming oligonucleotide (e.g., Pu27) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Folding: Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature to allow for G-quadruplex formation.
-
CD Spectra Acquisition: Record the CD spectrum of the folded G-quadruplex from 220 to 320 nm. A characteristic positive peak around 264 nm and a negative peak around 240 nm indicate a parallel G-quadruplex structure.
-
Ligand Titration: Add increasing concentrations of the test compound (5-Nitroindolin-2-one or this compound) to the G-quadruplex solution and record the CD spectrum after each addition.
-
Data Analysis: Analyze the changes in the CD signal to determine the binding affinity and the effect of the compound on the G-quadruplex stability.[8][9][10][11]
Analysis of c-Myc Protein Expression: Western Blotting
Western blotting allows for the detection and quantification of specific proteins in a cell lysate.
Protocol:
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[12][13]
Antimicrobial Activity Assessment: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
Protocol:
-
Bacterial Culture: Grow the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to the mid-logarithmic phase.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Proposed Mechanism of 5-Nitroindole Derivatives in Cancer
Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.
General Workflow for Biological Activity Screening
Caption: Workflow for comparing the biological activities of the two isomers.
Conclusion
The positional isomerism of the nitro group on the indolin-2-one scaffold plays a critical role in defining the biological activity of these compounds. While 5-nitroindole derivatives have been well-established as potent anticancer agents through the stabilization of the c-Myc G-quadruplex, the biological profile of this compound is less defined. Based on the activity of structurally related 6-nitroindoles, it is plausible that this isomer also possesses significant anticancer and antimicrobial properties, potentially through different mechanisms of action such as tubulin polymerization or kinase inhibition. This guide provides a framework for the direct comparative evaluation of these two promising molecules. Further experimental investigation is crucial to fully elucidate the therapeutic potential of this compound and to understand the nuanced structure-activity relationships governed by the position of the nitro substituent.
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A Comparative Guide to the Synthetic Advantages of 6-Nitroindolin-2-one and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the indolin-2-one (oxindole) scaffold is a cornerstone, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold significantly enhances its synthetic versatility, providing a chemical handle for a wide array of further transformations. However, the regiochemical placement of this nitro group is a critical determinant of both the synthetic accessibility of the initial building block and the subsequent reactivity it displays. This guide provides an in-depth technical comparison of the synthetic advantages of 6-nitroindolin-2-one over its 4-, 5-, and 7-nitro isomers, supported by experimental data and established synthetic protocols.
The Strategic Importance of the Nitroindolin-2-one Scaffold
The nitroindolin-2-one framework is a powerful precursor in synthetic campaigns. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring and the adjacent lactam. More importantly, the nitro group itself is a versatile functional group, readily converted into an amine, which can then be elaborated into a diverse range of functionalities through diazotization, acylation, alkylation, and participation in cross-coupling reactions. This strategic placement of a latent amino group is a key consideration in the design of synthetic routes for complex target molecules.
Synthesis of Nitroindolin-2-one Isomers: A Comparative Overview
The synthetic accessibility of each nitroindolin-2-one isomer is a primary factor in its selection as a starting material. Here, we compare the most common and effective methods for the preparation of the 6-, 5-, 7-, and 4-nitro isomers.
This compound: Favorable Regioselectivity in Direct Nitration
The synthesis of this compound is most commonly achieved through the direct electrophilic nitration of indolin-2-one (oxindole) or its derivatives. The directing effects of the acyl-amino group on the aromatic ring favor the introduction of the nitro group at the C6 position.
A prevalent and straightforward method involves the direct electrophilic nitration of commercially available indoline-2-carboxylic acid.[1] The reaction is typically performed in a strongly acidic medium, utilizing a mixture of concentrated nitric acid and sulfuric acid.[1] The protonated nitrogen of the indoline ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[1] This regioselectivity results in 6-nitroindoline-2-carboxylic acid as the major product, with the 5-nitro isomer being a significant byproduct.[1] A reported yield for the 6-nitro isomer via this method is approximately 72%.[2][3]
Experimental Protocol: Direct Nitration of Indoline-2-carboxylic Acid [1]
-
Dissolution: In a flask equipped with a stirrer and cooled to -5 °C, dissolve indoline-2-carboxylic acid (1.0 eq, e.g., 25 g, 153 mmol) in concentrated sulfuric acid (e.g., 200 mL).
-
Nitration: Slowly add concentrated nitric acid (1.08 eq, e.g., 6.93 mL, 165 mmol) to the stirred solution while maintaining the temperature between -20 °C and -10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.
-
Quenching: Pour the reaction mixture into crushed ice (e.g., 500 g).
-
Byproduct Extraction: Extract the aqueous mixture with ethyl acetate to remove the 5-nitroindoline-2-carboxylic acid byproduct.
-
Product Isolation: Adjust the pH of the aqueous phase to 4.5–5.0 with an aqueous sodium hydroxide solution.
-
Extraction: Extract the pH-adjusted aqueous phase with ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield pure 6-nitroindoline-2-carboxylic acid.
For enantiomerically pure applications, a chiral pool synthesis commencing from L-phenylalanine can be employed to produce (S)-6-nitroindoline-2-carboxylic acid.[2][3]
Caption: Workflow for the synthesis of 6-nitroindoline-2-carboxylic acid via direct nitration.
5-Nitroindolin-2-one: Alternative Synthetic Strategies
Direct nitration of indolin-2-one often yields the 5-nitro isomer as a significant byproduct.[1] For a more targeted synthesis, the Fischer indole synthesis is a viable, albeit multi-step, approach. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[4] For the synthesis of 5-nitroindolin-2-one, 4-nitrophenylhydrazine would be a suitable starting material.
Derivatives of 5-nitroindole have been synthesized and evaluated for their potential as c-Myc G-quadruplex binders with anticancer activity.[5][6]
7-Nitroindolin-2-one: Overcoming Steric Hindrance
The synthesis of 7-nitroindolin-2-one is more challenging due to the steric hindrance at the C7 position. Direct nitration of oxindole is often hampered by poor regioselectivity, leading to a mixture of nitrated isomers.[7] A more reliable method involves the reduction of 7-nitroisatin, which can be prepared from 2-amino-3-nitrobenzoic acid via the Sandmeyer isonitrosoacetanilide isatin synthesis.[4][7][8][9][10][11] An indirect, multi-step synthesis starting from indole can also be employed to circumvent issues of polymerization and poor regioselectivity.[12]
4-Nitroindolin-2-one: A Less Common Isomer
The 4-nitro isomer is generally the most challenging to synthesize in high yield via direct electrophilic substitution due to the directing effects of the lactam functionality. A method for the synthesis of 4-nitroindole involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate and potassium ethoxide.[13] While not a direct synthesis of 4-nitroindolin-2-one, this precursor could potentially be converted to the target molecule. 4-Nitroindole is a useful precursor for the synthesis of various biologically active compounds.[14]
Comparative Data on Synthesis
| Isomer | Synthetic Method | Starting Material | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Direct Nitration | Indoline-2-carboxylic acid | ~72%[2][3] | High regioselectivity for the 6-position, straightforward procedure. | Formation of 5-nitro isomer as a byproduct requires separation. |
| 5-Nitroindolin-2-one | Fischer Indole Synthesis | 4-Nitrophenylhydrazine | Variable | Good control over regioselectivity. | Multi-step synthesis, potentially harsh conditions. |
| 7-Nitroindolin-2-one | Reduction of 7-Nitroisatin | 2-Amino-3-nitrobenzoic acid | Good | High regioselectivity. | Multi-step synthesis, potential for polymerization in alternative routes.[12] |
| 4-Nitroindolin-2-one | From 2-methyl-3-nitroaniline | 2-Methyl-3-nitroaniline | Moderate | Access to the less common 4-isomer. | Multi-step, indirect synthesis. |
The Synthetic Advantage of the 6-Nitro Position
The primary synthetic advantage of this compound lies in its favorable and predictable regioselectivity during direct nitration of the readily available indolin-2-one core. This makes it a more accessible starting material for large-scale synthesis compared to the other isomers, which often require more complex, multi-step procedures.
Furthermore, the electronic environment of the 6-position offers distinct advantages for subsequent functionalization. The nitro group at C6 can be readily reduced to the corresponding 6-aminoindolin-2-one. This amine is a versatile intermediate for a wide range of chemical transformations, including:
-
Acylation and Sulfonylation: Formation of amides and sulfonamides to explore structure-activity relationships.
-
Alkylation: Introduction of various alkyl groups.
-
Diazotization and Sandmeyer Reactions: Conversion of the amino group to a wide array of other functionalities, such as halogens, cyano, and hydroxyl groups.
-
Palladium-Catalyzed Cross-Coupling Reactions: The corresponding 6-amino or 6-halo derivatives can participate in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to build molecular complexity.
While these transformations are, in principle, possible for the other isomers, the ease of access to the 6-nitro precursor often makes it the most practical choice for the development of compound libraries and for process development in drug discovery.
Caption: Versatile functionalization pathways starting from this compound.
Spectroscopic Data Comparison
The differentiation of the nitroindolin-2-one isomers is readily achieved by spectroscopic methods, particularly ¹H and ¹³C NMR. The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling patterns for the aromatic protons and carbons.
| Isomer | Key ¹H NMR Signals (Aromatic Region, ppm) | Key ¹³C NMR Signals (Aromatic Carbons, ppm) |
| This compound | Characteristic splitting pattern for 1,2,4-trisubstituted benzene. | Distinct signals for the six aromatic carbons. |
| 5-Nitroindolin-2-one | Typically shows a doublet for H-4, a doublet of doublets for H-6, and a doublet for H-7.[5] | Characteristic shifts for a 1,2,4-trisubstituted benzene ring.[5] |
| 7-Nitroindolin-2-one | Aromatic protons typically appear as a set of doublets and a triplet. | Unique chemical shifts due to the proximity of the nitro group to the fused ring system. |
| 4-Nitroindolin-2-one | Aromatic protons will exhibit a distinct pattern for a 1,2,3-trisubstituted benzene ring. | Characteristic shifts reflecting the electronic environment of the 4-nitro substitution. |
Note: Specific chemical shifts are dependent on the solvent and other substituents present in the molecule. The provided information is a general guide.
Conclusion
References
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A Comparative Guide to the Definitive Structural Validation of 6-Nitroindolin-2-one
This guide provides an in-depth, objective comparison of analytical methodologies for the structural validation of 6-Nitroindolin-2-one, a key heterocyclic building block in medicinal chemistry and drug development. We will explore X-ray crystallography as the definitive standard for absolute structure elucidation and compare its performance and data output against orthogonal spectroscopic and chromatographic techniques. The causality behind experimental choices, self-validating protocols, and supporting data are provided to guide researchers in achieving unambiguous structural confirmation.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physicochemical properties, and potential for therapeutic application. For a molecule like this compound, seemingly minor changes in its structure, such as the position of the nitro group, can lead to vastly different pharmacological profiles. Therefore, rigorous and unequivocal structural validation is not merely a procedural step but a foundational pillar of scientific integrity. While a suite of analytical tools can provide strong evidence for a proposed structure, single-crystal X-ray crystallography remains the gold standard, offering an irrefutable "snapshot" of the molecule's atomic arrangement in the solid state.[1][2] This guide will dissect this powerful technique and contrast it with other essential validation methods.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides direct, high-resolution, three-dimensional structural information by analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal.[3] This technique is unparalleled in its ability to determine not only the connectivity of atoms but also their precise spatial coordinates, bond lengths, bond angles, and stereochemistry.
Expertise & Experience: Why Crystallography is Definitive
The power of X-ray crystallography lies in its ability to generate an electron density map of the molecule.[3] This map is a direct visualization of the electron clouds surrounding the atoms, allowing for the construction of an atomic model with exceptional accuracy. For this compound, this means we can unequivocally confirm:
-
The core indolin-2-one bicyclic system.
-
The precise location of the nitro (NO₂) group at the 6-position of the aromatic ring.
-
The planarity of the ring systems and the conformation of the molecule in the solid state.
-
Intermolecular interactions (e.g., hydrogen bonding) that dictate the crystal packing.[4]
The primary experimental hurdle, and the reason it is not always the first method employed, is the necessity of growing a single, diffraction-quality crystal. This can be a time-consuming and challenging process.[1]
Trustworthiness: A Self-Validating Experimental Protocol
The protocol for X-ray crystallography is inherently self-validating. The quality of the diffraction data and the final refined structure are judged by universally accepted metrics (e.g., R-factor), which provide a statistical measure of how well the model fits the experimental data.
Step-by-Step Protocol for X-ray Crystallographic Analysis:
-
Crystal Growth (The Critical First Step):
-
Dissolve the purified this compound sample in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, or acetone) to near-saturation.
-
Employ a slow evaporation technique: leave the solution in a loosely covered vial in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly and crystals to form.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor slowly diffuses into the sample solution.[4]
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects (typically 0.1-0.3 mm in size).
-
Carefully mount the crystal on a goniometer head using a cryo-loop and flash-cool it in a stream of liquid nitrogen (e.g., at 100 K) to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the goniometer on an X-ray diffractometer (e.g., a Bruker Kappa Apex II).[5]
-
An intense beam of monochromatic X-rays (e.g., Mo Kα radiation) is directed at the crystal.[4]
-
The crystal is rotated, and a series of diffraction images are collected by a detector as the X-rays are scattered by the electrons in the crystal.
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map and a preliminary atomic model.[5]
-
The model is "refined" using least-squares procedures, where atomic positions and displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions.[5]
-
Visualization: X-ray Crystallography Workflow
Caption: Workflow for structural validation by X-ray crystallography.
Data Presentation: Representative Crystallographic Data
While a public crystal structure for this compound is not available, the table below presents typical crystallographic data for a closely related molecule, 6-Hydroxy-3-(hydroxyimino)indolin-2-one, to illustrate the expected output.[4][6]
| Parameter | Representative Value | Significance |
| Chemical Formula | C₈H₆N₂O₃ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight (Mᵣ) | 178.15 | Consistent with the molecular formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | a = 7.416, b = 7.124, c = 14.111 | The dimensions of the unit cell. |
| β (°) | 95.21 | The angle of the unit cell for a monoclinic system. |
| Volume (V) (ų) | 742.4 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Temperature (K) | 294 | The temperature at which data was collected. |
| R-factor (R1) | 0.061 (for I > 2σ(I)) | A measure of the agreement between the model and the experimental data. |
| Final wR2 | 0.172 | A weighted R-factor, also indicating the quality of the refinement. |
Part 2: Orthogonal Validation with Spectroscopic Methods
While crystallography provides the definitive solid-state structure, it is crucial to confirm that the bulk material corresponds to this structure and to understand its properties in solution. Orthogonal methods—techniques that rely on different physical principles—are essential for a comprehensive validation package.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution. It provides detailed information about the chemical environment, connectivity, and proximity of NMR-active nuclei (most commonly ¹H and ¹³C).
-
Expertise & Causality: For this compound, ¹H NMR would confirm the number and connectivity of protons, with distinct signals expected for the aromatic protons, the N-H proton, and the CH₂ protons of the five-membered ring. The splitting patterns (coupling) between adjacent protons would validate the substitution pattern. ¹³C NMR would confirm the number of unique carbon atoms, including the characteristic carbonyl (C=O) carbon of the lactam.[7][8]
-
Protocol:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on an NMR spectrometer (e.g., 400 MHz).
-
-
Visualization: NMR Analysis Workflow
Caption: General workflow for NMR spectroscopic analysis.
-
Data Presentation: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Structural Fragment |
| ¹H | 10.5 - 11.5 | singlet (broad) | NH (amide/amine) |
| ¹H | 7.8 - 8.2 | multiplet | Aromatic CH s |
| ¹H | 6.9 - 7.2 | multiplet | Aromatic CH s |
| ¹H | 3.5 - 3.7 | singlet | CH₂ |
| ¹³C | ~175 | singlet | C =O (lactam) |
| ¹³C | 140 - 150 | singlet | Aromatic C -NO₂, C -N |
| ¹³C | 110 - 130 | singlet | Aromatic C H |
| ¹³C | ~35 | singlet | C H₂ |
B. Mass Spectrometry (MS)
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound with high accuracy and offering structural clues through fragmentation patterns.[7]
-
Expertise & Causality: For this compound (C₉H₈N₂O₄, Mol. Wt.: 208.17 g/mol ), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.0557 or the deprotonated molecule [M-H]⁻ at m/z 207.0415.[9] The experimentally observed mass should match the calculated exact mass to within a few parts per million (ppm), confirming the elemental formula.
-
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive or negative ion mode.
-
-
Visualization: LC-MS Analysis Workflow
Caption: Workflow for structural validation by LC-MS.
-
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass (m/z) | Significance |
| [M+H]⁺ | 209.0557 | Confirms the molecular weight and elemental formula in positive ion mode. |
| [M-H]⁻ | 207.0415 | Confirms the molecular weight and elemental formula in negative ion mode. |
| [M+Na]⁺ | 231.0376 | Common sodium adduct, further supporting the molecular weight. |
C. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method used to identify the presence of specific functional groups in a molecule, as different chemical bonds absorb infrared radiation at characteristic frequencies.
-
Expertise & Causality: The IR spectrum of this compound is expected to show distinct absorption bands confirming its key functional groups: a strong C=O stretch for the lactam, an N-H stretch for the indoline amine, and characteristic symmetric and asymmetric stretches for the aromatic nitro group.[10][11]
-
Protocol:
-
Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, mix the sample with potassium bromide (KBr) and press it into a thin pellet.
-
Acquire the spectrum using an FTIR spectrometer.
-
-
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch |
| ~1710 | Strong | C=O stretch (lactam) |
| ~1520 | Strong | Asymmetric NO₂ stretch |
| ~1340 | Strong | Symmetric NO₂ stretch |
Part 3: Comparative Analysis and Integrated Strategy
No single technique tells the whole story. A robust structural validation relies on the convergence of evidence from multiple, independent methods. The choice of which techniques to use, and in what order, depends on the specific scientific question being asked.
Head-to-Head Comparison of Techniques
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| X-ray Crystallography | Absolute 3D structure, stereochemistry, packing | Single crystal (0.1-0.3 mm) | Unambiguous, definitive structural proof | Crystal growth can be difficult or impossible.[1] |
| NMR Spectroscopy | Atomic connectivity, solution-state structure | 5-10 mg, soluble | Rich structural detail in a biologically relevant state | Can be complex to interpret; no solid-state information |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | <1 mg, soluble | High sensitivity and accuracy for formula confirmation | Does not provide connectivity or stereochemistry.[9] |
| IR Spectroscopy | Presence of functional groups | <1 mg, solid or liquid | Fast, simple, and requires minimal sample | Provides limited structural detail; not definitive. |
Logical Workflow for Comprehensive Validation
A logical approach to validating a newly synthesized batch of this compound would follow an integrated workflow, moving from broad characterization to definitive proof.
Caption: An integrated strategy for the comprehensive structural validation of a target molecule.
Conclusion
The structural validation of this compound, like any critical chemical entity, demands a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide powerful and essential data regarding molecular weight, connectivity, and functional groups, they collectively build a strong but circumstantial case. Single-crystal X-ray crystallography stands alone as the ultimate arbiter, delivering direct and unambiguous evidence of the three-dimensional atomic structure. By integrating the rapid, bulk-sample analysis of spectroscopy with the definitive, high-resolution proof offered by crystallography, researchers can ensure the highest degree of scientific integrity and confidence in their results, paving the way for successful downstream applications in drug development and beyond.
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Hemanathan, K., et al. (2019). Crystal Structure Analysis of (6-hydroxy-8-(2-hydroxyphenyl)-9-nitro-2, 3, 4, 8-tetrahydro-1H-pyrido [1, 2-a] pyrimidin-7-yl) (1H-indol-3-yl) methanone. ResearchGate. Retrieved from [Link]
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Hicks, A. T., et al. (2022). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Retrieved from [Link]
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Yu, H. (2009). 6-Hydroxy-3-(hydroxyimino)indolin-2-one. ResearchGate. Retrieved from [Link]
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A Comparative Guide to 6-Nitroindolin-2-one and 6-Aminoindolin-2-one: From Synthetic Precursor to Pharmacological Scaffold
The indolin-2-one, or oxindole, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably a class of protein kinase inhibitors like Sunitinib.[1] Within this family, 6-substituted derivatives are crucial for modulating pharmacological activity and physicochemical properties. This guide provides an in-depth comparative analysis of two pivotal analogues: 6-Nitroindolin-2-one and its corresponding reduction product, 6-aminoindolin-2-one. We will explore their distinct physicochemical properties, synthetic pathways, chemical reactivity, and divergent roles in drug discovery, moving from a critical synthetic intermediate to a versatile, functional building block.
Physicochemical Properties: A Tale of Two Functional Groups
The fundamental difference between these two molecules—a nitro versus an amino group at the 6-position—profoundly impacts their physical and chemical characteristics. The nitro group is a potent electron-withdrawing group, increasing the compound's acidity and reducing the electron density of the aromatic ring. In contrast, the amino group is electron-donating, enhancing the molecule's basicity, polarity, and capacity for hydrogen bonding.[1]
| Property | This compound | 6-Aminoindolin-2-one | Rationale for Difference |
| Molecular Formula | C₈H₆N₂O₃ | C₈H₈N₂O | Reduction of NO₂ to NH₂ involves the net addition of H₂ and removal of O₂. |
| Molecular Weight | 178.15 g/mol | 148.16 g/mol [1] | The replacement of two oxygen atoms with two hydrogen atoms significantly reduces the mass. |
| Appearance | Likely a solid[2] | Solid | Both are relatively simple heterocyclic compounds. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF)[3] | Soluble in polar organic solvents (DMSO, Methanol)[4] | The amino group's ability to form hydrogen bonds generally enhances solubility in polar protic solvents like methanol.[1] |
| LogP (XLogP3-AA) | 1.9 (for 6-Nitroindoline)[5] | 0.1 (for 7-Aminoindolin-2-one)[4] | The polar amino group drastically reduces lipophilicity compared to the less polar nitro group, resulting in a lower LogP value. |
| Topological Polar Surface Area (TPSA) | 57.9 Ų (for 6-Nitroindoline)[5] | 55.1 Ų (for 7-Aminoindolin-2-one)[4] | The TPSA values are comparable, but the nature of the polarity is different (acceptor-heavy vs. donor/acceptor). |
| Hydrogen Bond Donors | 1 (N-H of the lactam) | 2 (N-H of lactam, NH₂ group)[6] | The primary amine introduces an additional hydrogen bond donor site. |
| Hydrogen Bond Acceptors | 3 (C=O, two O of nitro) | 2 (C=O, N of amino)[6] | The nitro group provides two strong hydrogen bond acceptors, while the amino group provides one. |
Synthesis: A Direct and Essential Transformation
The synthetic relationship between this compound and 6-aminoindolin-2-one is direct and fundamental. The former is almost exclusively synthesized to serve as the immediate precursor to the latter.
Synthesis of this compound
The most common method for synthesizing this compound is the electrophilic nitration of an indolin-2-one precursor. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid under controlled, low-temperature conditions. The protonated lactam nitrogen of the indolinone ring acts as a meta-directing group, favoring the introduction of the nitro group at the C-6 position.[7] However, this reaction can often produce a mixture of regioisomers, including the 5-nitro derivative, which may require careful purification to isolate the desired 6-nitro product.[7][8]
Synthesis of 6-Aminoindolin-2-one
The conversion of this compound to 6-aminoindolin-2-one is a standard reduction reaction. This transformation is the most critical step in unlocking the synthetic potential of the scaffold. Common methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically involving stirring the nitro compound under a hydrogen atmosphere in the presence of a metal catalyst, such as Palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.[4]
-
Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder in acetic acid can also be used to effectively reduce the nitro group.
The overall synthetic workflow represents a classic functional group interconversion strategy central to medicinal chemistry.
Caption: Synthetic pathway from indolin-2-one to functionalized derivatives.
Chemical Reactivity and Synthetic Utility
The divergent reactivity of the nitro and amino groups defines the roles these two compounds play in a synthetic workflow.
| Compound | Key Functional Group | Reactivity Profile | Primary Synthetic Role |
| This compound | Nitro (-NO₂) | - Strong electron-withdrawing group.- Readily undergoes reduction to an amine.[2]- Deactivates the aromatic ring towards electrophilic substitution. | Masked Amine/Intermediate: Its primary purpose is to introduce a nitrogen functionality at the 6-position, which is then unmasked via reduction. |
| 6-Aminoindolin-2-one | Amino (-NH₂) | - Nucleophilic center.- Undergoes acylation, alkylation, sulfonylation, and diazotization.[1]- Electron-donating group that activates the aromatic ring. | Versatile Building Block: Serves as a key scaffold for diversification, allowing for the attachment of various side chains and functional groups to build libraries of potential drug candidates.[1] |
The amino group of 6-aminoindolin-2-one is a powerful synthetic handle. It allows chemists to readily perform reactions such as amide bond formation with carboxylic acids, reductive amination with aldehydes and ketones, and participation in various cross-coupling reactions. This versatility is paramount for structure-activity relationship (SAR) studies in drug discovery.
Biological Activity and Applications in Drug Discovery
While structurally similar, the biological relevance of these two compounds is markedly different.
This compound: This compound is rarely investigated for direct biological activity. While some nitroaromatic compounds possess antimicrobial or cytotoxic properties, this is often due to in-vivo reduction to reactive nitroso and hydroxylamine species.[9][10] In the context of drug development, this compound is almost exclusively regarded as a synthetic intermediate, not an active pharmaceutical ingredient.[9]
6-Aminoindolin-2-one: In sharp contrast, 6-aminoindolin-2-one is a cornerstone for the development of biologically active molecules. The indolin-2-one scaffold is a well-known "privileged structure," particularly for inhibiting protein kinases.[4] Kinases are critical enzymes in cell signaling pathways that regulate cell proliferation, differentiation, and survival; their dysregulation is a hallmark of cancer.[1][4] The 6-amino group serves as a crucial attachment point for side chains that can interact with specific residues within the kinase active site, thereby conferring potency and selectivity. Derivatives have shown promise as inhibitors of kinases like VEGFR and PDGFR, which are important in angiogenesis and tumor growth.[4]
Caption: Mechanism of kinase inhibition by 6-aminoindolin-2-one derivatives.
Experimental Protocols
The following protocols are representative procedures for the synthesis of each compound.
Protocol 1: Synthesis of this compound via Nitration
This protocol is adapted from the nitration of a similar indoline structure and should be performed with extreme caution in a well-ventilated fume hood.[7]
-
Preparation: In a flask equipped with a magnetic stirrer and cooled to -15 °C in an ice-salt bath, dissolve indolin-2-one (1.0 eq) in concentrated sulfuric acid (98%).
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise to the stirred solution. It is critical to maintain the internal temperature below -5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -5 °C for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration. The crude product will likely be a mixture of 5-nitro and 6-nitro isomers.
-
Purification: Purify the crude solid by column chromatography or recrystallization to isolate the this compound isomer.
Protocol 2: Synthesis of 6-Aminoindolin-2-one via Catalytic Hydrogenation
This protocol is a general procedure for the reduction of an aromatic nitro group.[4]
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a round-bottom flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon or a hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen at room temperature. The reaction is typically complete within 2-12 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-aminoindolin-2-one, which can be further purified by recrystallization or column chromatography if necessary.
Conclusion
This compound and 6-aminoindolin-2-one represent a classic precursor-product pair in medicinal chemistry. While the nitro compound is a stable and accessible intermediate, its utility is almost entirely channeled into the synthesis of the amino derivative. It is 6-aminoindolin-2-one that emerges as the high-value, versatile scaffold. Its nucleophilic amino group provides the essential handle for synthetic diversification, enabling researchers to explore vast chemical space in the quest for potent and selective therapeutics, particularly in the highly competitive field of kinase inhibitor development. Understanding the distinct properties and roles of these two molecules is fundamental for any scientist working on the design and synthesis of novel indolin-2-one-based drugs.
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A Comparative Spectroscopic Guide to 6-Nitroindolin-2-one Derivatives
This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of 6-nitroindolin-2-one derivatives. These heterocyclic scaffolds are pivotal as photo-removable protecting groups ("caged compounds") and as intermediates in the synthesis of pharmacologically active molecules.[1][2] Accurate structural elucidation is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible biological activity. This guide provides a comparative analysis of the key spectroscopic signatures—NMR, IR, Mass Spectrometry, and UV-Vis—supported by established experimental data and protocols.
The Structural Landscape and Its Spectroscopic Implications
The this compound core presents a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The electron-withdrawing nitro group significantly influences the electronic environment of the aromatic ring, while the bicyclic lactam structure provides characteristic signals. Understanding how these features translate into spectral data is the first step toward unambiguous identification.
A primary challenge in the synthesis of this compound is the potential for isomeric byproducts, such as 4-, 5-, and 7-nitro positional isomers.[3] A multi-faceted spectroscopic approach is therefore not just recommended but essential for quality control and definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy provides the most detailed structural information, allowing for the precise assignment of protons and carbons within the molecule.
Expertise-Driven Insights: Causality in Chemical Shifts
The position of the nitro group at C6 dramatically influences the chemical shifts of the aromatic protons (H4, H5, and H7) due to its strong anisotropic and electron-withdrawing effects. Protons ortho and para to the nitro group are typically deshielded and shifted downfield. The protons of the saturated five-membered ring (H3) appear as a characteristic multiplet in the aliphatic region.
Comparative ¹H NMR Data
The following table compares the expected ¹H NMR signals for this compound with experimentally determined data from closely related structures.
| Compound | Aromatic Protons (ppm) | Aliphatic Protons (ppm) | N-H Proton (ppm) | Reference |
| This compound (Predicted) | H7: ~7.9-8.1 (d), H5: ~7.5-7.7 (dd), H4: ~7.0-7.2 (d) | H3: ~3.6 (s, 2H) | ~8.0-10.0 (br s) | Inferred from related compounds |
| 6-Nitroindoline | H7(A): 7.52, H5(B): 7.31, H4(C): 7.13 | H2(E): 3.65, H3(F): 3.08 | H1(D): 4.1 | [4] |
| 6-Nitroindole | Aromatic H signals observed between 7.0-8.5 ppm. | N/A (aromatic pyrrole ring) | ~8.0-9.0 (br s) | [3][5] |
| 3-Methyl-5-nitro-1H-indole | H4: 8.57 (d), H6: 8.11 (dd), H7: 7.38 (d) | CH₃: 2.39 (s) | H1: 8.52 (s) | [6] |
Note: The predicted values for this compound are based on foundational principles and data from analogous structures. The presence of the C2-carbonyl is expected to slightly influence the chemical shifts of adjacent protons compared to 6-nitroindoline.
¹³C NMR Spectroscopy
In ¹³C NMR, the carbonyl carbon (C2) of the lactam ring provides a key signal in the downfield region (typically 170-180 ppm). The carbon bearing the nitro group (C6) is also significantly shifted.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of the critical nitro and carbonyl functional groups.
Expertise-Driven Insights: Vibrational Coupling and Aromaticity
The exact frequencies for the N-O stretching vibrations of the nitro group are sensitive to the electronic nature of the molecule. When attached to an aromatic ring, these bands typically shift to slightly lower wavenumbers compared to aliphatic nitro compounds.[7] The lactam C=O stretch is a strong, sharp absorption that is highly characteristic.
Comparative IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | [7][8] |
| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 - 1290 | [7][8] |
| Lactam Carbonyl | C=O Stretch | ~1710 - 1680 | General lactam range |
| Amine | N-H Stretch | ~3300 - 3100 | [8] |
Data for 6-nitroindole from the NIST Chemistry WebBook confirms characteristic peaks in these regions.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the target compound and its derivatives. The fragmentation pattern provides additional structural proof and can help differentiate between isomers.
Expertise-Driven Insights: Fragmentation Pathways
Under electron ionization (EI), indole derivatives often exhibit characteristic fragmentation patterns. For this compound, the molecular ion (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂, 46 Da) and the carbonyl group (CO, 28 Da). High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[3]
Expected Fragmentation for this compound (C₈H₆N₂O₃, MW: 178.15)
| Ion | m/z | Description |
| [M]⁺ | 178 | Molecular Ion |
| [M - NO₂]⁺ | 132 | Loss of nitro group |
| [M - CO]⁺ | 150 | Loss of carbonyl group |
| [M - NO₂ - HCN]⁺ | 105 | Subsequent loss of HCN from the ring |
The mass spectrum for 6-nitroindole shows a strong molecular ion peak at m/z 162, with major fragments at 116 and 89, corresponding to losses of NO₂ and subsequent ring fragments.[10]
UV-Vis Spectroscopy: The Chromophore Signature
UV-Vis spectroscopy is particularly useful for analyzing the conjugated system of the nitroaromatic chromophore and can be a powerful tool for distinguishing between isomers when coupled with a separation technique like HPLC.
Expertise-Driven Insights: Isomeric Differentiation
The position of the nitro group significantly alters the electronic transitions and thus the absorption spectrum. A comparative study of nitroindole isomers revealed that while most isomers show a single broad absorption peak between 300-400 nm, 6-nitroindole uniquely displays two maxima in this range .[11][12] This is a critical diagnostic feature that can be extrapolated to the this compound system for identifying the correct isomer.
Experimental Protocols and Workflows
The following protocols represent self-validating systems for the comprehensive characterization of a synthesized this compound derivative.
General Analytical Workflow
The following diagram illustrates a standard workflow for the purification and characterization of a synthesized this compound derivative.
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A Comparative Guide to Confirming the Purity of Synthesized 6-Nitroindolin-2-one
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reliable, reproducible downstream results. 6-Nitroindolin-2-one is a key intermediate in the synthesis of a range of biologically active molecules, including potent kinase inhibitors. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can compromise reaction yields, introduce confounding variables in biological assays, and create significant hurdles in regulatory approval.
This guide provides an in-depth, objective comparison of orthogonal analytical techniques to rigorously confirm the purity of synthesized this compound. We will move beyond mere protocol recitation to explain the causality behind methodological choices, ensuring a self-validating and trustworthy analytical workflow.
The Synthetic Challenge: Anticipating Potential Impurities
The most common synthesis of this compound involves the nitration of oxindole.[1] This electrophilic aromatic substitution reaction, typically using a mixture of nitric and sulfuric acid, directs the nitro group to the benzene ring of the oxindole scaffold. However, the reaction is seldom perfectly selective.
Key potential impurities to consider are:
-
Unreacted Starting Material: Residual oxindole.
-
Regioisomers: 4-Nitroindolin-2-one and 5-Nitroindolin-2-one are common byproducts due to competing directing effects.
-
Over-nitration Products: Dinitro-indolin-2-one species, though typically less common under controlled conditions.
-
Solvent Residues: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes, ethanol).
A robust purity assessment, therefore, must not only quantify the main product but also be capable of resolving and identifying these structurally similar impurities. An orthogonal approach, leveraging multiple analytical techniques that measure different physicochemical properties, is the gold standard.[2][3]
Orthogonal Analytical Workflow for Purity Determination
A multi-faceted approach ensures that impurities not detected by one method are caught by another. For this compound, a combination of chromatography for separation and spectroscopy for structural confirmation is essential.
Caption: Fig 1. An orthogonal workflow for comprehensive purity analysis.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the cornerstone of purity determination, offering high-resolution separation of the main compound from non-volatile impurities.[3][4] A reversed-phase method is ideal for a moderately polar compound like this compound. By monitoring the elution profile with a UV detector, we can calculate the purity as a percentage of the total peak area.
Experimental Protocol: HPLC-UV Analysis
-
System Preparation: Agilent 1260 Infinity II or similar HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-22 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 320 nm (to capture different chromophores).
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
Comparative Data Analysis
The key is to resolve the peak for this compound from its potential isomers and the oxindole starting material. Due to the differing polarity, a clear separation is expected.
| Compound | Expected Retention Time (min) | Observed Retention Time (min) | Peak Area % (Hypothetical) | Identification |
| Oxindole | ~4.5 | 4.52 | 0.15 | Starting Material |
| 5-Nitroindolin-2-one | ~7.8 | 7.85 | 0.45 | Isomeric Impurity |
| This compound | ~8.5 | 8.51 | 99.25 | Product |
| 4-Nitroindolin-2-one | ~9.2 | 9.23 | 0.15 | Isomeric Impurity |
Interpretation: In this hypothetical chromatogram, the synthesized product shows a purity of 99.25% by area. The method successfully separates the product from the more polar oxindole and its isomers. HPLC methods for similar nitroaromatic compounds have been well-established.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: While HPLC quantifies purity based on separation, ¹H and ¹³C NMR confirm the molecular structure.[2][8] For this compound, NMR is particularly powerful for distinguishing between the 4-, 5-, and 6-nitro regioisomers, which have identical masses but distinct aromatic proton and carbon environments.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrument: Bruker 400 MHz (or higher) spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire 16-32 scans. Reference the residual DMSO peak to 2.50 ppm.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling. Reference the DMSO-d₆ carbon signals to 39.52 ppm.
Comparative Spectral Data
The aromatic region of the ¹H NMR spectrum is the most diagnostic for identifying the specific isomer.
| Proton | This compound (Expected δ, Multiplicity, J (Hz)) | Hypothetical Observed Data | Interpretation |
| H-7 | ~7.95 (d, J=1.8) | 7.96 (d, J=1.8) | Aromatic proton ortho to nitro group |
| H-5 | ~7.80 (dd, J=8.0, 1.8) | 7.81 (dd, J=8.0, 1.8) | Aromatic proton meta to nitro group |
| H-4 | ~7.20 (d, J=8.0) | 7.21 (d, J=8.0) | Aromatic proton para to nitro group |
| N-H | ~10.6 (s, broad) | 10.62 (s, broad) | Amide proton |
| CH₂ (H-3) | ~3.60 (s) | 3.61 (s) | Methylene protons |
Interpretation: The observed spectrum perfectly matches the expected pattern for the 6-nitro isomer. A 5-nitro isomer would show two doublets, while a 4-nitro isomer would show a different set of doublet and triplet patterns. The absence of other significant aromatic spin systems confirms isomeric purity. The ¹³C NMR provides complementary evidence of the carbon skeleton.[9][10]
Mass Spectrometry (MS)
Principle & Rationale: Mass spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound.[11][12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.
Caption: Fig 2. A simplified workflow for LC-MS analysis.
Experimental Protocol: LC-MS Analysis
-
System: Couple the HPLC system (using the method above) to a single quadrupole or TOF mass spectrometer with an ESI source.
-
Ionization Mode: Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to this compound.
Comparative Data
| Parameter | Theoretical Value | Observed Value | Interpretation |
| Molecular Formula | C₈H₆N₂O₃ | - | - |
| Exact Mass | 178.0378 | - | - |
| [M+H]⁺ (m/z) | 179.0451 | 179.0455 | Confirms molecular weight. The minor deviation is within typical instrument error. |
Interpretation: The detection of a strong signal at m/z 179.0455 confirms the molecular weight of the target compound.[13] Isomeric impurities will show the same mass, reinforcing why MS must be coupled with a separation technique like HPLC.
Elemental Analysis (CHN)
Principle & Rationale: Elemental analysis provides a fundamental measure of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample.[14][15] This technique is highly sensitive to inorganic impurities (salts) and residual solvents that may not be detected by other methods. For a new compound, agreement between the theoretical and experimental values to within ±0.4% is a widely accepted standard of purity.[16][17]
Experimental Protocol: Combustion Analysis
-
Sample Preparation: Provide ~2-3 mg of the thoroughly dried, homogenous sample in a tared vial.
-
Instrumentation: Use a dedicated CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Comparative Data
| Element | Theoretical % | Observed % | Deviation % |
| Carbon (C) | 53.94 | 53.81 | -0.13 |
| Hydrogen (H) | 3.39 | 3.41 | +0.02 |
| Nitrogen (N) | 15.72 | 15.65 | -0.07 |
Interpretation: The experimental values are all within the acceptable ±0.4% deviation from the theoretical percentages. This result provides strong evidence that the sample is free from significant non-carbon-containing impurities and has the correct elemental composition.
Integrated Assessment and Conclusion
-
HPLC-UV: Confirms a purity of 99.25% and effectively separates the product from key organic impurities.
-
NMR Spectroscopy: Unambiguously verifies the structural identity as the 6-nitro regioisomer and shows no evidence of other isomers.
-
Mass Spectrometry: Confirms the correct molecular weight of 178.04 g/mol .
-
Elemental Analysis: Shows the correct elemental composition within ±0.4%, indicating the absence of inorganic impurities or significant solvent residues.
Collectively, these results provide overwhelming evidence that the synthesized batch of this compound is of high purity and suitable for use in demanding research and development applications. This rigorous, multi-technique approach ensures scientific integrity and provides the necessary confidence for subsequent experimentation.
References
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A Comparative Guide to the Synthesis of 6-Nitroindolin-2-one for Medicinal Chemistry Applications
Introduction: The Significance of 6-Nitroindolin-2-one
This compound, also known as 6-nitro-2-oxindole, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The oxindole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a nitro group at the C-6 position provides a key functional handle for further chemical modifications, such as reduction to an amine, which can then be elaborated into a wide array of functional groups and pharmacophores. This strategic functionalization makes this compound an important intermediate for the synthesis of targeted therapeutics, including kinase inhibitors and other signaling pathway modulators.
The efficient and regioselective synthesis of this compound is therefore of critical importance to researchers in the field. This guide provides an in-depth comparison of the two primary synthetic strategies for obtaining this compound: Direct Electrophilic Nitration of Indolin-2-one and a more controlled, multi-step Reductive Cyclization of a 2,4-Dinitrophenylacetic Acid Precursor . We will analyze the mechanistic underpinnings, practical execution, and overall efficiency of each method to provide researchers with the insights needed to make informed decisions for their synthetic campaigns.
Method 1: Direct Electrophilic Nitration of Indolin-2-one
The most conceptually straightforward approach to this compound is the direct electrophilic aromatic substitution on the commercially available indolin-2-one (oxindole) core. This method relies on treating the substrate with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group onto the benzene ring.
Mechanistic Considerations and Regioselectivity Challenges
The outcome of the electrophilic nitration of indolin-2-one is governed by the combined directing effects of the amide functional group. The amide nitrogen possesses a lone pair of electrons, which can be donated into the aromatic ring, making it an activating, ortho-, para-director. Conversely, the amide carbonyl group is electron-withdrawing and acts as a meta-director.
-
Activating Effect (Nitrogen): Directs the incoming nitronium ion (NO₂⁺) to the C-5 and C-7 positions.
-
Deactivating Effect (Carbonyl): Directs the incoming nitronium ion to the C-4 and C-6 positions.
The interplay of these effects means that direct nitration rarely yields a single product. Under strongly acidic conditions (e.g., HNO₃/H₂SO₄), protonation of the carbonyl can further complicate the electronic landscape. The reaction typically produces a mixture of regioisomers, primarily the 5-nitro and 6-nitro derivatives, with potential formation of the 7-nitro and dinitro products as well.[1][2] The separation of these isomers is often challenging due to their similar physical properties, leading to low isolated yields of the desired 6-nitro product. This lack of regioselectivity is the principal drawback of the direct nitration approach.
Caption: Workflow for the direct nitration of indolin-2-one.
General Experimental Protocol (Illustrative)
This protocol illustrates a typical procedure for aromatic nitration. Note that significant optimization would be required to maximize the yield of the 6-nitro isomer, and separation from other isomers is expected.
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve indolin-2-one (1.0 eq) in concentrated sulfuric acid.
-
Nitrating Mixture: In a separate, cooled flask, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid to prepare the nitrating mixture.[3]
-
Reaction: Add the nitrating mixture dropwise to the solution of indolin-2-one while vigorously stirring and maintaining the internal temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours. Carefully pour the reaction mixture over crushed ice.
-
Isolation: The precipitated solid, a mixture of nitroisomers, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
Purification: The crude product must be purified by column chromatography or fractional crystallization to isolate the this compound isomer from the other products.
Method 2: Reductive Cyclization of a 2,4-Dinitrophenylacetic Acid Precursor
A more strategic and regioselective approach involves constructing the oxindole ring from an acyclic precursor where the desired nitro group is already in place. This multi-step synthesis typically begins with a commercially available 2,4-dinitro-substituted aromatic compound and culminates in a selective reduction and intramolecular cyclization. A plausible and efficient route starts from 2,4-dinitrotoluene.
Synthetic Strategy and Mechanistic Pathway
This pathway leverages the principles of selective chemical reduction. The key step is the reduction of the nitro group at the C-2 position (ortho to the side chain) to an amino group, while leaving the nitro group at the C-4 position intact. This selective reduction is often achieved using reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in a process known as the Zinin reduction.[4] The ortho-nitro group is typically more reactive towards these reagents, partly due to potential chelation or electronic effects from the adjacent side chain. Once the 2-amino-4-nitrophenylacetic acid intermediate is formed, it undergoes spontaneous or acid/base-catalyzed intramolecular lactamization (cyclization) to furnish the desired this compound with high regiochemical purity.
Caption: Workflow for the reductive cyclization synthesis.
Detailed Experimental Protocol
This protocol provides a representative, literature-based procedure for the synthesis of this compound via the reductive cyclization pathway, starting from the key intermediate, 2,4-dinitrophenylacetic acid.[5]
Part A: Synthesis of 2,4-Dinitrophenylacetic Acid (if not commercially available)
This intermediate can be prepared from 2,4-dinitrotoluene via various methods, such as oxidation of the methyl group. For the purpose of this guide, we will assume 2,4-dinitrophenylacetic acid is the starting point for the key transformation.
Part B: Selective Reductive Cyclization
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2,4-dinitrophenylacetic acid (1.0 eq, e.g., 10 g) in water.
-
Reagent Addition: While stirring, add a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 3.0-4.0 eq) in water portion-wise. The reaction is exothermic and the color of the mixture will change significantly.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2-3. This will protonate the intermediate amino acid and precipitate the cyclized product.
-
Isolation: The resulting precipitate (crude this compound) is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.
-
Purification: The crude product can be recrystallized from a suitable solvent such as ethanol or acetic acid to yield pure this compound.
Comparative Analysis of Synthesis Methods
The choice between direct nitration and reductive cyclization depends heavily on the specific requirements of the research, including scale, required purity, and available resources. The following table provides a side-by-side comparison of the two methods.
| Parameter | Method 1: Direct Nitration | Method 2: Reductive Cyclization |
| Starting Material | Indolin-2-one (Oxindole) | 2,4-Dinitrophenylacetic Acid (or 2,4-Dinitrotoluene) |
| Number of Steps | 1 | 2-3 (from 2,4-dinitrotoluene) |
| Typical Yield | Low (<30% for isolated 6-isomer) | Moderate to Good (50-70% overall) |
| Regioselectivity | Poor; yields mixture of isomers | Excellent; yields exclusively the 6-nitro isomer |
| Purification | Difficult; requires extensive chromatography | Straightforward; often simple recrystallization |
| Reagent Hazards | Highly corrosive (conc. H₂SO₄, HNO₃) | Toxic/Corrosive (Na₂S, potential H₂S evolution) |
| Scalability | Poor due to selectivity and purification issues | Good; amenable to larger scale synthesis |
| Advantages | Conceptually simple, fewer steps | High regioselectivity, pure product, reliable |
| Disadvantages | Poor selectivity, low yield, difficult purification | Longer synthetic sequence, use of sulfide reagents |
Conclusion and Recommendation
For researchers and drug development professionals requiring high-purity this compound, the Reductive Cyclization method is unequivocally the superior strategy . While it involves more synthetic steps than direct nitration, its key advantages of excellent regioselectivity and straightforward purification result in a more reliable and ultimately more efficient process, especially for multi-gram scale synthesis. The product is obtained in high purity without the need for tedious chromatographic separation from closely related isomers.
The Direct Nitration approach, while seemingly simpler, is fraught with practical difficulties. The lack of regiocontrol leads to a complex product mixture, significantly diminishing the isolated yield of the desired 6-nitro isomer and creating a substantial purification challenge. This method may be suitable only for exploratory, small-scale work where the generation of multiple isomers for screening purposes might be desired. For any application requiring a reliable supply of pure this compound, the control and predictability of the reductive cyclization pathway are paramount.
References
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Aromatic Nitration. (n.d.). Retrieved from University of Missouri-St. Louis. [Link]
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Zhang, W., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. [Link]
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Pál, M., et al. (2007). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. ResearchGate. [Link]
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Moreno, F., et al. (2005). The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase. PubMed. [Link]
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A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tionalized 3,3'-pyrrolidinyl-spirooxindoles. (n.d.). ResearchGate. [Link]
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Nitrating mixture. (2015). Sciencemadness Wiki. [Link]
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Osuji, L. I., et al. (2015). Synthesis of 2, 4-Dinitrophenoxyacetic Acid, Pyridylglycine and 2- Methoxy-5-Nitrophenylglycine as Intermediates for Indigo Dye. IOSR Journal. [Link]
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Samet, A. V., & Semenov, V. V. (2023). Synthesis and Reactions of Nitroindoles. ResearchGate. [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). St. Catherine University SOPHIA. [Link]
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Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. [Link]
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Oxindole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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2,4-Dinitrophenylacetic acid. (n.d.). PubChem. [Link]
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Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
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Aksenov, A. V., et al. (2021). Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. World Journal of Chemical Education. [Link]
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Aksenov, A. V., et al. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. ResearchGate. [Link]
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Karakaş, K., et al. (2018). Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. ResearchGate. [Link]
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Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]
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A Comparative Guide to the Biological Efficacy of 6-Nitroindolin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the biological efficacy of 6-Nitroindolin-2-one derivatives, synthesizing current knowledge and offering a framework for future research. By examining the established roles of the parent indolin-2-one scaffold and the multifaceted nature of the nitro functional group, we will explore the postulated mechanisms of action, comparative biological activities, and the critical experimental protocols required for their validation.
The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, most notably for its role in the development of potent protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The indolin-2-one structure serves as an excellent backbone for designing ATP-competitive inhibitors that can target the kinase active site.
The clinical success of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, stands as a testament to the therapeutic potential of this scaffold.[1] Sunitinib and other pyrrole-indolin-2-one derivatives effectively inhibit key drivers of tumor angiogenesis and growth, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] The versatility of the indolin-2-one core allows for structural modifications that can fine-tune kinase selectivity and potency, making it a continuously explored area for novel drug development.[2][3][4]
The Influence of the Nitro Group: More Than a Simple Substitution
The introduction of a nitro group onto an aromatic ring can dramatically alter a molecule's physicochemical properties and biological activity.[5] The position of the nitro group is critical in determining its effect.[6] In the context of this compound, the nitro group is expected to impart several key characteristics:
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the nitro group can modulate the electronic distribution of the entire indolin-2-one system, potentially influencing binding affinities to biological targets.
-
Hydrogen Bonding: The oxygen atoms of the nitro group can act as hydrogen bond acceptors, providing additional interaction points with protein residues in an enzyme's active site.
-
Bioreductive Potential: Under hypoxic conditions, often found in solid tumors, the nitro group can be enzymatically reduced to form reactive nitroso, hydroxylamino, and amino metabolites. These reactive species can induce cellular damage through covalent modification of DNA and proteins, a mechanism exploited by some anticancer and antimicrobial agents.[5][7]
Postulated Mechanisms of Action for this compound Derivatives
Based on the extensive literature for the parent scaffold and related nitro-substituted heterocyclic compounds, we can postulate several primary mechanisms through which this compound derivatives may exert their biological effects.
Kinase Inhibition
The most probable mechanism of action is the inhibition of protein kinases. The indolin-2-one core provides the foundational structure for ATP-competitive binding, while the 6-nitro substituent can enhance this interaction or alter the selectivity profile. One key target family could be the Aurora kinases, which are critical for cell cycle regulation and are frequently overexpressed in cancers.[3][4]
Mechanism of Action: Aurora B Kinase Inhibition
Derivatives based on the indolin-2-one scaffold have been specifically designed to target Aurora B kinase.[3][4] Inhibition of Aurora B disrupts the proper phosphorylation of its downstream targets, such as Histone H3, leading to defects in chromosome segregation, G2/M cell cycle arrest, and ultimately, apoptosis.[4]
Caption: Mechanism of c-Myc downregulation via G-quadruplex stabilization.
Framework for Comparative Efficacy Assessment
A systematic evaluation is essential to compare the biological efficacy of different this compound derivatives. Below is a template table summarizing the key quantitative data that should be generated.
| Derivative ID | Target Kinase IC₅₀ (nM) | G4 DNA Binding (Kᴅ, µM) | Cell Line A GI₅₀ (µM) | Cell Line B GI₅₀ (µM) | Selectivity Index (Kinase X vs Y) |
| Lead Compound | e.g., 15 | e.g., 2.5 | e.g., 1.2 | e.g., 5.8 | e.g., 50 |
| Analog 6-NO₂-A | |||||
| Analog 6-NO₂-B | |||||
| Control (Sunitinib) | e.g., 11 | N/A | e.g., 0.8 | e.g., 1.5 | N/A |
-
IC₅₀ (Half-maximal inhibitory concentration): Measures the potency of a compound in inhibiting a specific enzyme.
-
Kᴅ (Dissociation constant): Quantifies the binding affinity to a target like G4 DNA.
-
GI₅₀ (Half-maximal growth inhibition): Measures the concentration of a compound required to inhibit cell growth by 50%.
-
Selectivity Index: The ratio of IC₅₀ values for off-target versus on-target kinases, indicating specificity.
Essential Experimental Protocols for Efficacy Validation
To rigorously assess the biological efficacy and elucidate the mechanism of action of novel this compound derivatives, a series of validated in vitro assays are required.
Experimental Workflow Overview
Caption: A typical experimental workflow for assessing the biological efficacy of novel compounds.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sunitinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression.
Protocol: Fluorescence Intercalator Displacement (FID) Assay
Objective: To assess the binding and stabilization of compounds to G-quadruplex DNA. [8]
-
Assay Preparation: In a 96-well black plate, add the G4-forming oligonucleotide (e.g., c-Myc promoter sequence Pu22) to a buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl). [8]2. Fluorescent Probe Addition: Add a fluorescent intercalator dye, such as Thiazole Orange (TO), which fluoresces upon binding to the G4 structure.
-
Compound Titration: Add increasing concentrations of the this compound derivative to the wells.
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity (e.g., excitation at 501 nm, emission at 521 nm). As the compound binds to the G4 DNA, it displaces the TO, causing a decrease in fluorescence.
-
Data Analysis: Plot the percentage decrease in fluorescence against the compound concentration to determine the concentration required to displace 50% of the probe (DC₅₀), which is indicative of binding affinity.
Protocol: Western Blotting for Target Modulation
Objective: To confirm that the compound engages its intended target within the cell and modulates the downstream signaling pathway (e.g., inhibition of Histone H3 phosphorylation for an Aurora B inhibitor). [4]
-
Cell Lysis: Treat cells with the compound at a concentration near its GI₅₀ for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody overnight at 4°C (e.g., anti-phospho-Histone H3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation or expression.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, class of compounds for drug discovery. By leveraging the established anti-cancer properties of the indolin-2-one core and the unique electronic and bioreductive potential of the nitro group, these derivatives are poised to act through multiple mechanisms, including kinase inhibition and G-quadruplex DNA stabilization. The true therapeutic potential of this class will be unlocked through systematic synthesis, rigorous biological evaluation using the protocols outlined in this guide, and detailed structure-activity relationship (SAR) studies. Future research should focus on synthesizing a diverse library of these derivatives to probe their selectivity and potency against a panel of cancer-relevant kinases and oncogene promoters, ultimately paving the way for the development of novel and effective therapeutic agents.
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A Comparative Guide to 6-Nitroindolin-2-one: Synthesis, Characterization, and Biological Potential
This guide provides an in-depth technical analysis of 6-Nitroindolin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. We will objectively cross-reference experimental data pertaining to its synthesis, physicochemical properties, and biological activity, comparing its performance with relevant alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their research.
The indolin-2-one (oxindole) core is a privileged structure, forming the backbone of numerous pharmaceuticals and biologically active natural products.[1] The introduction of a nitro group at the 6-position significantly modulates the electronic properties of the aromatic ring, making this compound a versatile intermediate for further functionalization and a potential pharmacophore in its own right. The nitro group is a well-known modulator of biological activity, often contributing to antimicrobial and anticancer effects through mechanisms like bioreduction to reactive nitrogen species.[2][3]
Synthesis and Physicochemical Properties
The synthesis of the 6-nitroindoline scaffold is a critical first step for accessing this compound. The most common strategies involve the direct nitration of an existing indoline core or a chiral pool synthesis starting from an amino acid to achieve specific stereochemistry.[4] While data for the direct synthesis of this compound is sparse, extensive information is available for its immediate precursor, 6-Nitroindoline-2-carboxylic acid, which provides a reliable proxy for understanding the chemistry of the core structure.
Comparative Analysis of Synthetic Methods
The choice of synthetic route depends critically on the desired outcome, particularly the need for enantiopurity.
| Method | Starting Material | Key Reagents | Typical Yield | Purity/Selectivity | Advantages | Disadvantages |
| Direct Nitration | Indoline-2-carboxylic acid | Conc. HNO₃, Conc. H₂SO₄ | ~72% for 6-nitro isomer[4] | Forms a mixture with the 5-nitro isomer requiring separation[4][5] | Utilizes commercially available starting material; straightforward procedure.[4] | Produces isomeric mixtures; harsh acidic conditions.[4] |
| Chiral Synthesis | L-phenylalanine | Urea nitrate/H₂SO₄, Bromine, Intramolecular cyclization | ~53% overall yield | High enantiomeric excess (>99.5% ee) for the (S)-enantiomer.[4] | Produces enantiomerically pure product from an inexpensive chiral precursor.[4] | Multi-step synthesis with a moderate overall yield.[4] |
Synthetic Workflow Visualization
The decision process for selecting a synthetic route can be visualized based on the end-goal requirements.
Caption: Decision workflow for selecting a synthetic route.
Physicochemical and Spectroscopic Data
While specific experimental spectra for this compound are not widely published, its characteristics can be reliably predicted based on its structural motifs and data from closely related analogs like 6-Nitroindoline and 6-Nitroindoline-2-carboxylic acid.[6][7][8]
| Property | Predicted Characteristic | Rationale / Notes |
| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), Aliphatic protons on the five-membered ring (δ 3.0-4.0 ppm), N-H proton (broad singlet, δ 8.0-10.0 ppm). | Chemical shifts are influenced by the electron-withdrawing nitro group and the lactam carbonyl. |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), Carbonyl carbon (δ ~175 ppm), Aliphatic carbons (δ 30-50 ppm). | The carbonyl carbon is characteristically downfield. |
| IR Spectroscopy | N-H stretch (~3200-3300 cm⁻¹), C=O stretch (lactam, ~1680-1700 cm⁻¹), Asymmetric & Symmetric N-O stretches (~1520 & ~1340 cm⁻¹).[7] | The lactam C=O stretch is a key diagnostic peak. |
| Mass Spec (ESI) | Predicted m/z for [M+H]⁺, [M+Na]⁺. | Fragmentation may involve loss of NO₂. The molecular weight of C₈H₆N₂O₃ is 178.15 g/mol . |
| UV-Vis | Predicted λmax ~230-250 nm and ~320-350 nm.[6] | Corresponds to π → π* transitions of the aromatic system and n → π* of the nitro group.[6] |
Comparative Analysis with Alternative Scaffolds
The biological and chemical utility of this compound is best understood in the context of its isomers and related derivatives. The position of the nitro group is a critical determinant of biological activity.
| Compound / Class | Key Features & Applications | Supporting Experimental Data |
| This compound | Versatile synthetic intermediate. The nitro group can be reduced to an amine for further coupling, e.g., in the synthesis of duocarmycin analogs.[9] Potential for antimicrobial and anticancer activity based on its structural motifs.[2][10][11] | Primarily used as a building block for potent DNA alkylating agents.[9] The indolin-2-one nitroimidazole scaffold shows potent activity against aerobic bacteria.[10][11] |
| 5-Nitroindolin-2-one Derivatives | Extensively studied as anticancer agents. The 5-nitro position appears favorable for interaction with biological targets like G-quadruplex DNA. | Pyrrolidine-substituted 5-nitroindoles bind to the c-Myc G-quadruplex, inhibiting cancer cell proliferation.[12] Specific derivatives show high selectivity for G-quadruplex over duplex DNA.[13] |
| Other Oxindole Derivatives | Broad biological activities including antimicrobial, anticancer, and anti-inflammatory. Synthesis is well-established via various methods (e.g., Knoevenagel condensation, C-H activation).[14][15][16] | Numerous protocols exist, including green chemistry approaches using water as a solvent, often resulting in high yields (82-99%).[14] |
The current body of literature suggests that while the 6-nitro scaffold is a valuable precursor, particularly for complex natural product synthesis, the corresponding 5-nitro isomers have been more extensively explored and validated as direct biological agents in anticancer research.[12]
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are described as self-validating systems, including necessary controls and clear endpoints.
Protocol 1: Synthesis via Direct Nitration
This protocol is adapted from established peer-reviewed procedures for the synthesis of the 6-nitroindoline core.[4][5]
Objective: To synthesize the 6-nitroindoline scaffold via electrophilic nitration of indoline-2-carboxylic acid.
Materials:
-
Indoline-2-carboxylic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Crushed Ice
-
Ethyl Acetate (EtOAc)
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled to -5 °C in an ice-salt bath, dissolve indoline-2-carboxylic acid (1.0 eq) in concentrated sulfuric acid.
-
Causality: The strong acid protonates the indoline nitrogen, which acts as a meta-directing group, favoring nitration at the C-6 position.[4][5]
-
Slowly add concentrated nitric acid (1.05 eq) dropwise to the stirred solution, ensuring the internal temperature is maintained between -20 °C and -10 °C.
-
Causality: Maintaining a low temperature is critical to prevent over-nitration and control the exothermic reaction.
-
After the addition is complete, continue stirring the reaction mixture for 30 minutes at this temperature.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate to remove the major byproduct, 5-nitroindoline-2-carboxylic acid.[5]
-
Adjust the pH of the remaining aqueous phase to 4.5–5.0 with a cold aqueous NaOH solution.
-
Causality: At this pH, the desired 6-nitro isomer precipitates or becomes more extractable into an organic solvent.
-
Extract the pH-adjusted aqueous phase multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
-
Validation: Confirm product identity and purity using HPLC, NMR, and MS as described in the characterization protocols.[17][18]
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
This protocol outlines a standard broth microdilution method to assess the potential antimicrobial activity of this compound.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a bacterial strain (e.g., S. aureus).
Materials:
-
Test Compound (this compound) dissolved in DMSO
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin dye solution
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Controls (Self-Validation):
-
Positive Control: A row with a standard antibiotic (Ciprofloxacin) to confirm assay validity.
-
Negative Control: Wells containing only MHB and bacteria (no compound) to confirm bacterial growth.
-
Sterility Control: Wells with MHB only to check for contamination.
-
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.[19]
-
Data Analysis: The MIC is the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.
Proposed Mechanism of Action
The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell. This process can generate a cascade of reactive species that are cytotoxic.[3][10]
Caption: Proposed mechanism of antimicrobial action.
This pathway involves the initial reduction of the nitro group by bacterial nitroreductases to form a nitroso intermediate.[3] Subsequent reduction steps can generate highly reactive hydroxylamine and other radical species, which induce damage to critical macromolecules like DNA and proteins, ultimately leading to cell death.[3][10] This dual-target mode of action is a promising strategy for combating microbial resistance.
Conclusion
This compound stands as a valuable and versatile scaffold in medicinal chemistry. While its primary validated role is as a synthetic intermediate for complex antitumor agents, its structural features—the privileged oxindole core and the reactive nitro group—suggest a broader potential for biological activity. Comparative analysis reveals that its 5-nitro isomer has been more thoroughly investigated for direct therapeutic applications, particularly in oncology. However, the unique electronic and steric properties conferred by the 6-nitro substitution may offer untapped opportunities in drug design. The detailed protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to explore and unlock the full potential of this compound and its derivatives.
References
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- Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. Benchchem.
- Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. University of Sri Jayewardenepura.
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- One-Pot synthesis of oxindoles derivatives as effective antimicrobial agents by Nano-Magnesium aluminate as an effective aatalyst. Journal of Medicinal and Nanomaterials Chemistry.
- Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. National Institutes of Health (NIH).
- An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. Benchchem.
- Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. RSC Publishing.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Nitroindolin-2-one
This document provides essential, field-proven guidance for the proper and safe disposal of 6-Nitroindolin-2-one (CAS No. 474799-41-2). Developed for researchers, scientists, and drug development professionals, this guide synthesizes regulatory standards with practical laboratory protocols to ensure safety, compliance, and environmental stewardship. The procedures outlined herein are designed to be a self-validating system, grounded in the principles of chemical causality and risk mitigation.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is a nitroaromatic heterocyclic compound. Its chemical structure necessitates careful handling and a stringent disposal protocol due to its inherent hazardous properties. Understanding these hazards is the first step in preventing laboratory accidents and ensuring compliance.
The primary risks associated with this compound are detailed in its Safety Data Sheet (SDS), which classifies it with the following hazards:
-
Acute Toxicity: Harmful if swallowed (H302) or inhaled (H332).[1]
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1]
-
Respiratory Irritation: May cause respiratory irritation (H335).[1]
Structurally related nitroaromatic compounds are also noted for their potential toxicity and as environmental pollutants, being persistent in soil. Therefore, treating all waste containing this compound as hazardous is a critical and non-negotiable starting point.[2]
Quantitative Hazard Summary
For clarity, the Globally Harmonized System (GHS) classifications for this compound are summarized below.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| (Data sourced from vendor Safety Data Sheets)[1] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a multi-step process that begins the moment the chemical is deemed waste and ends with its final treatment by a licensed facility. The following workflow ensures that each step is handled safely and in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA).[3]
Caption: Step-by-step workflow for the disposal of this compound.
Experimental Protocol: Waste Collection and Storage
This protocol details the actions required for Steps 1 through 5 of the disposal workflow.
-
Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE:
-
Chemical safety goggles and a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat and closed-toe shoes.
-
Causality: This prevents accidental exposure via skin contact, eye splash, or inhalation of fine particulates. All handling of solid waste should occur in a chemical fume hood.
-
-
Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound, reaction byproducts, and any material used for spill cleanup (e.g., vermiculite, sand).
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Items: Weighing paper, pipette tips, gloves, and empty containers. Note: Empty containers that held this compound must be managed as hazardous waste and not triple-rinsed for regular disposal.[3]
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department. Aromatic nitro compounds should be kept separate from strong oxidizing agents and bases.
-
-
Container Selection and Labeling:
-
Use a chemically compatible container with a secure, vapor-tight lid. Plastic is often preferred for solid waste to minimize the risk of breakage.[4]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE."
-
The label must also include the full chemical name ("this compound") and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.
-
Attach the label firmly to the container before any waste is added.
-
-
Satellite Accumulation Area (SAA) Management:
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[3][4] You cannot generate waste in one lab and store it in another.
-
Ensure the container is kept closed at all times, except when you are actively adding waste. Leaving a funnel in the container is a common but serious violation.
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Spill Management Protocol
Accidental spills must be treated as hazardous events. The materials used for cleanup must also be disposed of as hazardous waste.[2]
-
Evacuate and Ventilate: Alert others in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control Ignition Sources: Although this compound is not highly flammable, related nitro compounds can be. Eliminate any potential ignition sources as a precaution.
-
Absorb the Spill: For small spills, cover the material with an inert absorbent like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into your designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. The wipes or towels used for final cleaning should also be placed in the hazardous waste container.
-
Report: For large spills, or any spill you are not equipped or trained to handle, contact your institution's EHS department immediately.
Final Disposal Route: Incineration
The recommended and most common disposal method for this compound and other organic nitro compounds is incineration at a licensed hazardous waste treatment facility.[5]
-
Why Incineration? High-temperature incineration is an effective method for destroying organic compounds. The process breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The incinerators are equipped with scrubbers and afterburners to treat the gaseous effluents, ensuring minimal environmental release.
-
The Role of EHS: Your institution's EHS department is responsible for coordinating the pickup of hazardous waste from your laboratory. They contract with licensed hazardous waste disposal companies that are permitted to transport and incinerate chemical waste in compliance with EPA's Resource Conservation and Recovery Act (RCRA) regulations.[2]
-
Never Attempt On-Site Treatment: Laboratory personnel should never attempt to neutralize or treat this chemical waste themselves. Such actions can be extremely dangerous, potentially leading to uncontrolled reactions, and are a violation of environmental regulations.
Caption: Decision-making flowchart for the proper disposal of this compound waste.
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste in a manner that ensures personal safety, regulatory compliance, and environmental protection, thereby building a culture of trust and responsibility in the scientific community.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
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University of Florida, Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]
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Vanderbilt University, Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
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Personal protective equipment for handling 6-Nitroindolin-2-one
An In-Depth Guide to Personal Protective Equipment for Handling 6-Nitroindolin-2-one
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling this compound (CAS 474799-41-2). The information presented here is synthesized from authoritative safety data sheets and established laboratory safety practices to ensure you can work confidently and safely. Our goal is to build deep trust by providing value that extends beyond the product itself, making us your preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is the foundation of a safe experimental plan. This compound is a nitro-substituted derivative of indoline-2-one, and its hazard profile necessitates stringent safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its risks.
GHS Hazard Profile for this compound:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications dictate that this compound must be handled with protocols designed to prevent ingestion, inhalation, and direct contact with skin and eyes. The causality is clear: exposure via these routes can lead to acute health effects. Therefore, the selection of Personal Protective Equipment (PPE) is not merely a suggestion but a critical control measure.
The Hierarchy of Controls: PPE as the Final Barrier
While this guide focuses on PPE, it is crucial to recognize its place within the hierarchy of safety controls. PPE is the last line of defense. Before you even select your gloves, you must implement higher-level controls.
-
Engineering Controls: These are the most critical. All work involving this compound, especially the handling of the solid powder, must be performed within a certified chemical fume hood.[1][2][3] A fume hood provides primary containment, protecting you from inhaling the dust, which is a known irritant and harmful substance. Ensure the fume hood has adequate airflow and is not cluttered with unnecessary equipment to maintain optimal function.[4]
-
Administrative Controls: Designate a specific area within the lab for handling this compound.[1] Ensure that all personnel are trained on its specific hazards and that access to the area is restricted. Never work alone, and ensure that safety equipment like eyewash stations and safety showers are readily accessible and unobstructed.[5][6]
Core Personal Protective Equipment (PPE) for this compound
The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our directive.[7] The following is a detailed breakdown of the required PPE, explaining the rationale behind each selection.
Eye and Face Protection
Direct contact with this compound can cause serious eye irritation (H319).[8] Therefore, robust eye protection is mandatory.
-
Requirement: Chemical splash goggles that meet ANSI Z87.1 standards (or equivalent, such as European Standard EN166) are required at all times.[9][10] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust or splashes.
-
Causality: Goggles form a protective seal, preventing solid particulates from entering the eye during weighing and transfer, and protecting against splashes when the compound is in solution.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during reaction quenching or large-scale solution transfers), a full-face shield should be worn in addition to chemical splash goggles.[4][5]
Hand Protection
This compound is a known skin irritant (H315).[8] Preventing skin contact is critical.
-
Requirement: Chemically resistant nitrile gloves are the standard recommendation.[3] Always check gloves for tears or punctures before use.
-
Causality: Nitrile provides a suitable barrier against incidental contact with many organic chemicals. For prolonged work or when handling solutions, consider double-gloving.
-
Best Practices: Never wear gloves outside of the laboratory or touch common surfaces like doorknobs, keyboards, or personal phones with gloved hands.[6][11] Contaminated gloves must be removed and disposed of immediately as hazardous waste. Wash hands thoroughly with soap and water after removing gloves.[2]
Body Protection
Protecting your skin and personal clothing from contamination is essential.
-
Requirement: A flame-resistant lab coat, fully buttoned, is mandatory.[1]
-
Causality: A lab coat provides a removable barrier in the event of a spill, protecting your underlying clothing and skin from contamination.
-
Enhanced Protection: For tasks with a higher risk of spills, such as handling larger quantities or during purification processes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1] Ensure you wear long pants and closed-toe shoes to cover all exposed skin on the lower body.[3][11]
Respiratory Protection
This compound is harmful if inhaled and may cause respiratory irritation (H332, H335).[8]
-
Primary Control: A chemical fume hood is the primary engineering control to prevent inhalation.[12]
-
Requirement: When engineering controls are not sufficient or during a large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) may be required.[9][13] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, as mandated by OSHA.
Quantitative Summary of PPE Requirements
| Task | Hazard Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | High (Dust Inhalation) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Moderate (Splash) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reaction | Moderate-High | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | High | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Apron | NIOSH-approved Respirator |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures safety at every stage. The following workflow integrates the use of engineering controls and PPE to minimize exposure risk.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling process. All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weighing paper, paper towels, and any disposable equipment.[1] Collect all solid waste in a dedicated, clearly labeled hazardous waste container with a lid. Do not mix with regular trash.
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, labeled hazardous liquid waste container.[1] Never dispose of organic substances down the laboratory drains.[3]
-
Contaminated PPE: Disposable PPE, especially gloves, should be placed in the solid hazardous waste container. Non-disposable items like lab coats must be decontaminated professionally if significant contamination occurs. Do not take contaminated lab coats home.[14]
By adhering to these detailed protocols, you establish a self-validating system of safety that protects you, your colleagues, and your research.
References
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- Synquest Labs. (n.d.). Safety Data Sheet: 6-Nitro-2,3-dihydro-1H-indole.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid.
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
- Fisher Scientific. (2021, December 25). Safety Data Sheet: 6-Nitroindole.
-
Clemson Cooperative Extension. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]
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International Enviroguard. (2019, April 8). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78502, 6-Nitroindole. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29757, 6-Nitroindoline. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


